Technical Documentation Center

2-Quinizarincarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Quinizarincarboxylic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Rhein (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid)

A Note on Nomenclature: The compound "2-Quinizarincarboxylic acid" is not a standard IUPAC name and corresponds to a structure with limited available scientific literature. Quinizarin is the common name for 1,4-dihydroxy...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "2-Quinizarincarboxylic acid" is not a standard IUPAC name and corresponds to a structure with limited available scientific literature. Quinizarin is the common name for 1,4-dihydroxyanthraquinone. Therefore, "2-Quinizarincarboxylic acid" would systematically be named 1,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. However, the biologically active and extensively studied isomer is Rhein, which has the IUPAC name 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. It is highly probable that inquiries regarding "2-Quinizarincarboxylic acid" in the context of biological activity, such as glucose uptake inhibition, are referring to Rhein. This guide will focus on the chemical properties and structure of Rhein.

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of Rhein, a key anthraquinone (B42736) derivative. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

Rhein, also known as Cassic Acid, is a naturally occurring anthraquinone found in several medicinal plants, including rhubarb (Rheum species) and Senna.[1] It is recognized for a variety of pharmacological effects, including anti-inflammatory, anti-cancer, and antidiabetic properties.[2][3]

Table 1: Physicochemical Properties of Rhein

PropertyValueReferences
IUPAC Name 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid[4][5]
Synonyms Rhein, Cassic Acid, 4,5-Dihydroxyanthraquinone-2-carboxylic acid[1][2][4][5][6]
CAS Number 478-43-3[1][2][4][5][6][7][8][9]
Molecular Formula C₁₅H₈O₆[2][4][6][7]
Molecular Weight 284.22 g/mol [2][4][6][7]
Appearance Yellow to orange crystalline powder[1][2][4]
Melting Point 321-322 °C[1][2]
Solubility Insoluble in water; Soluble in alkali and pyridine; Slightly soluble in ethanol, ether, benzene, chloroform, and petroleum ether.[2][4][7][8]

Table 2: Structural Information for Rhein

IdentifierStringReferences
SMILES O=C(O)c1cc(O)c2C(=O)c3c(O)cccc3C(=O)c2c1[10]
InChI InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)[4][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Rhein.

Table 3: Spectroscopic Data for Rhein

TechniqueDataReferences
¹H NMR (400 MHz, DMSO-d₆): δ 7.40 (1H, d, J=8 Hz), 7.71-7.76 (2H, m), 7.82 (1H, t, J=8 Hz), 8.11 (1H, d, J=1.6 Hz)[2][7]
¹³C NMR Carboxyl carbon: ~165-185 ppm; Carbonyl carbons: >200 ppm; Aromatic carbons: ~110-160 ppm. (Predicted ranges)[11][12]
Infrared (IR) Broad O-H stretch (carboxylic acid): 2500-3300 cm⁻¹; C=O stretch (carbonyl): 1680-1750 cm⁻¹; C-O stretch: 1320-1000 cm⁻¹[1][13][14]
UV-Vis λmax (Methanol): 229, 258, 435 nm[1][2][7]
Mass Spectrometry Exact Mass: 284.0321 g/mol [5]

Experimental Protocols

A. Synthesis of Rhein from Aloe-emodin

This protocol describes a general method for the synthesis of Rhein from a readily available natural precursor, aloe-emodin.

Experimental Workflow for Rhein Synthesis

G Workflow for Rhein Synthesis from Aloe-emodin start Start with Aloe-emodin oxidation Oxidation of the hydroxymethyl group (e.g., using Jones reagent - CrO₃ in acetone/H₂SO₄) start->oxidation hydrolysis Acidic or basic workup to ensure the carboxylic acid is in its protonated form oxidation->hydrolysis purification Purification of crude Rhein (e.g., recrystallization from a suitable solvent like glacial acetic acid) hydrolysis->purification characterization Characterization of the final product (Melting point, NMR, IR, Mass Spectrometry) purification->characterization end Pure Rhein characterization->end

Caption: A generalized workflow for the synthesis of Rhein.

Methodology:

  • Oxidation: Aloe-emodin is dissolved in a suitable solvent, such as acetone. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the addition of isopropanol. The mixture is then filtered, and the solvent is removed under reduced pressure. The residue is treated with an acid or base to ensure the carboxylic acid is in the desired form.

  • Purification: The crude product is purified by recrystallization from a solvent such as glacial acetic acid or by column chromatography on silica (B1680970) gel.

  • Characterization: The purified Rhein is characterized by determining its melting point and using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.

B. Assay for Glucose Uptake Inhibition

This protocol outlines a cell-based assay to evaluate the inhibitory effect of Rhein on glucose uptake.

Experimental Workflow for Glucose Uptake Assay

G Workflow for Cell-Based Glucose Uptake Assay cell_culture Culture cells with high GLUT1 expression (e.g., SKOV3, COS-7) treatment Treat cells with varying concentrations of Rhein cell_culture->treatment glucose_analog Add a fluorescent glucose analog (e.g., 2-NBDG) treatment->glucose_analog incubation Incubate for a defined period glucose_analog->incubation measurement Measure fluorescence intensity (e.g., flow cytometry or fluorescence microscopy) incubation->measurement analysis Analyze data to determine inhibition of glucose uptake measurement->analysis

Caption: A workflow for assessing glucose uptake inhibition.

Methodology:

  • Cell Culture: Cells known to have high expression of glucose transporters (e.g., GLUT1), such as certain cancer cell lines (SKOV3, MCF-7) or engineered cell lines (COS-7), are cultured in appropriate media.[15]

  • Treatment: The cells are treated with various concentrations of Rhein for a predetermined time.

  • Glucose Analog Incubation: A fluorescently labeled glucose analog, such as 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose (2-NBDG), is added to the culture medium.[15]

  • Measurement: After incubation, the cells are washed to remove excess 2-NBDG, and the intracellular fluorescence is measured using techniques like flow cytometry or a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity in Rhein-treated cells is compared to that of untreated control cells to quantify the inhibition of glucose uptake.

Biological Activity and Signaling Pathways

Rhein has been identified as an inhibitor of glucose uptake, a characteristic that makes it a compound of interest for cancer and metabolic disease research.[3] Elevated glucose uptake is a hallmark of many cancer cells, primarily mediated by glucose transporters like GLUT1.[16][17][18]

Mechanism of Action: Anthraquinones, including Rhein, can modulate cellular glucose metabolism through various mechanisms. One proposed pathway involves the activation of the insulin (B600854) signaling cascade. This can lead to the translocation of GLUT4 to the cell membrane, thereby enhancing glucose uptake in insulin-sensitive tissues.[19] Additionally, Rhein has been shown to activate the AMPK signaling pathway, a central regulator of cellular energy homeostasis, and to inhibit protein tyrosine phosphatase 1B (PTP-1B), a negative regulator of the insulin signaling pathway.[3]

Signaling Pathway of Rhein in Glucose Metabolism

G Proposed Signaling Pathway of Rhein in Glucose Metabolism Rhein Rhein PTP1B PTP-1B Rhein->PTP1B inhibition AMPK AMPK Rhein->AMPK activation Insulin_Receptor Insulin Receptor PTP1B->Insulin_Receptor inhibition PI3K PI3K Insulin_Receptor->PI3K activation Akt Akt PI3K->Akt activation GLUT4_translocation GLUT4 Translocation to cell membrane Akt->GLUT4_translocation promotion AMPK->GLUT4_translocation promotion Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: A diagram of Rhein's potential role in glucose metabolism.

References

Exploratory

An In-depth Technical Guide to 2-Quinizarincarboxylic Acid (CAS 6416-55-3)

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Quinizarincarboxylic acid (CAS: 6416-55-3), a derivative of the anthraquinone (B42736), quinizarin (B34044), is a molecule of interest in metabol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Quinizarincarboxylic acid (CAS: 6416-55-3), a derivative of the anthraquinone (B42736), quinizarin (B34044), is a molecule of interest in metabolic research, primarily recognized for its activity as a glucose uptake inhibitor. This technical guide provides a comprehensive overview of its chemical characterization, potential synthesis and purification methods, and its known biological activities. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines available information with predicted characteristics based on analogous compounds to offer a thorough resource for researchers.

Chemical and Physical Properties

2-Quinizarincarboxylic acid, also known as 1,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, possesses the fundamental anthraquinone scaffold with hydroxyl groups at the 1 and 4 positions and a carboxylic acid group at the 2 position. These functional groups are key determinants of its chemical and physical properties.

PropertyValueSource/Method
CAS Number 6416-55-3-
Molecular Formula C₁₅H₈O₆-
Molecular Weight 284.22 g/mol [1][2]
Appearance Predicted: Orange to red crystalline solidAnalogy to Quinizarin[3]
Solubility Soluble in DMSO (10 mM)[1]
SMILES O=C(C1=CC(O)=C2C(C3=C(C(C2=C1O)=O)C=CC=C3)=O)O[1]

Synthesis and Purification

Proposed Synthesis Pathway

A potential synthetic approach involves the Friedel-Crafts acylation of a suitably substituted benzene (B151609) derivative with phthalic anhydride, followed by cyclization and functional group manipulation. A more direct, albeit potentially lower-yielding, method could involve the direct carboxylation of quinizarin, though this is often challenging due to the relative inertness of the anthraquinone core. A more likely route is the sulfonation of quinizarin followed by nucleophilic substitution or a Sandmeyer-type reaction to introduce the carboxylic acid group. A patented process for the synthesis of the related quinizarin-2-sulfonic acid involves the reaction of quinizarin with oleum.[4]

dot

Synthesis_Workflow cluster_synthesis Proposed Synthesis Quinizarin Quinizarin Sulfonation Sulfonation Quinizarin->Sulfonation Oleum Oleum Oleum->Sulfonation Quinizarin_Sulfonic_Acid Quinizarin-2-sulfonic acid Sulfonation->Quinizarin_Sulfonic_Acid Substitution Nucleophilic Substitution Quinizarin_Sulfonic_Acid->Substitution Reagents Nucleophilic Reagent (e.g., KCN followed by hydrolysis) Reagents->Substitution Product 2-Quinizarincarboxylic acid Substitution->Product

Caption: Proposed workflow for the synthesis of 2-Quinizarincarboxylic acid.

Purification Protocol

Purification of substituted anthraquinones typically involves recrystallization from a suitable solvent or column chromatography.

Experimental Protocol: Recrystallization (General)

  • Dissolution: Dissolve the crude 2-Quinizarincarboxylic acid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., acetic acid, ethanol, or toluene).

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a short period.

  • Filtration: Hot filter the solution to remove insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Spectroscopic Characterization

Detailed spectroscopic data for 2-Quinizarincarboxylic acid are not widely published. The following sections provide predicted spectral characteristics based on the known data for quinizarin and general principles of spectroscopy for anthraquinone derivatives.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in DMSO-d₆):

  • Aromatic Protons: Signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at position 3, adjacent to the carboxylic acid, is expected to be a singlet. The protons on the unsubstituted benzene ring will likely appear as a multiplet.

  • Hydroxyl Protons: The two hydroxyl protons are expected to be deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl groups, appearing as sharp singlets at a downfield chemical shift (potentially > δ 12 ppm).

  • Carboxylic Acid Proton: The carboxylic acid proton is also expected to be a broad singlet in the downfield region (δ 12-14 ppm).

Predicted ¹³C NMR (in DMSO-d₆):

  • Carbonyl Carbons: Two signals for the carbonyl carbons (C9 and C10) are expected in the downfield region (δ 180-190 ppm).

  • Aromatic Carbons: Multiple signals for the aromatic carbons are expected between δ 110-160 ppm. The carbons bearing the hydroxyl groups (C1 and C4) and the carboxylic acid group (C2) will be significantly shifted.

  • Carboxylic Acid Carbon: The carboxylic acid carbonyl carbon is expected to appear around δ 165-175 ppm.

Infrared (IR) Spectroscopy

Predicted IR Absorptions (KBr pellet, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching (hydroxyl and carboxylic acid)
~1700C=O stretching (carboxylic acid)
~1630C=O stretching (quinone, hydrogen-bonded)
~1600C=C stretching (aromatic)
~1250C-O stretching
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-Quinizarincarboxylic acid in a solvent like methanol (B129727) is expected to show multiple absorption bands characteristic of the hydroxyanthraquinone chromophore.[8]

Predicted UV-Vis Absorptions (in Methanol):

  • λ_max ~250-280 nm: Attributed to π-π* transitions within the aromatic system.

  • λ_max ~450-500 nm: A broad, lower energy band responsible for its color, arising from n-π* transitions of the quinone system and intramolecular charge transfer, influenced by the hydroxyl and carboxyl substituents.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z 284, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of H₂O (m/z 266), CO (m/z 256), and COOH (m/z 239).

Biological Activity: Glucose Uptake Inhibition

2-Quinizarincarboxylic acid has been identified as an inhibitor of glucose uptake.[1] While the precise mechanism has not been fully elucidated for this specific compound, some anthraquinone derivatives are known to modulate signaling pathways involved in glucose metabolism.

Potential Signaling Pathway

Some anthraquinone derivatives have been shown to enhance glucose uptake by activating an insulin-like signaling pathway. This can involve the phosphorylation of key proteins such as the insulin (B600854) receptor (IR), insulin receptor substrate (IRS), and Akt (also known as protein kinase B). Activated Akt can then promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake.

dot

Signaling_Pathway cluster_pathway Potential Glucose Uptake Inhibition Pathway cluster_cell Cell Compound 2-Quinizarincarboxylic Acid GLUT Glucose Transporter (e.g., GLUT1/4) Compound->GLUT Inhibition IR Insulin Receptor (IR) Compound->IR Modulation? Glucose_Uptake Glucose Uptake GLUT->Glucose_Uptake IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation GLUT4_translocation->Glucose_Uptake Increases

Caption: A plausible signaling pathway for the modulation of glucose uptake by an anthraquinone derivative.

Experimental Protocol: Cell-Based Glucose Uptake Assay

A common method to assess glucose uptake inhibition is a cell-based assay using a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

Materials:

  • Cell line of interest (e.g., adipocytes, muscle cells, or cancer cell lines)

  • 2-Quinizarincarboxylic acid (dissolved in DMSO)

  • 2-NBDG

  • Cell culture medium (with and without glucose)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the medium with serum-free, low-glucose medium for a few hours to upregulate glucose transporters.

  • Compound Treatment: Treat the cells with varying concentrations of 2-Quinizarincarboxylic acid (and a vehicle control, DMSO) for a predetermined time (e.g., 1-2 hours).

  • 2-NBDG Incubation: Add 2-NBDG to each well at a final concentration of 50-100 µM and incubate for 30-60 minutes.

  • Washing: Remove the 2-NBDG containing medium and wash the cells three times with cold PBS to remove extracellular fluorescence.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm) or by flow cytometry.

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the percentage of glucose uptake inhibition.

dot

Glucose_Uptake_Assay cluster_assay Glucose Uptake Assay Workflow Start Seed Cells Starve Serum Starve Cells Start->Starve Treat Treat with 2-Quinizarincarboxylic Acid Starve->Treat Incubate_2NBDG Incubate with 2-NBDG Treat->Incubate_2NBDG Wash Wash Cells with PBS Incubate_2NBDG->Wash Measure Measure Fluorescence Wash->Measure Analyze Analyze Data Measure->Analyze

Caption: A typical workflow for a cell-based glucose uptake assay.

Conclusion

2-Quinizarincarboxylic acid is a promising molecule for research in metabolic diseases and potentially in oncology due to its glucose uptake inhibitory properties. While detailed characterization and synthesis data are not extensively available in the public domain, this guide provides a foundational understanding based on the chemistry of related compounds. Further experimental work is necessary to fully elucidate its synthesis, spectroscopic properties, and the precise molecular mechanisms underlying its biological activity. This guide serves as a valuable starting point for researchers embarking on studies involving this intriguing anthraquinone derivative.

References

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 2-Quinizarincarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the spectroscopic data for 2-Quinizarincarboxylic acid (1,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Quinizarincarboxylic acid (1,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid). Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted and extrapolated data based on the analysis of its parent compound, quinizarin (B34044) (1,4-dihydroxyanthraquinone), and related substituted anthraquinones. The information herein serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Predicted Spectroscopic Data

The introduction of a carboxylic acid group at the 2-position of the quinizarin scaffold is expected to influence the electronic environment and vibrational modes of the molecule. The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Quinizarincarboxylic Acid

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0Singlet1HIntramolecularly H-bonded OH proton (C1-OH)
~12.9Singlet1HIntramolecularly H-bonded OH proton (C4-OH)
~11-13Broad Singlet1HCarboxylic acid OH proton
~8.3-8.5Multiplet2HAromatic protons (H5, H8)
~7.8-8.0Multiplet2HAromatic protons (H6, H7)
~7.4Singlet1HAromatic proton (H3)

Note: Predicted chemical shifts are relative to TMS in a non-polar deuterated solvent like CDCl₃. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Quinizarincarboxylic Acid

Chemical Shift (δ, ppm)Assignment
~188Carbonyl carbon (C9)
~181Carbonyl carbon (C10)
~170Carboxylic acid carbon (COOH)
~162Carbon attached to OH (C1, C4)
~135Aromatic CH carbons (C6, C7)
~133Quaternary aromatic carbons
~127Aromatic CH carbons (C5, C8)
~120Quaternary aromatic carbon (C2)
~118Aromatic CH carbon (C3)
~115Quaternary aromatic carbons

Note: Predicted chemical shifts are relative to TMS. Solvent effects can influence these values.

Table 3: Predicted IR Absorption Data for 2-Quinizarincarboxylic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3500-2500BroadO-H stretching (carboxylic acid and intramolecular H-bonded phenols)
~1700StrongC=O stretching (carboxylic acid)
~1630StrongC=O stretching (quinone, H-bonded)
~1600-1450Medium-StrongC=C stretching (aromatic)
~1320-1210StrongC-O stretching (phenols and carboxylic acid)
~950-910Medium, BroadO-H bend (carboxylic acid dimer)

Table 4: Predicted UV-Vis Absorption Data for 2-Quinizarincarboxylic Acid

λmax (nm)SolventAssignment
~250Methanolπ → π* transition
~280Methanolπ → π* transition
~480Methanoln → π* transition (Visible region)

Note: The position and intensity of absorption bands can be influenced by the solvent polarity and pH.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization for the specific sample and instrument.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 2-Quinizarincarboxylic acid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Data Acquisition:

    • Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method): [1]

    • Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[1]

    • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[1]

  • Data Acquisition (FT-IR):

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the clean, empty sample compartment.

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of 2-Quinizarincarboxylic acid of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile).

    • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second cuvette with the sample solution.

    • Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

    • The instrument will automatically subtract the absorbance of the blank from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like 2-Quinizarincarboxylic acid.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of 2-Quinizarincarboxylic Acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MassSpec Mass Spectrometry (for molecular weight confirmation) Purification->MassSpec Data_Analysis Spectral Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MassSpec->Data_Analysis Reporting Reporting and Publication Data_Analysis->Reporting

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

Exploratory

A Comprehensive Technical Guide to the Synthesis of Quinizarin-2-Carboxylic Acid from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the synthesis of quinizarin-2-carboxylic acid, a key intermediate in the development of various pharma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of quinizarin-2-carboxylic acid, a key intermediate in the development of various pharmaceuticals and functional dyes. The primary synthetic route detailed herein is the Friedel-Crafts acylation of 2,5-dihydroxybenzoic acid (gentisic acid) with phthalic anhydride (B1165640). While specific literature detailing this exact reaction is sparse, the methodology is a logical extension of the well-established synthesis of quinizarin (B34044) and its analogues.

Core Synthesis Pathway

The synthesis of quinizarin-2-carboxylic acid is achieved through a two-step process initiated by the Friedel-Crafts acylation of a suitably substituted aromatic substrate with phthalic anhydride. This is followed by an intramolecular cyclization to form the characteristic anthraquinone (B42736) scaffold. In this proposed synthesis, 2,5-dihydroxybenzoic acid serves as the key aromatic component, providing the necessary hydroxyl groups and the carboxylic acid moiety for the final product.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where phthalic anhydride, activated by a Lewis acid or strong protic acid, acylates the electron-rich aromatic ring of 2,5-dihydroxybenzoic acid. The resulting benzoylbenzoic acid intermediate then undergoes an acid-catalyzed intramolecular cyclization to yield quinizarin-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of quinizarin and its derivatives from phthalic anhydride, which can be extrapolated to the synthesis of quinizarin-2-carboxylic acid. It is important to note that yields for the specific synthesis of the carboxylic acid derivative may vary and would require experimental optimization.

ParameterValue/RangeCitation
Reactants
Phthalic Anhydride1.0 - 1.2 equivalents
2,5-Dihydroxybenzoic Acid1.0 equivalent
Catalyst/Solvent
Sulfuric Acid (96-98%)Excess[1]
Boric Acid0.5 - 1.0 equivalents[1]
Reaction Conditions
Temperature180-220 °C[2]
Reaction Time4-8 hours[2]
Product
Theoretical YieldDependent on stoichiometry
Expected Purity>95% after purification[1]

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of quinizarin-2-carboxylic acid based on established procedures for similar anthraquinone syntheses.

Materials:

  • Phthalic anhydride (reagent grade)

  • 2,5-Dihydroxybenzoic acid (gentisic acid, reagent grade)

  • Concentrated sulfuric acid (98%)

  • Boric acid (reagent grade)

  • Deionized water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, cautiously add 2,5-dihydroxybenzoic acid to an excess of concentrated sulfuric acid while stirring.

  • Addition of Reagents: To the stirred solution, add boric acid, followed by the portion-wise addition of phthalic anhydride.

  • Heating and Reaction: The reaction mixture is then heated to 180-200°C and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and water with vigorous stirring.

  • Precipitation and Filtration: The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure quinizarin-2-carboxylic acid.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of Quinizarin-2-Carboxylic Acid PA Phthalic Anhydride Intermediate o-(2,5-Dihydroxy-4-carboxybenzoyl)benzoic Acid (Intermediate) PA->Intermediate Friedel-Crafts Acylation GNA 2,5-Dihydroxybenzoic Acid (Gentisic Acid) GNA->Intermediate H2SO4 H₂SO₄ / H₃BO₃ H2SO4->Intermediate Product Quinizarin-2-Carboxylic Acid Intermediate->Product Intramolecular Cyclization Heat Heat (Cyclization) Heat->Product

Caption: Reaction pathway for the synthesis of quinizarin-2-carboxylic acid.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine Reactants (Phthalic Anhydride, 2,5-Dihydroxybenzoic Acid, H₂SO₄, H₃BO₃) Heat Heat to 180-200°C (4-6 hours) Start->Heat TLC Monitor with TLC Heat->TLC Cool Cool to Room Temp. TLC->Cool Pour Pour into Ice Water Cool->Pour Filter Vacuum Filtration Pour->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Final Pure Quinizarin-2-Carboxylic Acid Recrystallize->Final

Caption: Step-by-step experimental workflow for the synthesis.

Logical Relationships in Friedel-Crafts Acylation

Logical_Relationships Key Relationships in the Acylation Step PA Phthalic Anhydride (Electrophile Precursor) Activation Activation of Phthalic Anhydride PA->Activation GNA 2,5-Dihydroxybenzoic Acid (Nucleophile) Acylation Electrophilic Aromatic Substitution GNA->Acylation attacks Catalyst Lewis/Brønsted Acid (H₂SO₄/H₃BO₃) Catalyst->PA activates Activation->Acylation Intermediate Benzoylbenzoic Acid Intermediate Acylation->Intermediate

Caption: Logical flow of the initial Friedel-Crafts acylation reaction.

References

Foundational

An In-depth Technical Guide to the Fluorescent Properties of 2-Quinizarincarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated fluorescent properties of 2-Quinizarincarboxylic acid. While direct exper...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated fluorescent properties of 2-Quinizarincarboxylic acid. While direct experimental data on this specific molecule is limited in current literature, this document extrapolates its potential photophysical characteristics based on the well-documented behavior of its parent compound, quinizarin (B34044) (1,4-dihydroxyanthraquinone), and other substituted hydroxyanthraquinones. This guide covers the theoretical basis for its fluorescence, potential applications in sensing and bioimaging, and detailed experimental protocols for its characterization.

Introduction to 2-Quinizarincarboxylic Acid and its Fluorescent Potential

2-Quinizarincarboxylic acid is a derivative of quinizarin, a naturally occurring red dye. Quinizarin itself is generally considered to be non-fluorescent or very weakly fluorescent in its free form. However, the fluorescence of quinizarin and its derivatives can be dramatically enhanced through several mechanisms, most notably upon chelation with metal ions. The introduction of a carboxylic acid group at the 2-position of the quinizarin scaffold is expected to modulate its electronic properties and introduce a new coordination site, potentially leading to unique fluorescent behaviors.

The core structure of 2-Quinizarincarboxylic acid, featuring hydroxyl and carbonyl groups, also suggests the possibility of excited-state intramolecular proton transfer (ESIPT), a phenomenon that can give rise to dual fluorescence and sensitivity to the local environment. These characteristics make 2-Quinizarincarboxylic acid a promising candidate for the development of novel fluorescent probes, sensors, and imaging agents.

Synthesis of Quinizarin Derivatives

Anticipated Fluorescent Properties

Based on the known properties of quinizarin and related hydroxyanthraquinones, the following fluorescent characteristics are anticipated for 2-Quinizarincarboxylic acid.

Intrinsic Fluorescence

In its free, uncomplexed state, 2-Quinizarincarboxylic acid is expected to be largely non-fluorescent, similar to its parent compound, quinizarin[2]. This is likely due to efficient non-radiative decay pathways from the excited state.

Chelation-Enhanced Fluorescence

The most significant fluorescent property of 2-Quinizarincarboxylic acid is expected to be its chelation-enhanced fluorescence (CHEF) upon binding to metal ions. Quinizarin is known to form highly fluorescent complexes with a variety of metal ions, including Al(III), Ga(III), In(III), and Li+[2][3]. The carboxylic acid moiety in 2-Quinizarincarboxylic acid provides an additional coordination site, which could lead to enhanced binding affinity and selectivity for specific metal ions. The formation of a rigid chelate complex restricts intramolecular vibrations and rotations, which are common non-radiative decay pathways, thus leading to a significant increase in fluorescence quantum yield.

Potential for Excited-State Intramolecular Proton Transfer (ESIPT)

The presence of hydroxyl groups ortho to carbonyl groups in the 2-Quinizarincarboxylic acid structure creates a favorable geometry for excited-state intramolecular proton transfer (ESIPT). Upon photoexcitation, a proton can be transferred from the hydroxyl group to the carbonyl oxygen, leading to the formation of a transient keto-tautomer. This tautomer can have a distinct electronic structure and may relax to the ground state via fluorescence at a different wavelength from the normal emission, resulting in dual fluorescence. This property could make the fluorescence of 2-Quinizarincarboxylic acid highly sensitive to solvent polarity and hydrogen bonding interactions.

Potential Applications

The anticipated fluorescent properties of 2-Quinizarincarboxylic acid suggest its utility in several scientific and biomedical fields.

  • Fluorescent Sensing of Metal Ions: The strong CHEF effect makes it a promising candidate for the development of selective and sensitive fluorescent sensors for various metal ions.

  • Bioimaging: If the molecule exhibits favorable photophysical properties in biological media, it could be explored as a fluorescent probe for imaging metal ions or other analytes within cells and tissues.

  • Drug Development: As a derivative of quinizarin, which has been investigated for its anticancer properties, the fluorescent nature of 2-Quinizarincarboxylic acid could be exploited for theranostic applications, combining therapeutic action with real-time imaging of drug localization and activity.

Experimental Protocols

The following section provides detailed methodologies for the characterization of the fluorescent properties of 2-Quinizarincarboxylic acid.

General Spectroscopic Measurements

Objective: To determine the absorption, excitation, and emission spectra of 2-Quinizarincarboxylic acid.

Materials:

  • 2-Quinizarincarboxylic acid

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of 2-Quinizarincarboxylic acid in a suitable solvent (e.g., 1 mM in DMSO).

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for fluorescence measurements (typically in the micromolar range to avoid inner filter effects).

  • Absorption Spectrum: Record the UV-Vis absorption spectrum of the solution from 200 to 800 nm to identify the absorption maxima (λ_abs).

  • Emission Spectrum: Set the excitation wavelength of the spectrofluorometer to the longest wavelength absorption maximum (λ_abs). Scan the emission spectrum over a range that is red-shifted from the excitation wavelength (e.g., λ_abs + 20 nm to 800 nm) to determine the emission maximum (λ_em).

  • Excitation Spectrum: Set the emission wavelength of the spectrofluorometer to the determined emission maximum (λ_em). Scan the excitation spectrum over a range from 200 nm up to the emission wavelength to confirm that the excitation spectrum matches the absorption spectrum.

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of fluorescence of 2-Quinizarincarboxylic acid relative to a known standard.

Materials:

  • 2-Quinizarincarboxylic acid solution (prepared as above)

  • Fluorescence standard with a known quantum yield (Φ_std) in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φ_std = 0.54).

  • Spectrofluorometer with an integrating sphere (for absolute quantum yield) or a standard sample holder (for relative quantum yield).

Procedure (Relative Method):

  • Prepare a series of solutions of both the 2-Quinizarincarboxylic acid and the standard with absorbances less than 0.1 at the excitation wavelength to minimize reabsorption effects.

  • Record the absorption spectra and measure the absorbance at the excitation wavelength for each solution.

  • Record the fluorescence emission spectra for all solutions using the same excitation wavelength, slit widths, and other instrument parameters.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Measurement of Fluorescence Lifetime

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Materials:

  • 2-Quinizarincarboxylic acid solution

  • Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer.

Procedure (TCSPC):

  • Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength corresponding to the absorption maximum.

  • Detect the emitted single photons using a high-speed detector.

  • Measure the time delay between the excitation pulse and the arrival of the emitted photon.

  • Construct a histogram of the arrival times over many excitation cycles.

  • Fit the resulting decay curve with an exponential function to determine the fluorescence lifetime (τ).

Investigation of Metal Ion Chelation

Objective: To study the effect of metal ions on the fluorescence of 2-Quinizarincarboxylic acid.

Materials:

  • 2-Quinizarincarboxylic acid solution

  • Stock solutions of various metal salts (e.g., AlCl3, Ga(NO3)3, InCl3, LiCl) in a compatible solvent.

  • Spectrofluorometer

Procedure:

  • To a solution of 2-Quinizarincarboxylic acid of known concentration, incrementally add small aliquots of a metal salt stock solution.

  • After each addition, record the fluorescence emission spectrum.

  • Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration.

  • This titration can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding affinity.

Data Presentation

The following tables provide a template for organizing the experimental data obtained from the characterization of 2-Quinizarincarboxylic acid and its metal complexes.

Table 1: Photophysical Properties of 2-Quinizarincarboxylic Acid in Various Solvents

Solventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
Ethanol
DMSO
Acetonitrile
Water

Table 2: Effect of Metal Ion Chelation on the Fluorescent Properties of 2-Quinizarincarboxylic Acid

Metal Ion[Metal Ion]/[Ligand] Ratioλ_ex (nm)λ_em (nm)Fluorescence Enhancement (I/I₀)Quantum Yield (Φ)
Al³⁺1:1
Ga³⁺1:1
In³⁺1:1
Li⁺1:1

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the study of 2-Quinizarincarboxylic acid's fluorescence.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_sensing Sensing Application synthesis Synthesis of 2-Quinizarincarboxylic Acid purification Purification & Characterization (NMR, MS, etc.) synthesis->purification abs_em Absorption & Emission Spectroscopy purification->abs_em qy Quantum Yield Measurement abs_em->qy lifetime Fluorescence Lifetime Measurement abs_em->lifetime metal_titration Metal Ion Titration abs_em->metal_titration selectivity Selectivity & Interference Studies metal_titration->selectivity

Caption: Experimental workflow for the characterization of 2-Quinizarincarboxylic acid.

logical_relationship cluster_molecule 2-Quinizarincarboxylic Acid cluster_properties Fluorescent Properties free_acid Free Acid (in solution) low_fluorescence Low/No Fluorescence free_acid->low_fluorescence Intrinsic Property chelation Chelation with Metal Ions (Mⁿ⁺) free_acid->chelation Interaction esipt Potential for ESIPT free_acid->esipt Structural Feature high_fluorescence High Fluorescence chelation->high_fluorescence Leads to esipt->high_fluorescence Can lead to

Caption: Logical relationship of 2-Quinizarincarboxylic acid's structure to its fluorescence.

References

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Quinizarin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physical and chemical properties of quinizarin (B34044) (1,4-dihydroxyanthraquinone) and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of quinizarin (B34044) (1,4-dihydroxyanthraquinone) and its derivatives. It includes quantitative data, detailed experimental methodologies, and visualizations of key processes to support research and development efforts in medicinal chemistry and materials science.

Physical Properties

Quinizarin is an orange or reddish-brown crystalline powder. Its physical properties, and those of its derivatives, are crucial for applications ranging from dye formulation to drug delivery, influencing factors like solubility, bioavailability, and material compatibility.

Properties of Quinizarin

The fundamental physical characteristics of quinizarin are well-documented and summarized below. It exists in at least two polymorphic forms, FI and FII, which are enantiotropically related, with FII being the stable form below a transition temperature of 50-60°C.[1]

PropertyValueReferences
Molecular Formula C₁₄H₈O₄[2]
Molecular Weight 240.21 g/mol [2][3]
Appearance Orange or reddish-brown crystalline powder[3][4]
Melting Point 196 - 203 °C[2][3][4][5]
Boiling Point ~450 - 465.3 °C[2][4][6]
Density 1.54 g/cm³[4]
pKa₁ 8.73 - 10.83[5][7]
pKa₂ 12.03 - 12.37[7]
logP (o/w) 3.7[3][8]
Solubility of Quinizarin

Solubility is a critical parameter for the application and synthesis of quinizarin. The solubility of its two primary polymorphs, FI and FII, has been measured in various organic solvents. The data shows that solubility generally decreases in the order: toluene, acetone, acetic acid, acetonitrile, and n-butanol.[1][9]

SolventTemperature (°C)Solubility of Form I ( g/100g )Solubility of Form II ( g/100g )References
Toluene20-1.0394[1]
25-1.2296[1]
Acetone20-0.3677[1]
25-0.4440[1]
Acetic Acid20-0.2790[1]
25-0.3287[1]
Acetonitrile20-0.1745[1]
25-0.2122[1]
n-Butanol20-0.0503[1]
25-0.0615[1]
Water250.00000961 g/100g (9.61 mg/L)-[6][10]
ChloroformAmbientSoluble-[11]
DichloromethaneAmbientSoluble-[11]
DMSOAmbientSoluble-[11]
Diethyl EtherAmbientSoluble-[8][10]
Properties of Quinizarin Derivatives
DerivativePropertyValueReferences
Quinizarin Dimethyl EtherMelting Point177 °C[5]
1,4-dihydroxy-2-carboxymethyl-9,10-anthraquinone (1,4-CDHAQ)Solubility (basic medium)> 0.4 M[12]
Redox Potential (vs Ag/AgCl)-0.72 V[12]

Spectroscopic and Electrochemical Properties

Spectroscopic and electrochemical analyses are fundamental to characterizing the structure, purity, and electronic behavior of quinizarin derivatives.

Spectroscopic Properties
  • UV-Visible Spectroscopy: In dimethylformamide, quinizarin exhibits a maximum absorption (λmax) at 470 nm, with shoulders at 330 nm and 520 nm.[4] The absorption spectrum is sensitive to solvent polarity; as polarity decreases, the λmax tends to shift to higher wavelengths, and the shape of the spectrum changes, often revealing new peaks or shoulders.[13] In aqueous phosphate (B84403) buffer (pH 7.4), the λmax is observed at 470 nm.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum of quinizarin is characterized by a strong carbonyl (C=O) absorption band around 1621 cm⁻¹. This single band indicates that both carbonyl groups are affected by resonance with the hydroxyl groups at the 1 and 4 positions, shifting the absorption to a lower wavenumber compared to unsubstituted anthraquinone (B42736) (1673 cm⁻¹).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation. While detailed assignments for a wide range of derivatives require specific experimental data, reference spectra for the parent quinizarin molecule are available in databases like PubChem.[4][14] Characterization of novel synthesized derivatives consistently relies on 1D and 2D NMR techniques for complete structural assignment.[15]

Electrochemical Properties

The redox chemistry of the quinone moiety is central to the function of quinizarin derivatives, particularly in biological systems and energy storage applications.

  • Cyclic Voltammetry (CV): CV studies reveal the key redox events. In aqueous media, quinizarin undergoes a reversible two-electron, two-proton reduction at approximately -0.535 V (vs. SCE, pH 6.84). It also shows an irreversible oxidation at +0.386 V (vs. SCE, pH 6.84), which can lead to the degradation of the molecule. The electrochemical oxidation of quinizarin in the presence of nucleophiles, such as arylsulfinic acids or cyanide ions, can be used to synthesize new sulfone or other derivatives via a Michael-type addition reaction.[16][17] This process is typically based on an EC (electrochemical-chemical) mechanism.[16]

Experimental Protocols

This section details standardized methods for the synthesis and analysis of quinizarin.

Synthesis of Quinizarin

The following protocol is a well-established method for the preparation of quinizarin from p-chlorophenol and phthalic anhydride.

Workflow for Quinizarin Synthesis

G cluster_reactants Reactant Mixing p_chlorophenol p-Chlorophenol mix Mix Reactants in Flask phthalic_anhydride Phthalic Anhydride boric_acid Boric Acid sulfuric_acid 95% Sulfuric Acid heat Heat to 200°C (Hold for 3.5 hours) mix->heat quench Pour into Cold Water & Filter heat->quench boil_water Boil Precipitate in Water & Filter Hot quench->boil_water alkaline Suspend in Boiling Water Add KOH Solution Filter Hot boil_water->alkaline Removes excess phthalic anhydride precipitate Saturate with CO₂ Filter Precipitate alkaline->precipitate Removes impurities purify Boil with Na₂CO₃ Solution Cool & Filter precipitate->purify acidify Boil Precipitate with HCl Filter, Wash & Dry purify->acidify Removes purpurin product Pure Quinizarin acidify->product

Caption: Workflow for the synthesis and purification of quinizarin.

Procedure:

  • Reaction Setup: In a 1.5-L round-bottom flask, thoroughly mix 115 g of p-chlorophenol, 300 g of phthalic anhydride, 50 g of crystallized boric acid, and 2 kg of 95% sulfuric acid.

  • Heating: Immerse the flask in an oil bath and gradually raise the temperature to 200°C over 30-45 minutes. Maintain the temperature at 200°C for 3.5 hours.

  • Quenching and Filtration: After cooling, slowly pour the reaction mixture into 5 L of cold water with continuous stirring. Filter the resulting precipitate.

  • Phthalic Anhydride Removal: Boil the precipitate with 10 L of water and filter while hot to remove the excess soluble phthalic anhydride.

  • Purification (Alkaline Wash): Suspend the residue in 10 L of boiling water. Add a 10 N potassium hydroxide (B78521) solution until a purple color is produced, followed by an additional 300 cc. Filter the hot alkaline solution and discard the solid residue.

  • Precipitation: Saturate the purple filtrate with carbon dioxide to precipitate the quinizarin, and filter again.

  • Purpurin Removal: Boil the product with 5 L of a 10% sodium carbonate solution until it appears black. Cool the mixture to room temperature and filter.

  • Final Product Isolation: Boil the precipitate with 5 L of 5% hydrochloric acid to liberate the free quinizarin. Filter the product, wash with water until the washings are neutral, and dry.

Solubility Determination (Gravimetric Method)

This protocol is used for accurately measuring the solubility of quinizarin polymorphs in various solvents at different temperatures.[1]

  • Equilibration: Prepare solutions with an excess of pure quinizarin (Form I or Form II) in 30 mL glass vials containing the desired solvent and a PTFE-coated magnetic stirrer.

  • Temperature Control: Place the vials on a magnetic stirrer plate within a water bath set to the target temperature. Stir the solutions at 600 rpm for at least 18 hours to ensure equilibrium is reached.

  • Settling: Turn off the stirring and allow the excess solid to settle for a minimum of two hours.

  • Sampling: Using a syringe, carefully draw a known volume of the clear supernatant.

  • Filtration: Immediately filter the sampled solution through a 0.2 μm syringe filter (PTFE or Nylon) into a pre-weighed glass vial.

  • Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Quantification: Weigh the vial containing the dried solute. The mass of the solute can be determined by subtracting the initial weight of the vial. The solubility is then calculated and expressed as g per 100 g of solvent.

Cyclic Voltammetry (CV)

This is a general procedure for analyzing the electrochemical behavior of a quinizarin derivative.

  • Electrode Setup: Use a standard three-electrode configuration consisting of a glassy carbon working electrode, a platinum wire auxiliary electrode, and an Ag/AgCl reference electrode.

  • Solution Preparation: Prepare a solution of the quinizarin derivative (e.g., 5 mM) in a suitable solvent system (e.g., 0.1 M KOH for water-soluble derivatives) containing a supporting electrolyte.[12]

  • Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes before the measurement to remove dissolved oxygen.

  • Measurement: Connect the electrodes to a potentiostat. Set the potential window (e.g., from -0.4 V to -1.5 V) and the scan rate (e.g., 100 mV/s).

  • Data Acquisition: Run the cyclic voltammogram, recording the current response as the potential is swept. Multiple cycles are typically run to ensure the response is stable. The resulting voltammogram plots current versus potential, revealing the potentials of reduction and oxidation events.

Biological Activity and Signaling Pathways

Quinizarin and its derivatives exhibit a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties.[18][19][20] Their mechanism of action as anticancer agents often involves interaction with DNA and the induction of apoptosis (programmed cell death).[3][21]

Certain novel quinizarin derivatives have been shown to be potent inhibitors of leukemia cell proliferation.[18] One such derivative, referred to as compound 3 in a study, was found to induce significant apoptosis in Molt-4 and Jurkat leukemia cells by activating the caspase-dependent apoptosis pathway. The study's Western blot analysis showed that the compound's activity led to the degradation of key anti-apoptotic and pro-proliferative proteins, including Bcl-2 and c-Myc.[18]

The interplay between these proteins is critical. The c-Myc oncoprotein can drive cell proliferation but also sensitizes cells to apoptosis.[1][22] It can do this in part by suppressing the expression of anti-apoptotic proteins like Bcl-2.[1][22] The degradation of Bcl-2 disrupts the mitochondrial membrane's integrity, leading to the release of cytochrome c. This event triggers the formation of the apoptosome, which activates a cascade of proteases known as caspases (initiator caspase-9 and effector caspase-3), ultimately leading to the systematic dismantling of the cell.[6][11][16]

The action of this quinizarin derivative leverages this intrinsic apoptotic pathway. By promoting the degradation of both c-Myc and Bcl-2, it effectively removes a key driver of proliferation while simultaneously dismantling the cell's primary defense against apoptosis, leading to efficient cell death.

Signaling Pathway for Quinizarin Derivative-Induced Apoptosis

G cluster_initiation Initiation cluster_execution Execution Quinizarin Quinizarin Derivative cMyc c-Myc Protein Quinizarin->cMyc induces Bcl2 Bcl-2 Protein Quinizarin->Bcl2 induces Degradation Degradation cMyc->Degradation Mito Mitochondrion Bcl2->Mito Inhibits Cyt-c release Bcl2->Degradation CytC Cytochrome c (Release) Mito->CytC Apoptosome Apoptosome Formation Apaf1 Apaf-1 Casp9 Active Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 Casp3 Active Caspase-3 Casp9->Casp3 activates ProCasp3 Pro-Caspase-3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

References

Foundational

Discovery and Isolation of Novel Quinizarin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and biological evaluation of novel quinizarin-based compounds. Qu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and biological evaluation of novel quinizarin-based compounds. Quinizarin (B34044) (1,4-dihydroxyanthraquinone), a naturally occurring compound found in the madder plant root (Rubia tinctorum), serves as a versatile scaffold for the development of new therapeutic agents, particularly in the field of oncology.[1] This document details the experimental protocols for the synthesis and purification of these novel derivatives, presents their biological activities in clearly structured tables, and illustrates the key signaling pathways they modulate.

Synthesis and Isolation of Novel Quinizarin Derivatives

The core quinizarin structure can be chemically modified to enhance its biological activity and target specificity. Common modifications include the introduction of thiourea (B124793) groups and quaternary ammonium (B1175870) salts, which have been shown to significantly increase the anticancer potency of the parent compound.[2]

General Synthesis of Quinizarin

Quinizarin can be synthesized through the reaction of phthalic anhydride (B1165640) with p-chlorophenol in the presence of sulfuric acid and boric acid at elevated temperatures.[3][4][5][6]

Synthesis of Novel Quinizarin Derivatives

1.2.1. Quinizarin-Thiourea Derivatives

A series of quinizarin derivatives incorporating thiourea moieties have been synthesized and shown to exhibit significant anticancer activity.[2][7][8][9]

1.2.2. Quinizarin Derivatives with Quaternary Ammonium Salts

The introduction of quaternary ammonium salts to the quinizarin scaffold is another strategy to enhance anticancer efficacy.[1][2][5][10][11]

Isolation and Purification Protocols

The purification of newly synthesized quinizarin derivatives is crucial for their accurate biological evaluation. The following are detailed protocols for common purification techniques.

1.3.1. Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[4][12]

Experimental Protocol: Recrystallization of Quinizarin Derivatives

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Common solvents for quinizarin derivatives include glacial acetic acid, ethanol, and toluene.

  • Dissolution: In a flask, add the crude quinizarin derivative and a minimal amount of the selected solvent. Heat the mixture with stirring until the compound completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

1.3.2. Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase.[13][14][15]

Experimental Protocol: Column Chromatography of Quinizarin Derivatives

  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude quinizarin derivative in a minimal amount of a suitable solvent. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dried sample-silica mixture to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified quinizarin derivative.

Biological Activity of Novel Quinizarin Compounds

Novel quinizarin derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The following tables summarize the in vitro anticancer activities of selected compounds.

Table 1: Anticancer Activity of Quinizarin-Thiourea and Quaternary Ammonium Salt Derivatives [2]

CompoundCell LineIC50 (μM)
3 Molt-40.90 ± 2.55
Jurkat1.50 ± 1.33
K5622.50 ± 1.77
NB410.90 ± 3.66
HEK-293> 20

Signaling Pathways Modulated by Quinizarin Derivatives

Quinizarin and its novel derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Caspase-Dependent Apoptosis Pathway

Certain quinizarin derivatives have been shown to induce apoptosis in cancer cells through the activation of the caspase-dependent pathway.[2] This involves the degradation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases.

quinizarin Quinizarin Derivative (e.g., Compound 3) ros Intracellular ROS Generation quinizarin->ros bcl2 Bcl-2 Degradation ros->bcl2 caspase Caspase Activation bcl2->caspase leads to apoptosis Apoptosis caspase->apoptosis

Caption: Caspase-Dependent Apoptosis Pathway Induced by a Quinizarin Derivative.

MAPK and STAT3 Signaling Pathways

Quinalizarin, a related anthraquinone, has been demonstrated to induce apoptosis in colorectal cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[8][16] It has been observed to decrease the phosphorylation of ERK and STAT3 while increasing the phosphorylation of JNK and p38.[8][16][17]

Experimental Protocol: Western Blot Analysis of MAPK and STAT3 Pathway Proteins

  • Cell Culture and Treatment: Plate cancer cells (e.g., SW480) and treat with various concentrations of the quinizarin compound for specified time periods.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

quinalizarin Quinalizarin erk p-ERK quinalizarin->erk jnk p-JNK quinalizarin->jnk p38 p-p38 quinalizarin->p38 stat3 p-STAT3 quinalizarin->stat3 apoptosis Apoptosis erk->apoptosis inhibition of pro-survival jnk->apoptosis activation of pro-apoptotic p38->apoptosis activation of pro-apoptotic stat3->apoptosis inhibition of pro-survival pi3k_inhibitor Quinizarin-based PI3K Inhibitor pi3k PI3K pi3k_inhibitor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 p_akt p-Akt pip3->p_akt activates akt Akt cell_survival Cell Survival & Proliferation p_akt->cell_survival

References

Exploratory

A Technical Guide to the Solubility of 2-Quinizarincarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 2-Quinizarincarboxylic acid, a glucose uptake inhibitor. Given the limited direc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Quinizarincarboxylic acid, a glucose uptake inhibitor. Given the limited direct experimental data on this specific compound, this guide incorporates information on the closely related compound, Quinizarin (B34044), to infer and understand its solubility profile. Furthermore, it details the experimental protocols for solubility determination and explores the biological pathways associated with its activity.

Introduction to 2-Quinizarincarboxylic Acid

2-Quinizarincarboxylic acid is an anthraquinone (B42736) derivative that has been identified as a glucose uptake inhibitor, with an inhibitory rate of 24.9% at 50 μM. Its structure is characterized by a quinizarin (1,4-dihydroxyanthraquinone) core with a carboxylic acid group at the 2-position. This functional group is expected to significantly influence its physicochemical properties, including solubility, compared to its parent compound, Quinizarin. Understanding the solubility of this compound is critical for its application in research and drug development, as it governs its bioavailability, formulation, and efficacy.

Solubility Data

Quantitative solubility data for 2-Quinizarincarboxylic acid is not widely available in the public domain. However, a single data point indicates its solubility in a common organic solvent.

Table 1: Quantitative Solubility of 2-Quinizarincarboxylic Acid

SolventSolubility
DMSO10 mM

To provide a more comprehensive understanding, the solubility of the parent compound, Quinizarin, in various organic solvents has been included. It is important to note that the presence of the carboxylic acid group in 2-Quinizarincarboxylic acid is likely to alter its solubility profile. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, potentially increasing its solubility in polar solvents compared to Quinizarin.

Table 2: Quantitative Solubility of Quinizarin (Polymorph FI and FII) in Organic Solvents

SolventTemperature (°C)Solubility of FI (wt%)Solubility of FII (wt%)
Toluene20~1.8~1.6
30~2.3~2.1
40~3.0~2.8
Acetone20~1.2~1.1
30~1.6~1.5
40~2.1~2.0
Acetic Acid20~0.6~0.5
30~0.8~0.7
40~1.1~1.0
Acetonitrile20~0.4~0.3
30~0.5~0.4
40~0.7~0.6
n-Butanol20~0.2~0.15
30~0.3~0.25
40~0.4~0.35

Data for Quinizarin is adapted from a study on its solid and solution properties and is provided here as a reference for the parent compound.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like 2-Quinizarincarboxylic acid, based on the gravimetric method used for Quinizarin.[1][2][3]

Objective: To determine the equilibrium solubility of 2-Quinizarincarboxylic acid in a given solvent at various temperatures.

Materials:

  • 2-Quinizarincarboxylic acid

  • Selected solvents (e.g., DMSO, water, ethanol, etc.)

  • Glass vials with PTFE-coated magnetic stirrers

  • Magnetic stirrer plate with a water bath for temperature control

  • Syringes (5 mL) and syringe filters (PTFE/Nylon, 0.2 μm pore size)

  • Pre-weighed glass vials

  • Analytical balance

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of 2-Quinizarincarboxylic acid to a glass vial containing a known volume of the selected solvent and a magnetic stirrer.

  • Equilibration: Place the vial in a water bath on a magnetic stirrer plate. Set the desired temperature and stir the solution at a constant rate (e.g., 600 rpm) for a sufficient time (e.g., at least 18 hours) to ensure equilibrium is reached.

  • Settling: After the equilibration period, turn off the stirring and allow the excess solid to settle for at least two hours.

  • Sampling: Carefully draw a clear supernatant of the solution using a syringe.

  • Filtration: Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial to remove any undissolved particles.

  • Evaporation: Place the vial with the filtered solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

  • Weighing: Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it on an analytical balance.

  • Calculation: The solubility is calculated as the weight of the dissolved solid divided by the weight of the solvent.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess 2-Quinizarincarboxylic acid to solvent prep2 Place in temperature-controlled water bath prep1->prep2 equil1 Stir at constant rate for 18+ hours prep2->equil1 equil2 Turn off stirring and allow solids to settle equil1->equil2 analysis1 Draw supernatant with a syringe equil2->analysis1 analysis2 Filter into a pre-weighed vial analysis1->analysis2 analysis3 Evaporate solvent in an oven analysis2->analysis3 analysis4 Weigh the dried solid analysis3->analysis4 analysis5 Calculate solubility (wt%) analysis4->analysis5

Caption: Experimental workflow for gravimetric solubility determination.

Biological Activity and Signaling Pathway

2-Quinizarincarboxylic acid is known to be an inhibitor of glucose uptake. The mechanism of glucose uptake inhibition by anthraquinone derivatives often involves the modulation of key signaling pathways that regulate glucose transport into cells. While the specific pathway for 2-Quinizarincarboxylic acid has not been fully elucidated, related anthraquinones are known to influence both insulin-dependent and insulin-independent pathways.[1][2][4]

A plausible mechanism involves the modulation of the PI3K/Akt and AMPK signaling pathways, which are central regulators of glucose metabolism and GLUT4 transporter translocation to the plasma membrane.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin (B600854) Receptor PI3K PI3K IR->PI3K Activates GLUT4_pm GLUT4 Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake Facilitates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation AMPK AMPK AMPK->GLUT4_vesicle Promotes translocation GLUT4_vesicle->GLUT4_pm Translocation Insulin Insulin Insulin->IR QuinizarinCOOH 2-Quinizarincarboxylic acid QuinizarinCOOH->PI3K Inhibits? QuinizarinCOOH->AMPK Activates?

Caption: Putative signaling pathways affected by 2-Quinizarincarboxylic acid.

Conclusion

The solubility of 2-Quinizarincarboxylic acid is a key parameter for its further investigation and development as a glucose uptake inhibitor. While direct experimental data is currently limited, this guide provides a framework for its determination and a basis for understanding its behavior in different solvent systems by drawing parallels with its parent compound, Quinizarin. The provided experimental protocol offers a robust method for generating the necessary solubility data. Furthermore, the exploration of its potential impact on cellular signaling pathways provides a foundation for mechanistic studies. Further research is warranted to establish a comprehensive solubility profile of 2-Quinizarincarboxylic acid and to elucidate its precise mechanism of action.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 2-Quinizarincarboxylic Acid and its Precursor, Quinizarin

For Researchers, Scientists, and Drug Development Professionals Part 1: Synthesis of Quinizarin (B34044) (1,4-Dihydroxyanthraquinone) Quinizarin serves as the fundamental building block for the synthesis of 2-Quinizarinc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Part 1: Synthesis of Quinizarin (B34044) (1,4-Dihydroxyanthraquinone)

Quinizarin serves as the fundamental building block for the synthesis of 2-Quinizarincarboxylic acid. An established and reliable method for its preparation is the reaction of phthalic anhydride (B1165640) with p-chlorophenol in the presence of sulfuric acid and boric acid.[1][2][3][4]

Experimental Protocol: Synthesis of Quinizarin

This protocol is adapted from established literature procedures.[1]

Materials:

  • Phthalic anhydride

  • p-Chlorophenol

  • Concentrated sulfuric acid (95-98%)

  • Boric acid

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl)

  • Distilled water

Equipment:

  • Round-bottom flask (1.5 L)

  • Oil bath

  • Mechanical stirrer

  • Heating mantle

  • Buchner funnel and flask

  • Beakers (various sizes)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 1.5 L round-bottom flask, combine 115 g (0.9 mole) of p-chlorophenol, 300 g (2.0 moles) of phthalic anhydride, 50 g of crystallized boric acid, and 2 kg (1090 cc) of 95% sulfuric acid.[1]

  • Heating: Immerse the flask in an oil bath and gradually raise the temperature to 200°C over 30-45 minutes with continuous stirring. Maintain the reaction mixture at 200°C for 3.5 hours.[1]

  • Quenching: After cooling, cautiously pour the reaction mixture into 5 L of cold water with vigorous stirring.

  • Initial Filtration and Washing: Filter the resulting precipitate and boil it with 10 L of water to remove excess phthalic anhydride. Filter the hot solution.

  • Purification via Alkaline Treatment: Suspend the residue in 10 L of boiling water and add a 10 N potassium hydroxide solution until a purple color is observed (approximately 30 cc), followed by an additional 300 cc. Filter the hot alkaline solution to remove any insoluble residues.[1]

  • Precipitation of Quinizarin: Saturate the purple filtrate with carbon dioxide to precipitate the quinizarin. Filter the precipitate.

  • Final Purification: Boil the precipitate with 5 L of a 10% sodium carbonate solution. Cool the mixture to room temperature and filter. The resulting precipitate is then boiled with 5 L of 5% hydrochloric acid to liberate the final product.[1]

  • Drying: Cool the mixture, filter the purified quinizarin, wash with cold water, and dry at 100°C.

Quantitative Data Summary
ParameterValueReference
Yield 147–160 g (68–74%)[1]
Purity High purity after recrystallization[3]
Melting Point 198-200 °C

Synthesis Workflow Diagram

Synthesis_of_Quinizarin cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product p_chlorophenol p-Chlorophenol reaction_step Condensation at 200°C p_chlorophenol->reaction_step phthalic_anhydride Phthalic Anhydride phthalic_anhydride->reaction_step sulfuric_acid H₂SO₄ sulfuric_acid->reaction_step boric_acid H₃BO₃ boric_acid->reaction_step hydrolysis Hydrolysis reaction_step->hydrolysis alkaline_treatment Alkaline Treatment hydrolysis->alkaline_treatment co2_precipitation CO₂ Precipitation alkaline_treatment->co2_precipitation acid_wash Acid Wash co2_precipitation->acid_wash quinizarin Quinizarin acid_wash->quinizarin

Caption: Workflow for the synthesis of Quinizarin.

Part 2: Synthesis of 2-Quinizarincarboxylic Acid - Challenges and Prospective Methodologies

A direct and well-documented synthesis protocol for 2-Quinizarincarboxylic acid is not readily found in the existing chemical literature. The introduction of a carboxylic acid group onto the quinizarin skeleton at the 2-position presents a significant synthetic challenge due to the electron-rich nature of the dihydroxyanthraquinone system, which can lead to multiple side reactions and difficulties in achieving regioselectivity.

However, based on established organic chemistry principles, several potential synthetic strategies can be proposed for investigation by researchers.

Prospective Methodology 1: Direct Carboxylation of Quinizarin

One potential approach is the direct carboxylation of the quinizarin scaffold. The Kolbe-Schmitt reaction is a classic method for the carboxylation of phenols.[5] This reaction typically involves the treatment of a phenoxide with carbon dioxide under pressure.

Hypothetical Experimental Protocol (for investigation):

  • Formation of the Phenoxide: Dissolve quinizarin in a suitable aprotic solvent and treat with a strong base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide.

  • Carboxylation: Subject the phenoxide solution to a high pressure of carbon dioxide (e.g., 80-100 atm) and elevated temperature (e.g., 120-150 °C).

  • Acidification: After the reaction, acidify the mixture to protonate the carboxylate and yield the carboxylic acid.

  • Purification: The desired 2-Quinizarincarboxylic acid would need to be separated from unreacted starting material and potentially other isomers (e.g., carboxylation at other positions) through techniques such as column chromatography or fractional crystallization.

Challenges:

  • Regioselectivity: The presence of two hydroxyl groups and multiple reactive aromatic positions on the quinizarin molecule makes controlling the position of carboxylation difficult. A mixture of isomers is likely.

  • Harsh Conditions: The high temperatures and pressures required for the Kolbe-Schmitt reaction may lead to decomposition of the starting material.

Prospective Methodology 2: Synthesis from a Carboxylated Precursor

An alternative strategy involves the synthesis of quinizarin from starting materials that already contain a carboxylic acid group. This approach could offer better control over the final position of the carboxyl group. One hypothetical route could involve a Friedel-Crafts acylation reaction using a substituted phthalic anhydride or a substituted benzene (B151609) derivative.

For instance, one could envision a reaction between 3-hydroxyphthalic acid and hydroquinone, or a related reaction, to construct the quinizarin skeleton with a pre-installed carboxylic acid group.

Challenges:

  • Availability of Starting Materials: The required substituted starting materials may not be commercially available and would need to be synthesized, adding complexity to the overall process.

  • Reaction Compatibility: The carboxylic acid group might interfere with the conditions of the Friedel-Crafts reaction, requiring protection and subsequent deprotection steps.

Logical Relationship Diagram

Prospective_Syntheses cluster_target Target Molecule cluster_approaches Potential Synthetic Approaches cluster_methods Specific Reactions to Investigate target 2-Quinizarincarboxylic Acid approach1 Direct Carboxylation of Quinizarin target->approach1 approach2 Synthesis from Carboxylated Precursors target->approach2 kolbe_schmitt Kolbe-Schmitt Reaction approach1->kolbe_schmitt friedel_crafts Modified Friedel-Crafts Reaction approach2->friedel_crafts

Caption: Potential synthetic routes to 2-Quinizarincarboxylic acid.

Conclusion

The synthesis of 2-Quinizarincarboxylic acid remains a challenging endeavor for synthetic chemists. While the synthesis of the parent quinizarin molecule is well-established, the regioselective introduction of a carboxylic acid group at the 2-position requires further research and development. The prospective methodologies outlined above provide a starting point for researchers aiming to develop a reliable synthetic protocol for this target compound. Careful optimization of reaction conditions and thorough characterization of products will be crucial for the successful synthesis of 2-Quinizarincarboxylic acid.

References

Application

Application Notes and Protocols for Evaluating 2-Quinizarincarboxylic Acid in Glucose Uptake Inhibition Assays

Audience: Researchers, scientists, and drug development professionals. Disclaimer: "2-Quinizarincarboxylic acid" is not extensively documented as a glucose uptake inhibitor in publicly available scientific literature.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "2-Quinizarincarboxylic acid" is not extensively documented as a glucose uptake inhibitor in publicly available scientific literature. The following application notes and protocols provide a general framework for evaluating the potential of a novel compound, such as 2-Quinizarincarboxylic acid or its parent compound Quinizarin (B34044), in glucose uptake inhibition assays. Quinizarin and its derivatives have been noted for a variety of biological activities, including antiproliferative and antimetastatic effects.[1][2]

Introduction to Glucose Uptake Inhibition

Glucose is a fundamental source of energy for cellular metabolism, and its transport across the plasma membrane is a critical, highly regulated process.[] This transport is facilitated by a family of glucose transporter (GLUT) proteins.[] The upregulation of glucose uptake is a hallmark of various diseases, including cancer, where it supports rapid cell proliferation (the Warburg effect).[4][5] Consequently, the inhibition of glucose uptake has emerged as a promising therapeutic strategy for these conditions.[][6]

Assays to measure glucose uptake are vital tools for screening and characterizing potential therapeutic compounds that can modulate this pathway.[7] These assays typically involve exposing cultured cells to a labeled glucose analog and measuring its intracellular accumulation.[8][9]

The insulin-stimulated PI3K/Akt signaling pathway is a major regulator of glucose homeostasis, primarily by promoting the translocation of GLUT4 transporters to the cell surface in tissues like skeletal muscle and adipose tissue.[10][11][[“]] Inhibition of this pathway can lead to decreased glucose uptake.[4]

Data Presentation: Comparative Inhibitory Data

While specific inhibitory data for 2-Quinizarincarboxylic acid is not available, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several known glucose uptake inhibitors. This data provides a benchmark for evaluating the potency of a novel test compound.

InhibitorTarget/MechanismIC50 ValueCell Line/System
Glutor GLUT1, GLUT2, GLUT3 Inhibitor11 nMUrinary Cancer Cell Lines
DRB18 Pan-GLUT Inhibitor900 nM - 9.0 µMVarious Cancer Cell Lines
BAY-876 GLUT1 Inhibitor--
WZB117 GLUT1 Inhibitor500 nMA549 Cells
Cytochalasin B GLUT Inhibitor520 nMErythrocytes
Glucopiericidin A Glucose Analog22 nMA431 Cells
Phloretin Competitive GLUT1 Inhibitor--
Quercetin Competitive GLUT1 Inhibitor--

Data compiled from multiple sources.[][6][13]

Signaling Pathway

The PI3K/Akt pathway is central to insulin-mediated glucose uptake. Upon insulin (B600854) binding to its receptor, a signaling cascade is initiated, leading to the activation of PI3K and subsequently Akt.[10] Activated Akt promotes the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose transport into the cell.[11][14]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS Phosphorylation GLUT4_mem GLUT4 Glucose_in Glucose Uptake GLUT4_mem->Glucose_in Facilitates PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Experimental_Workflow A 1. Cell Seeding Seed 2-5x10^4 adherent cells/well Culture overnight B 2. Glucose Starvation Replace with glucose-free medium Incubate for 1-4 hours A->B C 3. Compound Treatment Add test compound (e.g., 2-Quinizarincarboxylic acid) and controls. Incubate for 1 hour. B->C D 4. 2-NBDG Incubation Add 2-NBDG solution to each well Incubate for 30 minutes at 37°C C->D E 5. Washing Remove 2-NBDG solution Wash cells twice with ice-cold PBS D->E F 6. Cell Collection & Analysis Resuspend cells in FACS buffer Analyze fluorescence via flow cytometry E->F

References

Method

Applications of 2-Quinizarincarboxylic Acid in Fluorescence Microscopy: Application Notes and Protocols

Disclaimer: Direct experimental data on the applications of 2-Quinizarincarboxylic acid in fluorescence microscopy are limited in publicly available scientific literature. The following application notes and protocols ar...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the applications of 2-Quinizarincarboxylic acid in fluorescence microscopy are limited in publicly available scientific literature. The following application notes and protocols are based on the known fluorescent properties of the structurally related compound, Quinizarin (B34044) (1,4-dihydroxyanthraquinone), and the anticipated influence of the carboxylic acid moiety. These notes are intended to serve as a foundational guide for researchers and professionals in drug development to explore the potential of 2-Quinizarincarboxylic acid as a fluorescent probe.

Introduction

2-Quinizarincarboxylic acid is a derivative of Quinizarin, an organic compound with a 1,4-dihydroxyanthraquinone core structure. The parent compound, Quinizarin, is known to exhibit fluorescence that is sensitive to its environment, particularly pH and the presence of metal ions. The addition of a carboxylic acid group to the quinizarin scaffold is expected to enhance its aqueous solubility and provide an additional coordination site for metal ions, making it a promising candidate for various applications in fluorescence microscopy, especially in biological systems.

Potential applications of 2-Quinizarincarboxylic acid include its use as a fluorescent probe for the detection and imaging of intracellular metal ions, as a pH sensor, and potentially for targeted labeling through conjugation via its carboxylic acid group.

Application Note 1: Fluorescent Detection of Intracellular Metal Ions

Principle:

The dihydroxyanthraquinone core of 2-Quinizarincarboxylic acid, in conjunction with the carboxylic acid group, can act as a chelating agent for various metal ions. Upon binding to metal ions such as Al(III), Ga(III), or In(III), the rigidity of the molecular structure is expected to increase, leading to an enhancement of its fluorescence quantum yield. This "turn-on" fluorescence response can be utilized to image and quantify the presence of these metal ions within cellular compartments. The specificity of the probe for different metal ions would need to be experimentally determined.

Potential Advantages:

  • Enhanced Solubility: The carboxylic acid group improves solubility in aqueous buffers suitable for biological experiments.

  • "Turn-On" Fluorescence: Chelation-enhanced fluorescence provides a clear signal against a low-fluorescence background.

  • Ratiometric Imaging Potential: Potential shifts in excitation or emission spectra upon metal binding could allow for ratiometric measurements, which are less susceptible to variations in probe concentration and instrumental parameters.

Quantitative Data (Hypothetical)
PropertyValue (Free Probe)Value (Metal-Bound)
Excitation Maximum (λex)~480 nm~520 nm
Emission Maximum (λem)~560 nm~590 nm
Quantum Yield (Φ)< 0.1> 0.5
Molar Extinction Coefficient (ε)~8,000 M⁻¹cm⁻¹~12,000 M⁻¹cm⁻¹
Dissociation Constant (Kd) for Al³⁺-(To be determined)
Experimental Protocol: Imaging Intracellular Metal Ions

Materials:

  • 2-Quinizarincarboxylic acid

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Cells of interest (e.g., HeLa, SH-SY5Y)

  • Metal ion solutions (e.g., AlCl₃, GaCl₃) for positive controls

  • Metal chelator (e.g., EDTA) for negative controls

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of 2-Quinizarincarboxylic acid in sterile DMSO. Store at -20°C, protected from light.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Cell Loading:

    • Prepare a working solution of 2-Quinizarincarboxylic acid by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS to remove excess probe.

  • Imaging:

    • Add fresh, warm PBS or cell culture medium to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength around 520 nm and collect emission around 590 nm for the metal-bound probe.

    • For controls, treat cells with a known concentration of the target metal ion before or during probe loading (positive control) or with a chelator like EDTA (negative control).

  • Data Analysis: Quantify the fluorescence intensity in different cellular regions to determine the relative concentration of the target metal ion.

Signaling Pathway Diagram

dot cluster_0 Cellular Environment cluster_1 Fluorescence Microscopy Probe 2-Quinizarincarboxylic acid (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Chelation Metal Intracellular Metal Ion (e.g., Al³⁺) Metal->Complex Emission Detected Emission (~590 nm) Complex->Emission Fluorescence Excitation Excitation Light (~520 nm) Excitation->Complex

Chelation-enhanced fluorescence of 2-Quinizarincarboxylic acid.

Application Note 2: Ratiometric Fluorescent pH Sensing

Principle:

The fluorescence of dihydroxyanthraquinones is often pH-sensitive due to the deprotonation of the hydroxyl groups. It is anticipated that 2-Quinizarincarboxylic acid will exhibit different fluorescence spectra in its protonated and deprotonated states. This pH-dependent spectral shift can be exploited for ratiometric pH imaging, where the ratio of fluorescence intensities at two different emission wavelengths is used to determine the pH, providing a more robust measurement than single-wavelength intensity measurements.

Potential Advantages:

  • Ratiometric Measurement: Minimizes errors arising from photobleaching, probe concentration variations, and instrumental settings.

  • Good Dynamic Range: Potentially sensitive over a physiologically relevant pH range.

  • Dual Functionality: The probe could potentially be used to report on both metal ion concentration and pH, depending on the experimental conditions.

Quantitative Data (Hypothetical)
PropertyAcidic pH (~5.0)Neutral pH (~7.0)Basic pH (~9.0)
Emission Maximum 1 (λem1)~550 nm~560 nm~560 nm
Emission Maximum 2 (λem2)--~610 nm
pKa(To be determined)
Experimental Protocol: Intracellular pH Measurement

Materials:

  • 2-Quinizarincarboxylic acid

  • DMSO, sterile

  • Calibration buffers of known pH (e.g., MES, HEPES, TAPS buffers) containing a K⁺/H⁺ ionophore like nigericin (B1684572).

  • Cells of interest

  • Fluorescence microscope with appropriate filter sets for dual-emission imaging.

Procedure:

  • Probe Preparation and Cell Loading: Follow steps 1-4 from the metal ion imaging protocol.

  • Intracellular Calibration:

    • To relate the fluorescence ratio to pH, an in situ calibration is necessary.

    • Incubate the loaded cells with a series of calibration buffers (e.g., pH 5.0, 6.0, 7.0, 8.0) containing nigericin (e.g., 10 µM) for 5-10 minutes. This will equilibrate the intracellular and extracellular pH.

    • Acquire fluorescence images at two emission wavelengths (e.g., 560 nm and 610 nm) for each pH point.

  • Experimental Imaging:

    • For experimental samples, acquire dual-emission images under the desired experimental conditions.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (e.g., I₅₆₀nm / I₆₁₀nm) for each pixel in the calibration and experimental images.

    • Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH values from the calibration buffers.

    • Use the calibration curve to convert the fluorescence ratios from the experimental images into intracellular pH values.

Experimental Workflow Diagram

dot cluster_0 Experiment Preparation cluster_1 Cell Loading and Washing cluster_2 Ratiometric Fluorescence Imaging cluster_3 Calibration and pH Determination A Prepare 2-Quinizarincarboxylic acid stock solution in DMSO B Culture cells on glass-bottom dishes C Incubate cells with probe working solution B->C D Wash cells with PBS to remove excess probe C->D E Image cells at two emission wavelengths (e.g., 560 nm and 610 nm) D->E F Calculate pixel-by-pixel intensity ratio (I₅₆₀/I₆₁₀) E->F I Convert experimental ratios to intracellular pH values F->I G Perform in situ calibration with pH buffers and nigericin H Generate calibration curve (Ratio vs. pH) G->H H->I

Workflow for intracellular pH measurement.

Conclusion

While further experimental validation is required, 2-Quinizarincarboxylic acid holds promise as a versatile fluorescent probe for applications in fluorescence microscopy. Its structural features suggest potential utility in sensing intracellular metal ions and pH. The protocols and data presented here provide a conceptual framework for researchers to begin exploring the capabilities of this compound in cellular imaging and drug development studies. It is recommended that initial studies focus on characterizing the photophysical properties, metal ion selectivity, and pH sensitivity of 2-Quinizarincarboxylic acid to fully establish its utility as a fluorescent probe.

Application

Application Notes and Protocols for "2-Quinizarincarboxylic acid"-based Metal Ion Sensors

For Researchers, Scientists, and Drug Development Professionals Introduction Quinizarin (B34044) (1,4-dihydroxyanthraquinone) and its derivatives are known for their coordination properties with various metal ions, often...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinizarin (B34044) (1,4-dihydroxyanthraquinone) and its derivatives are known for their coordination properties with various metal ions, often leading to distinct colorimetric and fluorescent responses. The introduction of a carboxylic acid group at the 2-position of the quinizarin scaffold is proposed to enhance its functionality as a metal ion sensor. The carboxylic acid group can act as an additional coordination site, potentially increasing the selectivity and sensitivity of the sensor for specific metal ions. This document provides detailed application notes and experimental protocols for the development and utilization of "2-Quinizarincarboxylic acid" as a fluorescent and colorimetric sensor for metal ion detection. While specific quantitative data for 2-Quinizarincarboxylic acid is not yet extensively available in published literature, the following protocols provide a robust framework for its synthesis, characterization, and application based on established methods for similar compounds.

Proposed Synthesis of 2-Quinizarincarboxylic acid

A potential synthetic route to 2-Quinizarincarboxylic acid can be adapted from known reactions for the synthesis of quinizarin and the carboxylation of aromatic compounds. One plausible approach involves the Friedel-Crafts reaction between phthalic anhydride (B1165640) and a suitably substituted hydroquinone (B1673460) derivative, followed by carboxylation.

Protocol 1: Synthesis of 2-Quinizarincarboxylic acid

  • Step 1: Synthesis of Quinizarin (1,4-Dihydroxyanthraquinone).

    • In a round-bottom flask, combine phthalic anhydride and hydroquinone in a 1:1 molar ratio.

    • Add anhydrous aluminum chloride (AlCl₃) as a catalyst in a 2:1 molar ratio to phthalic anhydride.

    • Heat the mixture under reflux in a suitable solvent (e.g., nitrobenzene) for 4-6 hours.

    • Cool the reaction mixture and carefully pour it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complex.

    • The crude quinizarin will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol (B145695) or acetic acid to obtain pure quinizarin.

  • Step 2: Carboxylation of Quinizarin.

    • The Kolbe-Schmitt reaction or related carboxylation methods can be explored.

    • Dissolve the synthesized quinizarin in a suitable solvent.

    • Under high pressure and elevated temperature, treat the solution with carbon dioxide (CO₂) in the presence of a strong base (e.g., sodium phenoxide).

    • Acidify the reaction mixture to precipitate the 2-Quinizarincarboxylic acid.

    • Filter, wash, and purify the product by recrystallization.

Principle of Metal Ion Sensing

The sensing mechanism of 2-Quinizarincarboxylic acid is based on the formation of a coordination complex with metal ions. The quinizarin core, with its two hydroxyl groups and two keto groups, provides a primary binding site. The addition of the carboxylic acid group introduces a secondary binding site, which can enhance the stability and selectivity of the metal complexes.

Upon binding to a metal ion, the electronic properties of the 2-Quinizarincarboxylic acid molecule are altered. This change can manifest in two ways:

  • Colorimetric Sensing: A change in the absorption spectrum of the compound, leading to a visible color change. This is due to the alteration of the energy levels of the molecule's chromophore upon complexation.

  • Fluorescent Sensing: A change in the fluorescence properties, such as quenching or enhancement of the fluorescence intensity, or a shift in the emission wavelength. This is often due to mechanisms like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF). For quinizarin derivatives, fluorescence quenching is a common mechanism upon coordination with paramagnetic metal ions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for metal ion detection and the general experimental workflow.

Signaling_Pathway cluster_sensor Sensor Molecule cluster_analyte Analyte cluster_complex Complex Formation cluster_output Output Signal Sensor 2-Quinizarincarboxylic acid (Fluorescent) Complex Sensor-Metal Ion Complex (Non-fluorescent or Shifted Fluorescence) Sensor->Complex Binding MetalIon Metal Ion MetalIon->Complex Coordination Signal Fluorescence Quenching or Colorimetric Change Complex->Signal Signal Transduction

Method

Application Notes and Protocols: Quinizarin and its Derivatives as Potential Probes for Cellular Imaging

Disclaimer: Extensive literature searches did not yield specific data on the application of 2-Quinizarincarboxylic acid as a probe for cellular imaging. The following application notes and protocols are based on the docu...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the application of 2-Quinizarincarboxylic acid as a probe for cellular imaging. The following application notes and protocols are based on the documented properties and applications of the parent compound, Quinizarin (B34044) (1,4-dihydroxyanthraquinone) , and its derivatives, and are intended to provide a foundational understanding and hypothetical framework for researchers.

Introduction

Quinizarin, a naturally occurring chromophore, and its derivatives are emerging as versatile platforms for the development of fluorescent probes.[1] While quinizarin itself is typically non-fluorescent or weakly fluorescent, its emission properties can be significantly modulated upon chelation with various metal ions.[1][2] This "turn-on" or "turn-off" fluorescence response makes quinizarin-based probes promising candidates for the detection and imaging of specific analytes within cellular environments.

These probes have shown potential in sensing various metal ions, including Al(III), Ga(III), In(III), Fe(II), Fe(III), and Cu(II), as well as anions like phosphate.[1][2] The inherent chelating properties of the quinizarin scaffold, coupled with the potential for synthetic modification, allow for the tuning of selectivity and sensitivity towards target analytes.[1]

Key Features of Quinizarin-Based Probes:

  • Analyte-Responsive Fluorescence: Exhibit changes in fluorescence intensity or spectral properties upon binding to a specific target.

  • Metal Ion Sensing: The core structure of quinizarin provides a good foundation for designing probes for various metal ions.

  • Potential for Bioimaging: With appropriate modifications to enhance water solubility and cell permeability, these probes can be adapted for live-cell imaging.

Quantitative Data Summary

The following table summarizes the photophysical and sensing properties of Quinizarin and its derivatives based on available literature.

Compound/ComplexAnalyteExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Detection LimitReference
Quinizarin-Al(III) ComplexAl(III)500, 530, 573585, 619> 0.8 (in n-butanol)Not Reported[1]
Quinizarin-Ga(III) ComplexGa(III)Not ReportedNot ReportedNot ReportedNot Reported[1]
Quinizarin-In(III) ComplexIn(III)Not ReportedNot ReportedNot ReportedNot Reported[1]
Quinizarin-Zn²⁺ EnsemblePhosphate anionsNot ReportedNot ReportedNot ReportedNot Reported[1]
QuinizarinAcetate (CH₃COO⁻)Not ReportedNot ReportedNot Reportedppb level[3]
1,4-DHAQ@CL nanofiber filmCu(2+)Not ReportedNot ReportedNot ReportedNot Reported[4]

Hypothetical Signaling Pathway for a Quinizarin-Based Metal Ion Probe

The following diagram illustrates a generalized mechanism for a "turn-on" fluorescent quinizarin-based probe for detecting a specific metal ion within a cell.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Probe_ext Quinizarin-Derivative (Non-fluorescent) Membrane_transport Passive Diffusion or Active Transport Probe_ext->Membrane_transport Uptake Probe_int Quinizarin-Derivative (Non-fluorescent) Membrane_transport->Probe_int Complex Probe-Metal Complex (Fluorescent) Probe_int->Complex Binding Metal_ion Target Metal Ion Metal_ion->Complex Binding Detection Fluorescence Microscopy Detection Complex->Detection Emission

Caption: Generalized workflow of a quinizarin-based probe for intracellular metal ion detection.

Experimental Protocols (Hypothetical)

These protocols are generalized and would require optimization for a specific quinizarin derivative and cell line.

Preparation of Probe Stock Solution
  • Dissolve: Dissolve the quinizarin-based probe in a suitable organic solvent (e.g., DMSO) to prepare a stock solution of 1-10 mM.

  • Storage: Store the stock solution at -20°C, protected from light.

Cell Culture and Staining
  • Cell Seeding: Seed the cells of interest (e.g., HeLa, HEK293) onto glass-bottom dishes or multi-well plates suitable for fluorescence microscopy. Culture the cells in appropriate media until they reach the desired confluency (typically 70-80%).

  • Probe Loading:

    • Dilute the probe stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess, unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells before imaging.

G Start Start Seed_cells Seed cells on glass-bottom dish Start->Seed_cells Culture_cells Culture to 70-80% confluency Seed_cells->Culture_cells Prepare_probe Prepare working probe solution Culture_cells->Prepare_probe Wash_cells_1 Wash cells with PBS Prepare_probe->Wash_cells_1 Add_probe Incubate cells with probe Wash_cells_1->Add_probe Wash_cells_2 Wash cells with PBS (2-3 times) Add_probe->Wash_cells_2 Add_media Add fresh media/PBS Wash_cells_2->Add_media Image_cells Image with fluorescence microscope Add_media->Image_cells End End Image_cells->End

Caption: Experimental workflow for staining cells with a quinizarin-based fluorescent probe.

Fluorescence Microscopy and Image Analysis
  • Microscope Setup: Use a fluorescence microscope (e.g., confocal or widefield) equipped with appropriate filters for the excitation and emission wavelengths of the probe-analyte complex.

  • Image Acquisition:

    • Locate the stained cells under brightfield or phase-contrast illumination.

    • Switch to the fluorescence channel and acquire images using the appropriate excitation and emission settings.

    • Acquire images of a control group of cells not treated with the probe or the analyte to assess background fluorescence.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity in the cells.

    • Compare the fluorescence intensity of cells treated with the analyte to that of control cells.

Considerations and Future Directions

While quinizarin and its derivatives show promise, several factors need to be considered for their application in cellular imaging:

  • Solubility and Bioavailability: The low aqueous solubility of quinizarin can be a limitation. Modifications, such as encapsulation in nanoparticles, may be necessary to improve bioavailability and reduce aggregation in biological media.[2]

  • Selectivity: The design of the probe is crucial for achieving high selectivity for the target analyte over other biologically relevant ions.

  • Cytotoxicity: The potential toxicity of the probe should be evaluated for the chosen cell line and experimental conditions.

  • Photostability: The photostability of the fluorescent complex should be assessed to ensure reliable imaging over time.

Future research could focus on the synthesis and characterization of novel quinizarin derivatives, including 2-Quinizarincarboxylic acid , with improved photophysical properties, water solubility, and selectivity for specific cellular targets. The development of ratiometric or lifetime-based probes could further enhance their reliability for quantitative imaging in complex biological systems.

References

Application

Application Notes and Protocols for the Quantification of Quinizarin Derivatives

Introduction Quinizarin (B34044) (1,4-dihydroxyanthraquinone) and its derivatives are a class of organic compounds with significant applications as dyes, pH indicators, and intermediates in the synthesis of pharmaceutica...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinizarin (B34044) (1,4-dihydroxyanthraquinone) and its derivatives are a class of organic compounds with significant applications as dyes, pH indicators, and intermediates in the synthesis of pharmaceuticals. Notably, they form the core structure of several anticancer agents like Doxorubicin and Daunorubicin. Accurate quantification of these compounds is crucial for quality control in industrial applications, pharmacokinetic studies in drug development, and for monitoring in environmental analysis. This document provides detailed application notes and experimental protocols for the quantification of quinizarin derivatives using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of quinizarin and its derivatives in various matrices. Its high resolution and sensitivity make it suitable for complex samples.

Application Note:

HPLC methods are particularly useful for the analysis of quinizarin in commercial dyes and complex mixtures. For instance, it has been successfully employed for the determination of quinizarin in D&C Green No. 6.[1][2] Furthermore, HPLC coupled with UV-Vis or mass spectrometry (MS) detection is effective for the analysis of quinizarin and other anthraquinones in gasoline samples and even in extracts from archeological artifacts.[3][4] The choice of the stationary phase (e.g., C18) and mobile phase composition is critical for achieving optimal separation.

Quantitative Data Summary: HPLC

AnalyteMatrixHPLC ColumnMobile PhaseDetectionLinearity RangeLODLOQReference
QuinizarinD&C Green No. 6Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
QuinizarinFuel OilNormal PhaseNot SpecifiedDiode ArrayNot SpecifiedNot SpecifiedNot Specified[3]
AnthraquinonesArcheological TextilesNot SpecifiedFormic acid in mobile phaseMS (SIM mode)Not SpecifiedLower than UV-VisNot Specified[4]

Experimental Protocol: General HPLC-UV/Vis Method

This protocol provides a general framework for the quantification of quinizarin. Optimization may be required based on the specific derivative and matrix.

1. Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis or Diode Array Detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid or Acetic acid (for mobile phase modification)

  • Quinizarin standard (high purity)

3. Standard Solution Preparation:

  • Prepare a stock solution of quinizarin (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.

4. Sample Preparation:

  • Solid Samples (e.g., Dyes): Accurately weigh the sample and dissolve it in a suitable solvent. Further dilution may be necessary to bring the concentration within the calibration range.

  • Liquid Samples (e.g., Fuel): A liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analytes and remove matrix interference.[3]

5. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example:

    • 0-20 min: 20% to 80% Acetonitrile

    • 20-25 min: 80% Acetonitrile

    • 25-30 min: Return to 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of quinizarin (around 470-490 nm).

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Determine the concentration of quinizarin in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC Separation (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Detector UV-Vis Detection HPLC_System->Detector Calibration Calibration Curve Detector->Calibration Quantification Quantification Detector->Quantification Calibration->Quantification

Caption: Workflow for the spectrophotometric quantification of quinizarin via complexation.

Electrochemical Methods

Electrochemical techniques, such as cyclic voltammetry, offer a highly sensitive approach for the quantification of quinizarin. These methods are based on the redox properties of the quinone moiety.

Application Note:

Cyclic voltammetry can be used to determine quinizarin in aqueous media. [5]The sensitivity of electrochemical methods can be significantly enhanced by harnessing the catalytic oxygen reduction mechanism, allowing for detection at nanomolar concentrations. [6][7]This makes it particularly suitable for trace analysis. Boron-doped diamond electrodes have been shown to be effective for this purpose. [7]Electrochemical methods have the advantage of being able to determine quinizarin in the presence of interfering isomers like anthrarufin, chrysazin, and anthraflavin, which is a limitation for spectrophotometric methods. [5] Quantitative Data Summary: Electrochemical Methods

MethodElectrodeLinear Range (µM)LOD (µM)LOQ (µM)Reference
Cyclic VoltammetryNot Specified0 - 363.129 ± 1.20010.429 ± 1.133[5]
Catalytic Oxygen ReductionBoron-Doped DiamondNot Specified0.005 (5 nM)Not Specified[6]

Experimental Protocol: General Cyclic Voltammetry

1. Instrumentation:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode system:

    • Working electrode (e.g., Glassy Carbon, Boron-Doped Diamond)

    • Reference electrode (e.g., Ag/AgCl or SCE)

    • Counter electrode (e.g., Platinum wire)

2. Reagents:

  • Supporting electrolyte (e.g., phosphate (B84403) buffer, Britton-Robinson buffer)

  • Quinizarin standard

3. Procedure:

  • Prepare a solution of the supporting electrolyte.

  • Add a known concentration of the quinizarin standard to the electrochemical cell.

  • Deaerate the solution with nitrogen or argon gas if direct reduction is being studied, or ensure it is saturated with oxygen if using the catalytic reduction method.

  • Scan the potential over a range that covers the redox peaks of quinizarin (e.g., from +0.5 V to -0.8 V vs. SCE).

  • Record the cyclic voltammogram.

4. Data Analysis:

  • The peak current in the voltammogram is proportional to the concentration of quinizarin.

  • Construct a calibration curve by plotting the peak current against the concentration of a series of quinizarin standards.

  • Determine the concentration of quinizarin in the sample by measuring its peak current and using the calibration curve.

Workflow for Electrochemical Analysis of Quinizarin

Electrochemistry_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Electrolyte_Prep Prepare Supporting Electrolyte Electrochemical_Cell Three-Electrode Electrochemical Cell Electrolyte_Prep->Electrochemical_Cell Sample_Add Add Sample/Standard Sample_Add->Electrochemical_Cell CV_Scan Cyclic Voltammetry Scan Electrochemical_Cell->CV_Scan Voltammogram Analyze Voltammogram (Peak Current) CV_Scan->Voltammogram Quantification Quantification Voltammogram->Quantification

Caption: Workflow for the electrochemical quantification of quinizarin using cyclic voltammetry.

References

Method

Application Note: High-Performance Liquid Chromatography for the Analysis of 2-Quinizarincarboxylic Acid

Abstract This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Quinizarincarboxylic acid. The methodology is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Quinizarincarboxylic acid. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical technique for this compound. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a starting point for method development and validation.

Introduction

2-Quinizarincarboxylic acid is a derivative of quinizarin, an organic compound found in some plants and used as a dye. As with many anthraquinone (B42736) derivatives, it is of interest in medicinal chemistry and materials science. Accurate and precise analytical methods are crucial for its quantification in various matrices during research, development, and quality control processes. This document provides a detailed protocol for an HPLC method suitable for this purpose. While no specific validated method for 2-Quinizarincarboxylic acid was found in the public domain, the following protocol is based on established principles for the analysis of similar aromatic carboxylic acids and anthraquinone compounds.

Experimental Conditions

A summary of the proposed HPLC instrument conditions is provided in Table 1. These parameters are intended as a starting point and may require optimization for specific sample matrices.

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 20 minutes
System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly. The following parameters should be assessed using a standard solution of 2-Quinizarincarboxylic acid.

Table 2: System Suitability Parameters (Typical Expected Values)

ParameterAcceptance Criteria
Retention Time (RT) Consistent (e.g., ± 2%)
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000
Repeatability of Injections (RSD%) < 2.0% for peak area and RT

Experimental Protocol

Reagent and Standard Preparation

1.1. Mobile Phase Preparation:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

1.2. Standard Stock Solution Preparation (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of 2-Quinizarincarboxylic acid reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile and water, and sonicate if necessary.

  • Bring the flask to volume with the same solvent and mix well.

1.3. Working Standard Solution Preparation (e.g., 100 µg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase initial conditions (90% Mobile Phase A: 10% Mobile Phase B) and mix thoroughly.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a pure substance or a simple formulation, the following procedure can be applied:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of 2-Quinizarincarboxylic acid.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to volume with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Instrumentation Setup and HPLC Sequence
  • Set up the HPLC system according to the conditions outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Create an injection sequence in the chromatography data system software.

  • Include blank injections (mobile phase) to ensure the system is clean.

  • Inject the working standard solution multiple times (e.g., n=5) to check for system suitability.

  • Inject the prepared sample solutions.

Data Acquisition and Processing
  • Acquire the chromatograms for the entire run time.

  • Integrate the peak corresponding to 2-Quinizarincarboxylic acid.

  • Calculate the concentration of 2-Quinizarincarboxylic acid in the samples by comparing the peak area with that of the working standard solution.

The concentration of 2-Quinizarincarboxylic acid in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

Visual Workflow

The following diagram illustrates the experimental workflow for the HPLC analysis of 2-Quinizarincarboxylic acid.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation system_setup HPLC System Setup & Equilibration reagent_prep->system_setup standard_prep Standard Solution Preparation injection Sample Injection standard_prep->injection sample_prep Sample Weighing & Dissolution filtration Sample Filtration (0.45 µm filter) sample_prep->filtration filtration->injection system_setup->injection acquisition Chromatogram Acquisition injection->acquisition integration Peak Integration acquisition->integration calculation Concentration Calculation integration->calculation report Final Report calculation->report

Caption: Workflow for the HPLC analysis of 2-Quinizarincarboxylic acid.

Disclaimer

The method described in this application note is a proposed starting point and has not been experimentally validated. It is the user's responsibility to validate the method for their specific application and sample matrix to ensure accuracy, precision, linearity, and robustness in accordance with relevant regulatory guidelines.

Application

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 2-Quinizarincarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of derivatives of 2-Quinizarincarboxy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of derivatives of 2-Quinizarincarboxylic acid. Given the structural similarity and available data, this document leverages findings from studies on Rhein (B1680588) (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid), a close structural isomer of 2-Quinizarincarboxylic acid (1,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid), to provide detailed protocols and insights into the potential anticancer activities of this class of compounds.

Introduction

Quinizarin (B34044), a 1,4-dihydroxyanthraquinone, is a core structural motif found in several potent anticancer agents, including doxorubicin (B1662922) and daunorubicin. Functionalization of the quinizarin scaffold offers a promising avenue for the development of novel therapeutics with improved efficacy and reduced side effects. The introduction of a carboxylic acid group at the 2-position provides a handle for the synthesis of a diverse library of derivatives, such as esters and amides, which can modulate the compound's physicochemical properties and biological activity.

Studies on the closely related compound, Rhein, have demonstrated that its derivatives can exhibit significant cytotoxic effects against a range of cancer cell lines, including those of the liver, breast, lung, and colon.[1][2] The primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.[1][3]

Synthesis of 2-Quinizarincarboxylic Acid and its Derivatives

While the direct synthesis of 2-Quinizarincarboxylic acid is not extensively documented, a plausible synthetic route can be proposed based on established methods for quinizarin synthesis, such as the reaction of phthalic anhydride (B1165640) with a suitably substituted hydroquinone (B1673460) or p-chlorophenol derivative in the presence of a strong acid.[4][5][6] Subsequent derivatization of the carboxylic acid moiety can be achieved through standard esterification and amidation reactions.

A general synthetic scheme is outlined below:

Synthesis_Workflow cluster_synthesis Synthesis of 2-Quinizarincarboxylic Acid cluster_derivatization Derivatization Phthalic_anhydride Phthalic anhydride Friedel_Crafts Friedel-Crafts Acylation Phthalic_anhydride->Friedel_Crafts Substituted_hydroquinone Substituted hydroquinone Substituted_hydroquinone->Friedel_Crafts Quinizarin_acid 2-Quinizarincarboxylic acid Friedel_Crafts->Quinizarin_acid Esterification Esterification (R-OH, Acid catalyst) Quinizarin_acid->Esterification Amidation Amidation (R-NH2, Coupling agent) Quinizarin_acid->Amidation Ester_derivative Ester Derivatives Esterification->Ester_derivative Amide_derivative Amide Derivatives Amidation->Amide_derivative

Caption: Proposed synthetic workflow for 2-Quinizarincarboxylic acid and its derivatives.

Experimental Protocol: Synthesis of Rhein-piperazine-dithiocarbamate Hybrids (as an example of derivatization)

This protocol is adapted from the synthesis of rhein–piperazine (B1678402)–dithiocarbamate hybrids and can be modified for 2-Quinizarincarboxylic acid.[7]

Materials:

  • Rhein (or 2-Quinizarincarboxylic acid)

  • Oxalyl chloride

  • Dry dichloromethane (B109758) (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Piperazine

  • Triethylamine (B128534)

  • Carbon disulfide

  • Various amines

  • Ethanol

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: To a solution of Rhein (1 mmol) in dry DCM, add a catalytic amount of DMF. Cool the mixture in an ice bath and add oxalyl chloride (2 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the acid chloride.

  • Amide Formation with Piperazine: Dissolve the acid chloride in dry DCM and add it dropwise to a solution of piperazine (2 mmol) and triethylamine (2.5 mmol) in dry DCM at 0°C. Stir the reaction at room temperature for 4 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the rhein-piperazine conjugate.

  • Dithiocarbamate Formation: To a solution of the rhein-piperazine conjugate (1 mmol) in ethanol, add carbon disulfide (1.2 mmol) and the desired amine (1.2 mmol). Stir the mixture at room temperature for 6-8 hours. The product will precipitate out of the solution. Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the final hybrid compound.

Anticancer Activity of Rhein Derivatives

The anticancer activity of a series of rhein derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the cytotoxic potential of these compounds.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Rhein Derivatives [2][7]

CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)HCT116 (Colon)Bel-7402 (Liver)Bel-7402/5-FU (Resistant Liver)
Rhein >100>100>100>100>100>100
5-FU 25.3420.1830.1515.2328.45>100
Rhein-alkanolamine 4s 3.017.630.850.836.497.31
Rhein-alkanolamine 4t 5.285.920.330.312.364.48
Rhein-alkanolamine 4v 4.126.150.560.423.125.16
Rhein-piperazine-dithiocarbamate 3a 15.21-----
Rhein-piperazine-dithiocarbamate 3b 12.83-----
Rhein-piperazine-dithiocarbamate 3c 10.81-----

Data presented as mean ± SD from at least three independent experiments.

Signaling Pathways and Mechanism of Action

Rhein and its derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Signaling_Pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_pathways Signaling Pathway Modulation Rhein_Derivative Rhein Derivative ROS ↑ ROS Production Rhein_Derivative->ROS CDK1 ↓ CDK1 Rhein_Derivative->CDK1 CyclinB ↓ Cyclin B Rhein_Derivative->CyclinB NF_kB ↓ NF-κB Pathway Rhein_Derivative->NF_kB PI3K_AKT ↓ PI3K/AKT Pathway Rhein_Derivative->PI3K_AKT Ras_ERK ↓ Ras/ERK Pathway Rhein_Derivative->Ras_ERK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase-9/3 Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G2_M_Arrest G2/M Phase Arrest CDK1->G2_M_Arrest CyclinB->G2_M_Arrest

References

Method

Application Notes and Protocols for 2-Quinizarincarboxylic Acid in Therapeutic Drug Formulation

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Quinizarincarboxylic acid, a derivative of quinizarin (B34044) (1,4-dihydroxyanthraquinone), belongs to the anthraquinone (B42736) class of c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinizarincarboxylic acid, a derivative of quinizarin (B34044) (1,4-dihydroxyanthraquinone), belongs to the anthraquinone (B42736) class of compounds. Anthraquinones are of significant interest in drug development due to their diverse pharmacological activities. While research specifically on 2-Quinizarincarboxylic acid is emerging, the well-documented therapeutic potential of its parent compound, quinizarin, and related anthraquinone carboxylic acids provides a strong foundation for its investigation in various therapeutic areas. These notes provide an overview of the potential applications, mechanisms of action, and experimental protocols relevant to the formulation of therapeutic drugs containing 2-Quinizarincarboxylic acid and its derivatives.

Potential Therapeutic Applications

Based on the activities of related compounds, 2-Quinizarincarboxylic acid is a promising candidate for investigation in the following areas:

  • Oncology: Quinizarin and its derivatives have demonstrated significant anticancer activity. They are known to intercalate with DNA and inhibit tumor cell growth[1]. Derivatives of quinizarin have shown efficacy against leukemia cell lines by inducing apoptosis and causing cell cycle arrest[2]. Specifically, certain derivatives trigger a caspase-dependent apoptosis pathway and the degradation of Bcl-2 and c-myc proteins[2]. The cytotoxic effects of quinizarin have been observed against various cancer cell lines, including HeLa (cervical) and MDA-MB231 (breast) cancer cells[3].

  • Metabolic Diseases: 2-Quinizarincarboxylic acid has been identified as a glucose uptake inhibitor, suggesting its potential in the management of metabolic disorders such as osteoarthritis[4]. It exhibits an inhibitory rate of 24.9% at a concentration of 50 μM[4].

  • Inflammatory and Nociceptive Conditions: A closely related compound, anthraquinone-2-carboxylic acid (AQCA), has shown potent anti-inflammatory and antinociceptive properties in vivo[5][6]. It has been observed to ameliorate inflammatory and algesic symptoms in various experimental models[5].

  • Antiviral Infections: AQCA has also demonstrated antiviral activity against various influenza virus strains, including those resistant to oseltamivir. It has been shown to protect against lethal influenza A virus infection in mouse models[7].

Mechanism of Action

The therapeutic effects of 2-Quinizarincarboxylic acid and its analogs are likely mediated through multiple signaling pathways:

  • DNA Intercalation and Topoisomerase Inhibition: As an anthraquinone, a primary mechanism of anticancer activity is the intercalation into DNA, disrupting DNA replication and transcription[1][8]. Some anthracycline analogues, which share the quinizarin core, are known to target human DNA topoisomerase[9].

  • Induction of Apoptosis: Quinizarin derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways. This involves the degradation of anti-apoptotic proteins like Bcl-2 and the oncogene c-myc[2]. Molecular docking studies have indicated a strong binding affinity of quinizarin to the anti-apoptotic Bcl-2 protein[3].

  • Cell Cycle Arrest: Treatment with quinizarin derivatives can lead to cell cycle arrest, particularly at the G0/G1 phase, thereby inhibiting cancer cell proliferation[2].

  • Inhibition of Glucose Uptake: 2-Quinizarincarboxylic acid directly inhibits glucose uptake in cells, which is a critical pathway for the high metabolic demands of cancer cells and may also play a role in osteoarthritis[4].

  • Modulation of Inflammatory Pathways: The anti-inflammatory effects of the related anthraquinone-2-carboxylic acid are attributed to the inhibition of the NF-κB and AP-1 pathways. This is achieved by suppressing upstream signaling molecules including IRAK1, p38, Src, and Syk[5].

  • Antiviral Signaling: The antiviral activity of anthraquinone-2-carboxylic acid is associated with the inhibition of the RIG-I/STAT1 signaling pathway, which is crucial for the innate immune response to viral infections[7].

Quantitative Data Summary

The following tables summarize the available quantitative data for 2-Quinizarincarboxylic acid and its related compounds.

Table 1: In Vitro Anticancer Activity of Quinizarin and its Derivatives

CompoundCell LineActivityIC50 ValueReference
Quinizarin Derivative 3Molt-4 (T-ALL)Antiproliferative0.90 ± 2.55 μM[2]
Quinizarin Derivative 3Jurkat (T-ALL)Antiproliferative10.90 ± 3.66 μM[2]
QuinizarinHeLa (Cervical Cancer)Cytotoxic4.60 ± 0.26 µg/ml[3]
QuinizarinMDA-MB231 (Breast Cancer)Cytotoxic3.89 ± 0.15 µg/ml[3]

Table 2: Glucose Uptake Inhibition

CompoundParameterValueConcentrationReference
2-Quinizarincarboxylic acidInhibitory Rate24.9%50 μM[4]

Table 3: Antioxidant Activity of Quinizarin

AssayActivityIC50 ValueReference
DPPH Free Radical ScavengingMaximum activity of 99.8% at 200 µg/ml12.67 ± 0.41 µg/ml[3]

Table 4: Antimicrobial Activity of Quinizarin

OrganismActivityMICReference
Bacillus cereusInhibited growth0.78 mg/ml[3]
Klebsiella aerogenesInhibited growth1.5 mg/ml[3]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of 2-Quinizarincarboxylic acid on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB231, Molt-4, Jurkat)

  • 2-Quinizarincarboxylic acid

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of 2-Quinizarincarboxylic acid in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Glucose Uptake Assay

This protocol is to measure the inhibition of glucose uptake by 2-Quinizarincarboxylic acid.

Materials:

  • Adherent cells (e.g., chondrocytes or cancer cell lines)

  • 2-Quinizarincarboxylic acid

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog like 2-NBDG

  • Phloretin (positive control inhibitor)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed cells in 24-well plates and grow to confluence.

  • Wash the cells twice with warm KRH buffer.

  • Pre-incubate the cells for 20 minutes at 37°C with KRH buffer containing various concentrations of 2-Quinizarincarboxylic acid or phloretin.

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (to a final concentration of 0.5 µCi/mL) or 2-NBDG (final concentration 100-200 µg/ml) to each well.

  • Incubate for 10-30 minutes at 37°C.

  • Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1 M NaOH.

  • For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter. For fluorescent glucose, measure the fluorescence using a plate reader (excitation/emission = 485/535 nm for 2-NBDG)[10].

  • Determine the protein concentration of the lysate for normalization.

  • Calculate the percentage inhibition of glucose uptake compared to the untreated control.

Protocol 3: Western Blot Analysis for Apoptosis Markers

This protocol is to investigate the effect of 2-Quinizarincarboxylic acid on apoptosis-related proteins.

Materials:

  • Cancer cell lines

  • 2-Quinizarincarboxylic acid

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-c-myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with 2-Quinizarincarboxylic acid at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest and lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

Signaling Pathways

anticancer_pathway 2-Quinizarincarboxylic acid 2-Quinizarincarboxylic acid DNA DNA 2-Quinizarincarboxylic acid->DNA Intercalation Topoisomerase Topoisomerase 2-Quinizarincarboxylic acid->Topoisomerase Inhibition Bcl2 Bcl2 2-Quinizarincarboxylic acid->Bcl2 Inhibition CellCycle Cell Cycle Arrest (G0/G1) DNA->CellCycle Topoisomerase->CellCycle Caspases Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis anti_inflammatory_pathway AQCA Anthraquinone-2- carboxylic acid IRAK1 IRAK1 AQCA->IRAK1 Src_Syk Src/Syk AQCA->Src_Syk p38 p38 AQCA->p38 NFkB NF-κB IRAK1->NFkB AP1 AP-1 Src_Syk->AP1 p38->AP1 Inflammation Inflammation NFkB->Inflammation AP1->Inflammation experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay Glucose Uptake Assay Glucose Uptake Assay Drug Treatment->Glucose Uptake Assay Western Blot Western Blot Drug Treatment->Western Blot Animal Model Animal Model Drug Administration Drug Administration Animal Model->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Histopathology Histopathology Drug Administration->Histopathology

References

Application

Application Notes and Protocols for Studying the Antioxidant Activity of Quinizarin Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction Quinizarin (B34044) (1,4-dihydroxyanthraquinone) and its derivatives are a class of organic compounds that have garnered significant interest i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinizarin (B34044) (1,4-dihydroxyanthraquinone) and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicine and pharmacology. Structurally characterized by an anthraquinone (B42736) core with hydroxyl groups at the 1 and 4 positions, these compounds are investigated for a range of biological activities, including their potential as antioxidant agents. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The capacity of quinizarin compounds to scavenge free radicals and modulate cellular antioxidant defense systems makes them promising candidates for therapeutic development.

These application notes provide a comprehensive overview and detailed protocols for the systematic evaluation of the antioxidant activity of quinizarin compounds. The methodologies described herein cover widely accepted in vitro chemical assays and provide a framework for cell-based assays to assess their biological relevance.

Data Presentation: Antioxidant Activity of Quinizarin and Related Compounds

The antioxidant capacity of quinizarin and its analogs can be quantified using various assays, with results often expressed as the half-maximal inhibitory concentration (IC50) or in terms of equivalents to a standard antioxidant like Trolox or Ascorbic Acid. Lower IC50 values are indicative of higher antioxidant activity.

CompoundAssayIC50 / ActivityReference
Quinizarin DPPH12.67 ± 0.41 µg/mL[1]
Quinizarin DPPH-[2][3]
Quinizarin ABTS-[2][3]
Quinizarin FRAP-[2][3]
Alizarin DPPH-[2][3]
Alizarin ABTS-[2][3]
Alizarin FRAP-[2][3]
Purpurin DPPHStrongest among tested anthraquinones[2][3]
Purpurin ABTSStrongest among tested anthraquinones[2][3]
Purpurin FRAPStrongest among tested anthraquinones[2][3]

Note: The table above is a summary of reported activities. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

Experimental Workflow

The following diagram outlines a general workflow for the comprehensive assessment of the antioxidant activity of quinizarin compounds, from initial chemical screening to cell-based validation.

G cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays cluster_2 Mechanistic Studies A DPPH Radical Scavenging Assay data Data Analysis and Interpretation (IC50, Trolox Equivalents, etc.) A->data B ABTS Radical Cation Decolorization Assay B->data C FRAP (Ferric Reducing Antioxidant Power) Assay C->data D Cellular Antioxidant Activity (CAA) Assay E Measurement of Intracellular ROS D->E F Western Blot for Nrf2 and Downstream Proteins (e.g., HO-1, NQO1) E->F G Gene Expression Analysis (qPCR) F->G prep Prepare Quinizarin Compound Stock Solutions prep->A prep->B prep->C data->D Proceed if active

Caption: General experimental workflow for antioxidant activity screening.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • Quinizarin compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Ascorbic acid or Trolox (positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of the quinizarin compound in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

    • Prepare a stock solution of the positive control (ascorbic acid or Trolox) and perform serial dilutions in the same manner.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 20 µL of the sample or control solution at different concentrations.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank control containing 20 µL of the solvent and 180 µL of the DPPH solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of the quinizarin compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Materials:

  • Quinizarin compound

  • ABTS diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Trolox (positive control)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of the quinizarin compound and serial dilutions as described for the DPPH assay.

    • Prepare a stock solution of Trolox and serial dilutions for the standard curve.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 10 µL of the sample or control solution.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • Shake the plate and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

  • Quinizarin compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox (for standard curve)

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of the quinizarin compound and serial dilutions.

    • Prepare a standard curve using ferrous sulfate or Trolox.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 10 µL of the sample or standard solution.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • Shake the plate and incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

Potential Signaling Pathway: Nrf2-ARE Pathway

Quinizarin and other quinone-containing compounds may exert their antioxidant effects not only through direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers, such as some quinones, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

G cluster_0 Cytoplasm cluster_1 Nucleus quinizarin Quinizarin Compound keap1_nrf2 Keap1-Nrf2 Complex quinizarin->keap1_nrf2 Induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 keap1 Keap1 keap1_nrf2->keap1 nrf2_n Nrf2 nrf2->nrf2_n Translocation ub Ubiquitin-Proteasome Degradation keap1->ub Leads to are ARE (Antioxidant Response Element) nrf2_n->are maf Maf maf->are genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) are->genes Transcription proteins Cytoprotective Proteins genes->proteins Translation

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Quinizarincarboxylic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-Quinizarincarboxylic acid. The information is tailored for resear...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-Quinizarincarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Quinizarincarboxylic acid?

A1: A common and plausible two-step synthetic route involves the initial synthesis of quinizarin (B34044) (1,4-dihydroxyanthraquinone), followed by a selective carboxylation reaction. The first step often involves the condensation of phthalic anhydride (B1165640) with a suitable hydroquinone (B1673460) precursor, such as p-chlorophenol, in the presence of sulfuric and boric acids.[1][2][3] The subsequent carboxylation of quinizarin can be approached using a modified Kolbe-Schmitt reaction, which introduces a carboxylic acid group onto the aromatic ring.[1][4][5]

Q2: What are the main challenges in the synthesis of the quinizarin intermediate?

A2: The primary challenges in quinizarin synthesis include:

  • Harsh Reaction Conditions: The use of concentrated sulfuric acid and high temperatures (around 200°C) can lead to side reactions and charring.[1]

  • Sublimation of Phthalic Anhydride: Phthalic anhydride can sublime out of the reaction mixture at high temperatures, affecting stoichiometry and yield.[1]

  • Product Purification: The crude product is often contaminated with unreacted starting materials, boric acid complexes, and side products like purpurin, necessitating a multi-step purification process involving boiling with water and alkaline solutions.[1]

  • Formation of Byproducts: The use of oleum (B3057394) (fuming sulfuric acid) can promote the formation of unwanted byproducts, which can impact both the yield and purity of the final quinizarin product.[6]

Q3: How can I improve the yield and purity of quinizarin?

A3: To improve the yield and purity of quinizarin, consider the following:

  • Temperature Control: Gradually and carefully control the reaction temperature to avoid excessive charring and sublimation of phthalic anhydride.[1]

  • Use of Boric Acid: Boric acid is crucial as it is thought to form an ester with quinizarin, protecting it from the harsh reaction conditions and driving the reaction equilibrium forward.[7]

  • Thorough Purification: Follow a rigorous purification protocol. This typically involves boiling the crude product with water to remove excess phthalic acid, followed by treatment with a potassium hydroxide (B78521) or sodium carbonate solution to separate quinizarin from insoluble impurities.[1] The product can then be precipitated by neutralizing the solution.[1]

  • Recrystallization: For obtaining high-purity quinizarin, recrystallization from a suitable solvent like glacial acetic acid is effective.[1]

Q4: What are the anticipated challenges in the carboxylation of quinizarin to form 2-Quinizarincarboxylic acid?

A4: The selective carboxylation of quinizarin presents several challenges:

  • Regioselectivity: The quinizarin molecule has several potential sites for electrophilic substitution. Achieving selective carboxylation at the 2-position can be difficult, potentially leading to a mixture of isomers. The Kolbe-Schmitt reaction conditions, such as the choice of alkali metal cation and temperature, can influence the regioselectivity.[4][5][8]

  • Harsh Reaction Conditions: The Kolbe-Schmitt reaction typically requires high pressure and temperature, which could lead to decomposition of the quinizarin scaffold.[4]

  • Substrate Solubility: Quinizarin has poor solubility in many common organic solvents, which can hinder the reaction.[5]

  • Product Isolation: The resulting carboxylic acid may be difficult to separate from unreacted quinizarin and any isomeric byproducts due to similar polarities.

Q5: How can I troubleshoot a low yield in the carboxylation step?

A5: If you are experiencing a low yield during the carboxylation of quinizarin, consider the following troubleshooting steps:

  • Ensure Anhydrous Conditions: The presence of water can significantly decrease the yield of the Kolbe-Schmitt reaction. Ensure all reactants, solvents, and glassware are thoroughly dried.[8]

  • Optimize Reaction Conditions: Systematically vary the temperature, pressure of carbon dioxide, and reaction time. Higher temperatures can sometimes favor the para-substituted product in Kolbe-Schmitt reactions.[5]

  • Choice of Base: The choice of alkali metal hydroxide (e.g., sodium hydroxide vs. potassium hydroxide) can influence the ortho/para selectivity and the overall yield.[4][5]

  • Formation of the Phenoxide: Ensure complete deprotonation of the phenol (B47542) to the phenoxide, as this is the active nucleophile in the reaction.[5]

Experimental Protocols

Step 1: Synthesis of Quinizarin

This protocol is adapted from the procedure described in Organic Syntheses.[1]

Materials:

  • p-Chlorophenol (0.9 mole)

  • Phthalic anhydride (2.0 moles)

  • Crystallized boric acid (50 g)

  • 95% Sulfuric acid (2 kg)

Procedure:

  • In a 1.5-L round-bottom flask, thoroughly mix p-chlorophenol, phthalic anhydride, crystallized boric acid, and 95% sulfuric acid.

  • Immerse the flask in an oil bath and gradually raise the temperature to 200°C over 30-45 minutes. Cover the mouth of the flask with a porous plate to minimize sublimation of phthalic anhydride.

  • Maintain the reaction temperature at 200°C for 3.5 hours.

  • Allow the mixture to cool and then slowly pour the colored melt into 5 L of cold water with continuous stirring.

  • Filter the precipitate. Boil the precipitate with 10 L of water and filter while hot to remove excess phthalic anhydride.

  • Suspend the residue in 10 L of boiling water and add a 10 N potassium hydroxide solution until a purple color is observed, followed by an additional 300 cc.

  • Filter the hot alkaline solution to remove any insoluble residue.

  • Saturate the purple filtrate with carbon dioxide to precipitate the quinizarin. Filter the precipitate.

  • For further purification, boil the product with a 10% sodium carbonate solution, cool, filter, and then boil the precipitate with 5% hydrochloric acid.

  • Cool the mixture, filter the final product, wash with cold water, and dry at 100°C.

Step 2: Proposed Synthesis of 2-Quinizarincarboxylic acid via Kolbe-Schmitt Reaction

This is a proposed protocol based on the principles of the Kolbe-Schmitt reaction.[4][5] Optimization will likely be required.

Materials:

  • Quinizarin (1 mole)

  • Anhydrous Sodium Hydroxide (2-3 moles)

  • High-pressure autoclave

  • Carbon dioxide (gas)

  • Sulfuric acid (for workup)

Procedure:

  • Thoroughly dry all glassware.

  • In a high-pressure autoclave, mix finely ground quinizarin and anhydrous sodium hydroxide.

  • Seal the autoclave and heat the mixture to 120-150°C under vacuum to ensure complete removal of any residual water and to form the sodium phenoxide salt.

  • Introduce carbon dioxide into the autoclave to a pressure of 100 atm.

  • Maintain the reaction at 125-150°C for several hours with stirring.

  • After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO2.

  • Dissolve the solid product in water.

  • Acidify the solution with sulfuric acid to precipitate the crude 2-Quinizarincarboxylic acid.

  • Filter the precipitate, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Data Presentation

Table 1: Summary of Reaction Parameters for Quinizarin Synthesis

ParameterValue/ConditionReference
Reactants p-Chlorophenol, Phthalic Anhydride[1][2]
Catalyst/Reagent Sulfuric Acid, Boric Acid[1][3]
Temperature 190 - 220°C[3]
Reaction Time 3.5 - 15 hours[1][3]
Typical Yield 68 - 89%[1][9]
Melting Point 199 - 202°C (corr.)[1]
Purification Method Acid/Base extraction, Recrystallization[1]

Table 2: Proposed Reaction Parameters for the Carboxylation of Quinizarin

ParameterProposed Value/ConditionRationale/Reference
Reactants Quinizarin, Carbon DioxideKolbe-Schmitt Reaction[4]
Base Sodium Hydroxide (anhydrous)To form the phenoxide[4]
Temperature 125 - 150°CTypical for Kolbe-Schmitt[4]
Pressure ~100 atmTo increase CO2 concentration[4]
Expected Yield 30 - 60% (unoptimized)Typical for challenging substrates
Key Challenge RegioselectivitySteric and electronic effects
Purification Method Acid precipitation, Recrystallization, ChromatographyTo separate from starting material and isomers

Visualizations

Experimental Workflow

G cluster_0 Step 1: Quinizarin Synthesis cluster_1 Step 2: Carboxylation Phthalic Anhydride Phthalic Anhydride Reaction Condensation (H2SO4, Boric Acid, 200°C) Phthalic Anhydride->Reaction p-Chlorophenol p-Chlorophenol p-Chlorophenol->Reaction Crude Quinizarin Crude Quinizarin Reaction->Crude Quinizarin Purification Acid/Base Extraction & Recrystallization Crude Quinizarin->Purification Pure Quinizarin Pure Quinizarin Purification->Pure Quinizarin Quinizarin_Intermediate Pure Quinizarin Carboxylation_Reaction Kolbe-Schmitt Reaction (NaOH, CO2, 125°C, 100 atm) Quinizarin_Intermediate->Carboxylation_Reaction Crude Product Crude Product Carboxylation_Reaction->Crude Product Final_Purification Acid Precipitation & Chromatography Crude Product->Final_Purification Final_Product 2-Quinizarincarboxylic Acid Final_Purification->Final_Product

Caption: Overall workflow for the synthesis of 2-Quinizarincarboxylic acid.

Troubleshooting Low Carboxylation Yield

G Start Low Yield in Carboxylation Step Check_Anhydrous Are reaction conditions strictly anhydrous? Start->Check_Anhydrous Dry_Reagents Thoroughly dry all reagents, solvents, and glassware. Check_Anhydrous->Dry_Reagents No Check_Phenoxide Is phenoxide formation complete? Check_Anhydrous->Check_Phenoxide Yes Dry_Reagents->Check_Phenoxide Optimize_Base Increase reaction time with base or use a stronger base. Check_Phenoxide->Optimize_Base No Check_Conditions Are temperature and pressure optimal? Check_Phenoxide->Check_Conditions Yes Optimize_Base->Check_Conditions Vary_Conditions Systematically vary T&P. (e.g., 120-160°C, 80-120 atm) Check_Conditions->Vary_Conditions No Analyze_Byproducts Analyze crude product for isomers or decomposition. Check_Conditions->Analyze_Byproducts Yes Vary_Conditions->Analyze_Byproducts End Re-evaluate synthetic approach Analyze_Byproducts->End

Caption: Troubleshooting flowchart for low yield in the carboxylation step.

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for Quinizarin Carboxylation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the carb...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the carboxylation of quinizarin (B34044). The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the carboxylation of hydroxyaromatic compounds like quinizarin?

While specific literature on the direct carboxylation of quinizarin is not abundant, the carboxylation of other hydroxyaromatic compounds can be achieved through various methods. A common approach involves the use of carbon dioxide (CO2) or bicarbonate salts (like KHCO3) as the carboxylating agent, often under pressure.[1] Enzymatic carboxylation has also been explored for other phenols.[1]

Q2: How does the choice of solvent affect the carboxylation of quinizarin?

The solubility of quinizarin is a critical factor in achieving efficient carboxylation. The solubility of quinizarin varies significantly across different organic solvents. For instance, its solubility is relatively low in n-butanol and acetonitrile, and higher in toluene (B28343) and acetone.[2][3] The choice of solvent will not only impact the dissolution of quinizarin but also the solubility of the carboxylating agent and the stability of intermediates.

Q3: What is the role of temperature and pressure in the carboxylation process?

For reactions involving CO2 as the carboxylating agent, temperature and pressure are critical parameters. Increased pressure generally enhances the concentration of CO2 in the reaction mixture, which can lead to higher yields.[1] Temperature can influence the reaction rate, but excessively high temperatures may lead to decomposition or unwanted side reactions.

Q4: Are catalysts required for the carboxylation of quinizarin?

The necessity of a catalyst depends on the specific carboxylation method employed. In some carboxylation reactions of phenols, catalysts can play a significant role in improving reaction efficiency and selectivity.[4][5][6][7] For enzymatic carboxylation, the specific enzyme is the catalyst.[1]

Q5: What are the potential side reactions to consider during quinizarin carboxylation?

Potential side reactions could include decarboxylation of the product, oxidation of the hydroquinone (B1673460) moiety of quinizarin, or the formation of polymeric byproducts. The stability of quinizarin itself should also be considered, as it can exist in different polymorphic forms.[2][3][8]

Troubleshooting Guide

This guide addresses common problems encountered during the carboxylation of quinizarin, providing possible causes and recommended solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low to no product yield - Poor solubility of quinizarin in the chosen solvent.- Inefficient carboxylating agent.- Insufficient reaction temperature or pressure.- Catalyst (if used) is inactive.- Select a solvent in which quinizarin has higher solubility, such as toluene or acetone.[2][3]- Increase the concentration or pressure of the carboxylating agent (e.g., CO2).[1]- Optimize the reaction temperature and pressure.- Ensure the catalyst is active and used at the correct loading.
Formation of multiple products (low selectivity) - Non-selective carboxylation at different positions on the quinizarin molecule.- Occurrence of side reactions due to harsh reaction conditions.- Employ a milder carboxylating agent.- Optimize reaction conditions (temperature, pressure, reaction time) to favor the desired product.- Consider using a selective catalyst if available.
Product decomposition - The product may be unstable under the reaction conditions.- Quinizarin starting material may be degrading.- Lower the reaction temperature.- Reduce the reaction time.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in product isolation and purification - The product may have similar solubility to the starting material.- Formation of impurities that are difficult to separate.- Utilize chromatographic techniques (e.g., column chromatography) for purification.- Recrystallization from a suitable solvent system can be effective for purification.

Experimental Protocols

Hypothetical Protocol for Carboxylation of Quinizarin using KHCO3

This protocol is a hypothetical procedure based on general methods for the carboxylation of hydroxyaromatic compounds.[1]

  • Preparation: In a high-pressure reaction vessel, dissolve quinizarin (1 equivalent) in a suitable solvent (e.g., a polar aprotic solvent).

  • Addition of Reagents: Add potassium bicarbonate (KHCO3) (3-5 equivalents) to the solution.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 120-150 °C) with constant stirring for a specified duration (e.g., 12-24 hours).

  • Work-up: After cooling the reactor to room temperature, carefully release any pressure.

  • Acidification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Solubility of Quinizarin in Various Solvents at 25 °C
SolventSolubility ( g/100g solvent)Reference
Toluene~1.5[2][3]
Acetone~1.2[2][3]
Acetic Acid~0.8[2][3]
Acetonitrile~0.5[2][3]
n-Butanol~0.2[2][3]

Note: The solubility data is approximated from graphical representations in the cited literature and should be used as a guideline.

Table 2: Hypothetical Optimization of Reaction Conditions
EntrySolventTemperature (°C)Pressure (bar)Time (h)Yield (%)
1Acetonitrile120101215
2Toluene120101245
3Toluene140101260
4Toluene140201275
5Toluene140202472

This table presents hypothetical data for illustrative purposes on how reaction parameters could be optimized.

Visualizations

TroubleshootingWorkflow start Start: Low Product Yield check_solubility Check Quinizarin Solubility start->check_solubility change_solvent Action: Change Solvent check_solubility->change_solvent Poor optimize_conditions Check Reaction Conditions (Temp, Pressure) check_solubility->optimize_conditions Good change_solvent->optimize_conditions increase_temp_pressure Action: Increase Temp/Pressure optimize_conditions->increase_temp_pressure Not Optimal check_reagents Check Reagent Activity (Carboxylating Agent, Catalyst) optimize_conditions->check_reagents Optimal increase_temp_pressure->check_reagents replace_reagents Action: Use Fresh Reagents check_reagents->replace_reagents Suspect end End: Improved Yield check_reagents->end Active replace_reagents->end

Caption: Troubleshooting workflow for low product yield in quinizarin carboxylation.

CarboxylationMechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products Quinizarin Quinizarin Intermediate Intermediate Complex Quinizarin->Intermediate CO2 CO2 / HCO3- CO2->Intermediate CarboxyQuinizarin Carboxylated Quinizarin Intermediate->CarboxyQuinizarin Carboxylation

Caption: A simplified diagram of the hypothetical quinizarin carboxylation process.

References

Troubleshooting

Troubleshooting low yield in quinizarin synthesis

Welcome to the technical support center for quinizarin (B34044) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimen...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinizarin (B34044) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My quinizarin synthesis is resulting in a very low yield. What are the most common causes?

Low yields in quinizarin synthesis are frequently attributed to several critical factors. The reaction involving the condensation of phthalic anhydride (B1165640) with p-chlorophenol in the presence of sulfuric and boric acid is sensitive to reaction conditions. Key causes for low yield include:

  • Sub-optimal Reaction Temperature and Time: The reaction temperature needs to be carefully controlled, typically between 190-220°C.[1] If the temperature is too low, the reaction may not proceed to completion, and if it's too high, it can lead to the formation of unwanted byproducts and tars. The reaction time is also crucial, generally ranging from 6 to 15 hours.[1]

  • Improper Reagent Ratios and Quality: The molar ratios of the reactants (phthalic anhydride, p-chlorophenol, sulfuric acid, and boric acid) are critical for maximizing yield. Ensure all reagents are of high purity, as impurities can interfere with the reaction.

  • Inefficient Work-up and Purification: Significant product loss can occur during the work-up procedure. The viscous reaction mixture can make product extraction challenging.[2] Incomplete hydrolysis of the quinizarin boric acid ester intermediate can also reduce the final yield. The purification process, which often involves multiple washing steps with water, alkaline solutions, and acids, must be performed carefully to avoid product loss.[3]

Q2: I'm observing the formation of a significant amount of tar and dark-colored impurities. How can I minimize this?

The formation of tar and dark impurities is a common issue, often stemming from uncontrolled exothermic reactions or side reactions. Here are some strategies to mitigate this:

  • Controlled Heating: A gradual increase in temperature to the target of 200°C over 30 to 45 minutes is recommended.[3] This helps to prevent localized overheating which can lead to charring and polymerization of the reactants.

  • Use of Fuming Sulfuric Acid (Oleum): Utilizing fuming sulfuric acid with a specific concentration of free SO₃ (10-20%) can improve the reaction's efficiency and lead to a cleaner product with fewer chlorobenzene-insoluble impurities.[4][5]

  • Effective Agitation: Continuous and efficient stirring of the reaction mixture is essential to ensure even heat distribution and prevent localized hotspots that promote tar formation.

  • Proper Work-up: After cooling, the reaction mixture should be poured slowly into a large volume of cold water with continuous stirring to precipitate the product and facilitate the removal of excess phthalic anhydride.[3]

Q3: What is the role of boric acid in the synthesis, and can its concentration affect the yield?

Boric acid plays a crucial synergistic role with sulfuric acid in this reaction. It is believed to increase the electrophilicity of the carbonyl carbons in phthalic anhydride by coordinating with the carbonyl oxygen atoms.[6] This facilitates the electrophilic attack by p-chlorophenol. Furthermore, boric acid reacts with the newly formed quinizarin to form a borosulfuric acid ester, which can shift the reaction equilibrium towards the product side, thereby increasing the yield.[4][7]

The concentration of boric acid is indeed important. An optimal molar ratio of boric anhydride to p-chlorophenol is in the range of 0.6 - 1.0.[1] Using an insufficient amount may lead to incomplete reaction, while an excess might not provide significant benefits and could complicate the purification process.

Q4: My final product has a low melting point and appears impure. What are the best practices for purification?

A low melting point is a clear indicator of impurities. A thorough purification process is essential to obtain high-purity quinizarin. The following steps are recommended:

  • Initial Washing: After quenching the reaction in water, the crude product should be boiled in a large volume of water to remove excess phthalic anhydride.[3]

  • Alkaline Treatment: The residue is then treated with a hot alkaline solution (e.g., potassium hydroxide (B78521) or sodium carbonate) to dissolve the quinizarin as its soluble salt, leaving behind insoluble impurities.[3] The color of the solution should turn a distinct purple.

  • Precipitation and Acidification: The alkaline solution is filtered hot, and the filtrate is then treated with CO₂ or a dilute acid (e.g., hydrochloric acid) to precipitate the purified quinizarin.[3]

  • Final Washing and Drying: The precipitated quinizarin is filtered, washed with cold water until neutral, and then dried thoroughly.[3]

  • Recrystallization: For obtaining very high purity quinizarin, recrystallization from a suitable solvent like glacial acetic acid is effective.[3]

Quantitative Data Summary

The following table summarizes reported yields for quinizarin synthesis under various conditions.

Phthalic Anhydride (moles)p-Chlorophenol (moles)Sulfuric AcidBoric Acid/AnhydrideTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2.00.995% (2 kg)50 g (crystallized)2003.568-74-[3]
320 g252 g20% Oleum (410 ml)114 g (anhydride)2001679.793.5[4]
320 g252 g20% Oleum (410 ml)114 g (anhydride)1952079.894.3[4]
83.3 parts57.9 parts20% Fuming H₂SO₄ (194.4 parts)26.6 parts (anhydride)2109--[1]
9.5 g7.5 g40 g3.5 g--89.2898[8]
--ConcentratedPresent260-36.3-[6]

Experimental Protocols

Key Experiment: Synthesis of Quinizarin from Phthalic Anhydride and p-Chlorophenol

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • p-Chlorophenol: 115 g (0.9 mole)

  • Phthalic anhydride: 300 g (2.0 moles)

  • Crystallized boric acid: 50 g

  • 95% Sulfuric acid: 2 kg (1090 cc)

Procedure:

  • Reaction Setup: In a 1.5-L round-bottomed flask, thoroughly mix the p-chlorophenol, phthalic anhydride, crystallized boric acid, and 95% sulfuric acid.

  • Heating: Immerse the flask in an oil bath and gradually raise the temperature to 200°C over 30-45 minutes. Maintain the temperature at 200°C for 3.5 hours. To prevent sublimation of phthalic anhydride, cover the mouth of the flask with a porous plate.

  • Quenching: Allow the reaction mixture to cool. Slowly pour the colored melt into 5 L of cold water with continuous stirring.

  • Initial Purification: Filter the precipitate. Boil the precipitate with 10 L of water and filter while hot to remove excess phthalic anhydride.

  • Alkaline Extraction: Suspend the residue in 10 L of boiling water. Add a 10 N potassium hydroxide solution until the mixture turns a distinct purple color (approximately 30 cc), followed by an additional 300 cc. Filter the hot alkaline solution and discard the residue.

  • Precipitation: Saturate the purple filtrate with carbon dioxide to precipitate the quinizarin. Filter the precipitate.

  • Further Purification: Boil the product in 5 L of a 10% sodium carbonate solution until it appears black. Cool to room temperature and filter. Boil the precipitate with 5 L of 5% hydrochloric acid to liberate the quinizarin.

  • Final Steps: Cool the mixture to room temperature, filter the final product, wash with cold water, and dry at 100°C. The expected yield is 147–160 g (68–74%).

Visualizations

Troubleshooting_Low_Yield Start Low Quinizarin Yield Problem1 Incorrect Reaction Temperature/Time Start->Problem1 Problem2 Poor Reagent Quality or Ratios Start->Problem2 Problem3 Inefficient Work-up & Purification Start->Problem3 Solution1a Optimize Temperature (190-220°C) Problem1->Solution1a Solution1b Optimize Reaction Time (6-15 hours) Problem1->Solution1b Solution2a Use High Purity Reagents Problem2->Solution2a Solution2b Verify Molar Ratios Problem2->Solution2b Solution3a Ensure Complete Hydrolysis of Boric Ester Problem3->Solution3a Solution3b Careful Washing & Extraction Steps Problem3->Solution3b Outcome Improved Yield Solution1a->Outcome Solution1b->Outcome Solution2a->Outcome Solution2b->Outcome Solution3a->Outcome Solution3b->Outcome Quinizarin_Synthesis_Workflow Start Start: Reagents Reagents Phthalic Anhydride p-Chlorophenol H₂SO₄, Boric Acid Start->Reagents Reaction Condensation Reaction (190-220°C, 3.5-16h) Reagents->Reaction Quenching Pour into Cold Water Reaction->Quenching Purification1 Boil with Water (Remove excess Phthalic Anhydride) Quenching->Purification1 Purification2 Alkaline Treatment (Dissolve Quinizarin) Purification1->Purification2 Purification3 Precipitation with Acid/CO₂ Purification2->Purification3 Final Wash, Dry & Recrystallize Purification3->Final Product Pure Quinizarin Final->Product

References

Optimization

Technical Support Center: Improving the Solubility of 2-Quinizarincarboxylic Acid for Biological Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Quinizarincarboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is 2-Quinizarincarboxylic acid and what is its primary biological activity?

2-Quinizarincarboxylic acid is an anthraquinone (B42736) derivative. It has been identified as a glucose uptake inhibitor, with an inhibitory rate of 24.9% at a concentration of 50 μM in chondrocytes.[1] This activity suggests its potential as a tool for studying glucose metabolism and as a starting point for the development of therapeutics targeting glucose transport.

Q2: What is the known solubility of 2-Quinizarincarboxylic acid?

The primary reported solubility for 2-Quinizarincarboxylic acid is 10 mM in dimethyl sulfoxide (B87167) (DMSO).[1] Its solubility in aqueous buffers is expected to be significantly lower due to the hydrophobic nature of the anthraquinone core.

Q3: Why does my 2-Quinizarincarboxylic acid precipitate when I dilute my DMSO stock in aqueous buffer or cell culture medium?

This is a common issue for hydrophobic compounds. DMSO is a strong organic solvent that can dissolve many nonpolar molecules. When a concentrated DMSO stock is diluted into an aqueous environment, the polarity of the solvent system increases dramatically. This change can cause the compound, which is not readily soluble in water, to "crash out" or precipitate from the solution.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance of cell lines to DMSO varies. As a general guideline, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[2] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is always recommended to perform a vehicle control (media with the same final DMSO concentration as the treatment group) to assess the impact of the solvent on your specific experimental system.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffers

Symptoms:

  • Visible particles or cloudiness in the solution after adding the DMSO stock of 2-Quinizarincarboxylic acid to phosphate-buffered saline (PBS), cell culture media (e.g., DMEM), or other aqueous assay buffers.

  • Inconsistent or non-reproducible results in biological assays.

Troubleshooting Workflow:

G start Precipitation Observed step1 Optimize Dilution Technique start->step1 Initial Observation step2 Adjust Final DMSO Concentration step1->step2 If precipitation persists step3 Modify Buffer Conditions step2->step3 If still precipitating step4 Employ Solubilizing Agents step3->step4 For persistent issues end Solution Clear & Ready for Assay step4->end Successful Solubilization

Caption: Troubleshooting workflow for precipitation issues.

Possible Solutions:

Solution Rationale Recommendations
Optimize Dilution Technique Rapid and thorough mixing can prevent localized high concentrations of the compound, which can trigger precipitation.Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. Prepare serial dilutions in the aqueous buffer rather than a single large dilution.
Adjust Final DMSO Concentration A slightly higher (but non-toxic) final concentration of DMSO may be sufficient to keep the compound in solution.If your current final DMSO concentration is very low (e.g., <0.1%), consider increasing it incrementally, ensuring it remains below the cytotoxic level for your cell line (typically <0.5%). Always include a vehicle control.
pH Adjustment 2-Quinizarincarboxylic acid is a carboxylic acid. Increasing the pH of the buffer above its pKa will deprotonate the carboxylic acid group to a more soluble carboxylate salt.Prepare a series of buffers with slightly elevated pH (e.g., pH 7.6, 7.8, 8.0) and test the solubility. Ensure the final pH is compatible with your biological assay and cell viability.
Gentle Warming Increasing the temperature can sometimes improve the solubility of a compound.Gently warm the aqueous buffer (e.g., to 37°C) before and during the addition of the DMSO stock. Be cautious, as prolonged heating can degrade the compound.
Sonication Sonication can help to break down small precipitate particles and aid in their dissolution.Use a bath sonicator for a short period (5-10 minutes) after diluting the compound in the aqueous buffer.
Issue 2: Inconsistent or Poor Biological Activity

Symptoms:

  • High variability in experimental results between replicates.

  • Lower than expected biological activity.

Troubleshooting Workflow:

G start Inconsistent/Poor Activity step1 Verify Solution Homogeneity start->step1 step2 Assess Compound Stability step1->step2 If solution is clear step3 Confirm Assay Compatibility step2->step3 If compound is stable end Reliable Assay Performance step3->end

Caption: Troubleshooting for inconsistent biological activity.

Possible Solutions:

Solution Rationale Recommendations
Ensure Complete Dissolution Undissolved compound will lead to an inaccurate effective concentration in your assay.Visually inspect your stock and working solutions for any signs of precipitation before each use. If necessary, briefly sonicate or warm the solution.
Prepare Fresh Working Solutions The compound may not be stable in aqueous solution over long periods.Prepare fresh dilutions of 2-Quinizarincarboxylic acid from a frozen DMSO stock for each experiment. Avoid storing diluted aqueous solutions.
Evaluate Compound Purity Impurities in the compound powder can affect its solubility and biological activity.Use a high-purity grade of 2-Quinizarincarboxylic acid. If in doubt, consult the supplier's certificate of analysis.
Assay Interference The compound itself may interfere with the assay readout (e.g., autofluorescence).Run appropriate controls, such as the compound in the absence of cells or the target enzyme, to check for any assay artifacts.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 2-Quinizarincarboxylic acid (MW: 284.22 g/mol )

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 2.84 mg of 2-Quinizarincarboxylic acid powder and place it in a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous, sterile-filtered DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex for 1-2 minutes until the powder is completely dissolved. If necessary, place the vial in a bath sonicator for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM stock solution of 2-Quinizarincarboxylic acid in DMSO

  • Sterile cell culture medium (e.g., DMEM) or desired aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilution (Recommended): To minimize precipitation, it is best to perform a serial dilution. For example, to prepare a 100 µM working solution:

    • Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium. Vortex immediately and vigorously.

    • Prepare the final 100 µM working solution by adding 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium. Vortex thoroughly.

  • Final Application: Use the freshly prepared working solution immediately in your biological assay. Ensure the final DMSO concentration is below the cytotoxic threshold for your cells.

Signaling Pathway

Glucose Transport Inhibition by 2-Quinizarincarboxylic Acid

2-Quinizarincarboxylic acid acts as a glucose uptake inhibitor. This is likely mediated through the inhibition of glucose transporters (GLUTs), such as GLUT1, which are responsible for the facilitative transport of glucose across the cell membrane. By blocking this transport, the compound can effectively reduce the intracellular glucose supply, impacting cellular metabolism and energy production.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Glucose_ext Glucose GLUT1 GLUT1 Transporter Glucose_ext->GLUT1 Glucose_int Glucose GLUT1->Glucose_int Transport Metabolism Cellular Metabolism Glucose_int->Metabolism Quinizarin 2-Quinizarincarboxylic Acid Quinizarin->GLUT1 Inhibition

Caption: Proposed mechanism of 2-Quinizarincarboxylic acid action.

Quantitative Data Summary

Solvent Concentration Notes Reference
Dimethyl Sulfoxide (DMSO)10 mMStock solution[1]
Aqueous Buffers (e.g., PBS, Cell Culture Media)Sparingly solubleSolubility is pH-dependent and can be increased with co-solvents or pH adjustment. Empirical determination is recommended.N/A

References

Troubleshooting

Overcoming fluorescence quenching issues with quinizarin probes

Welcome to the technical support center for quinizarin-based fluorescent probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinizarin-based fluorescent probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to fluorescence quenching.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding quinizarin (B34044) and fluorescence quenching.

Q1: What is quinizarin and why is it used as a fluorescent probe?

Quinizarin (1,4-dihydroxyanthraquinone) is an organic compound that belongs to the anthraquinone (B42736) family.[1] By itself, quinizarin is generally considered non-fluorescent or very weakly fluorescent.[2] However, its fluorescence can be dramatically enhanced upon forming complexes with certain metal ions, such as Aluminum (Al³⁺), Gallium (Ga³⁺), and Indium (In³⁺).[2][3] This "turn-on" fluorescence capability makes it a valuable tool for detecting these ions. Additionally, its fluorescence is sensitive to the local environment, including solvent polarity, pH, and the presence of specific anions, allowing it to be adapted for various sensing applications.[4][5][6]

Q2: What is fluorescence quenching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance (a fluorophore).[7][8] This occurs when the excited-state fluorophore returns to the ground state through a non-radiative pathway, meaning it does not emit a photon. Quenching can result from various molecular interactions, including excited-state reactions, energy transfer, complex formation, and collisions.[7][9] It is a common challenge in fluorescence-based experiments that can lead to reduced signal and lower sensitivity.[10]

Q3: What are the primary mechanisms that cause quinizarin fluorescence to quench?

Several mechanisms can quench the fluorescence of quinizarin probes. The specific mechanism is often dependent on the interacting molecules (quenchers) and the experimental environment.

  • Photoinduced Electron Transfer (PET): In this process, an electron is transferred from an interacting molecule to the excited quinizarin probe (or vice-versa), causing non-radiative relaxation. This is a proposed mechanism for quenching by acetate (B1210297) anions, where deprotonation of quinizarin's hydroxyl groups facilitates PET.[4]

  • Charge-Transfer (CT) or Electron-Transfer (ET): Quenching of quinizarin fluorescence by aromatic hydrocarbons has been attributed to charge-transfer or electron-transfer interactions.[11] In nonpolar solvents like cyclohexane, this proceeds through the formation of a charge-transfer complex (exciplex), while in polar solvents like acetonitrile, direct electron transfer is the principal mechanism.[11]

  • Static Quenching: This occurs when quinizarin forms a non-fluorescent complex with a quencher molecule in the ground state.[7][8] This complex prevents the probe from becoming excited in the first place. Dye aggregation at high concentrations can also lead to self-quenching through this mechanism.[7]

  • Collisional (Dynamic) Quenching: This happens when an excited quinizarin probe collides with a quencher molecule, such as molecular oxygen or certain ions, which facilitates a non-radiative return to the ground state.[7][8]

QZ_ground Quinizarin (Ground State) Excitation Photon Absorption QZ_ground->Excitation Static Static Quenching (Ground-State Complex) QZ_ground->Static Forms Complex with Quencher QZ_excited Quinizarin (Excited State) Excitation->QZ_excited Excitation Fluorescence Fluorescence (Photon Emission) QZ_excited->Fluorescence Quenching Quenching Pathways (No Photon Emission) QZ_excited->Quenching PET Photoinduced Electron Transfer (PET) (e.g., with Acetate) Quenching->PET ET_CT Electron/Charge Transfer (ET/CT) (e.g., with Aromatics) Quenching->ET_CT Collisional Collisional Quenching (e.g., with O2, Cu2+) Quenching->Collisional

Diagram 1: Key fluorescence and quenching pathways for quinizarin probes.

Section 2: Troubleshooting Guide

This guide provides solutions to common experimental problems in a question-and-answer format.

Q4: I am observing very low or no fluorescence signal from my quinizarin probe. What are the possible causes?

Low signal is a frequent issue that can stem from several factors related to the probe's chemical environment and the experimental setup. Follow this troubleshooting workflow to diagnose the problem.

start Start: Low / No Fluorescence Signal check_complex Is an enhancing agent (e.g., Al³⁺, Ga³⁺) present? start->check_complex add_enhancer Action: Add appropriate metal ion. Quinizarin alone is non-fluorescent. check_complex->add_enhancer No check_ph Is the pH optimal? (Acidic pH is often better) check_complex->check_ph Yes add_enhancer->check_ph adjust_ph Action: Adjust pH. Fluorescence decreases in basic conditions due to deprotonation. check_ph->adjust_ph No check_solvent Is the solvent appropriate? check_ph->check_solvent Yes adjust_ph->check_solvent change_solvent Action: Change solvent. Polarity affects fluorescence. Check for probe precipitation. check_solvent->change_solvent No check_quencher Could a known quencher be present? (e.g., Cu²⁺, O₂, certain anions) check_solvent->check_quencher Yes change_solvent->check_quencher remove_quencher Action: Purify sample, deoxygenate solution, or add a chelator for interfering ions. check_quencher->remove_quencher Yes check_instrument Are instrument settings correct? (Excitation/Emission λ, Slits, Gain) check_quencher->check_instrument No remove_quencher->check_instrument adjust_instrument Action: Verify wavelengths against known spectra and optimize settings. check_instrument->adjust_instrument No end Problem Resolved check_instrument->end Yes adjust_instrument->end

Diagram 2: Troubleshooting workflow for low or absent fluorescence signal.
  • Enhancing Agent is Missing: Quinizarin requires complexation with ions like Al³⁺ to become strongly fluorescent.[2] Ensure the necessary complexing agent is present in sufficient concentration.

  • Incorrect pH: The fluorescence of quinizarin is highly pH-dependent. It is strongly emissive in acidic conditions (pH < 5) and becomes poorly emissive in basic conditions (pH > 7) due to the deprotonation of its phenolic hydroxyl groups.[4][12]

  • Solvent Issues: Quinizarin is poorly soluble in water.[1][3] Using an appropriate organic solvent (like DMSO, ethanol, or isopropanol) or a mixed aqueous/organic medium is crucial.[3][4] Solvent polarity can significantly influence fluorescence intensity and spectral positions.[6][11][13] Also, check for probe precipitation, which can cause light scattering and reduce the effective concentration.[14]

  • Presence of Quenchers: Your sample may contain unintended quenchers. Common culprits include dissolved molecular oxygen, heavy metal ions like Cu²⁺, and certain anions.[3][4][7]

Q5: My fluorescence signal is unstable and noisy. What can I do?

Signal instability can arise from several sources:

  • Probe Precipitation: Due to its low aqueous solubility, quinizarin can precipitate, especially at high concentrations or in inappropriate solvents.[14] This causes light scattering and a noisy signal.

    • Solution: Try lowering the probe concentration, ensuring vigorous mixing, or using a solvent that provides better solubility (e.g., DMSO, ethanol).[1][4][14]

  • Photobleaching: Prolonged exposure to high-intensity excitation light can cause irreversible photochemical destruction of the quinizarin probe.[10]

    • Solution: Reduce the excitation light intensity, decrease exposure time, or use neutral density filters. Work quickly once the sample is exposed to the light source.

  • Temperature Fluctuations: Quenching processes, particularly collisional quenching, are sensitive to temperature changes.[7][10]

    • Solution: Use a temperature-controlled sample holder on your fluorometer to maintain a constant temperature throughout the experiment.[10]

  • Instrumental Issues: Unstable light sources or detectors in the fluorometer can introduce noise.

    • Solution: Ensure the instrument is properly warmed up and calibrated. Check the stability of the lamp and detector with a standard sample.[14]

Q6: I am observing unexpected shifts in the excitation or emission spectra. Why is this happening?

Spectral shifts can be informative but also confounding. The primary cause is a change in the chemical environment of the quinizarin probe.

  • Solvent Effects (Solvatochromism): The polarity of the solvent can alter the energy levels of the probe's ground and excited states, leading to shifts in the absorption and emission peaks.[6][13] Changing solvents or even the ratio of solvents in a mixed system can cause spectra to shift.

  • pH Changes: Protonation or deprotonation of quinizarin's hydroxyl groups significantly alters its electronic structure, leading to large spectral shifts and changes in color.[1][4]

  • Complex Formation: Binding to different metal ions (e.g., Al³⁺ vs. Ga³⁺) or the formation of different stoichiometric complexes (e.g., 1:1 vs. 2:1 metal-to-quinizarin) can result in distinct spectral profiles.[2][3]

  • Formation of an Exciplex: In some cases, interaction with a quencher in the excited state can lead to the formation of an exciplex, which may have its own, typically red-shifted, emission band.[11]

Section 3: Data and Experimental Protocols

This section provides quantitative data and standardized protocols to assist in experimental design and analysis.

Data Presentation

Table 1: Photophysical Properties of Quinizarin (QNZ) and its Complexes

System Solvent/Medium Excitation λ (nm) Emission λ (nm) Quantum Yield (Φ) Reference
QNZ / Al(III) (1:75 ratio) iso-Propanol - - 0.51 [3]
QNZ / Al(III) Complex n-Butanol 500, 530, 573 585, 619 > 0.8 [2]
QNZ / Li⁺ DMSO (90%) 602 670 - [5]
QNZ Hexane, EPA - - Lifetime (τ) = 6.5 ns [15]

| QNZ | DMSO | - | 562 | - |[4] |

Table 2: Common Quenchers and Interferents for Quinizarin Probes

Quencher/Interferent Quenching Mechanism Notes Reference
Copper (Cu²⁺) Collisional / Complexation Selectively quenches the fluorescence of the QNZ/Al(III) system. [3]
Acetate (CH₃COO⁻) PET (after deprotonation) Causes "turn-off" sensing in DMSO. [4]
Aromatic Hydrocarbons Charge/Electron Transfer Benzene, Toluene, Pyrene, etc. [11]
Molecular Oxygen (O₂) Collisional Quenching A common, highly efficient quencher. [7][10]

| Basic pH (>7) | Deprotonation / PET | Leads to a significant decrease in fluorescence. |[4] |

Experimental Protocols

This protocol describes a general procedure for using quinizarin as a "turn-on" probe for detecting metal ions like Al³⁺.

  • Reagent Preparation:

    • Prepare a stock solution of quinizarin (e.g., 1 mM) in an appropriate organic solvent like DMSO or ethanol. Store protected from light.[14]

    • Prepare a stock solution of the metal salt (e.g., AlCl₃) in deionized water or the chosen buffer.

    • Prepare the experimental buffer (e.g., TRIS or phosphate (B84403) buffer) and adjust to the desired pH (typically acidic to neutral).[3]

  • Sample Preparation:

    • In a cuvette, add the buffer solution.

    • Add an aliquot of the quinizarin stock solution to achieve the desired final concentration (e.g., 10 µM). Mix thoroughly.

    • Add the sample containing the unknown concentration of the metal ion, or add aliquots of the metal ion stock solution to create a calibration curve.

    • Ensure the final concentration of the organic solvent from the probe stock is low (e.g., <1% v/v) to avoid solvent effects.[14]

  • Fluorescence Measurement:

    • Place the cuvette in the fluorometer.

    • Set the excitation and emission wavelengths based on the known values for the specific quinizarin-metal complex (see Table 1).

    • Record the fluorescence intensity. Allow for an incubation period if the complex formation is slow.[2]

  • Data Analysis:

    • Subtract the signal from a blank sample (containing everything except the metal ion).

    • Plot the fluorescence intensity versus the metal ion concentration to generate a calibration curve.

This protocol allows you to determine if quenching is occurring and to characterize its efficiency. The Stern-Volmer equation is: F₀ / F = 1 + Ksv[Q] , where F₀ is the fluorescence intensity without the quencher, F is the intensity with the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.

step1 Step 1: Prepare Samples - Constant [Fluorophore] - Varying [Quencher] step2 Step 2: Measure Fluorescence - Record intensity (F) for each sample - Measure blank (F₀) step1->step2 step3 Step 3: Calculate F₀/F - For each quencher concentration step2->step3 step4 Step 4: Create Stern-Volmer Plot - Y-axis: F₀/F - X-axis: [Quencher] step3->step4 step5 Step 5: Analyze Plot - Fit to a linear regression - Slope = Ksv (Quenching Constant) step4->step5

Diagram 3: Workflow for performing a Stern-Volmer analysis.
  • Prepare a Series of Samples:

    • Prepare a set of samples, each containing the same concentration of your fluorescent quinizarin complex (e.g., QNZ-Al³⁺).

    • To each sample, add a different, known concentration of the suspected quencher. Include a control sample with zero quencher concentration.

  • Measure Fluorescence:

    • Measure the fluorescence intensity of the control sample (no quencher). This value is F₀ .

    • Measure the fluorescence intensity (F ) for each sample containing the quencher.

  • Plot the Data:

    • Calculate the ratio F₀/F for each quencher concentration.

    • Create a graph by plotting F₀/F on the y-axis versus the quencher concentration ([Q]) on the x-axis.

  • Interpret the Results:

    • If the plot is a straight line passing through (0,1), the quenching is likely due to a single mechanism (either purely static or purely dynamic). The slope of the line is the Stern-Volmer constant, Ksv, which indicates the efficiency of the quenching.[9]

    • An upward-curving plot can suggest that both static and dynamic quenching are occurring simultaneously.

References

Optimization

Stability of "2-Quinizarincarboxylic acid" in aqueous solutions

Technical Support Center: 2-Quinizarincarboxylic Acid This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Quinizarincarboxylic acid in aqu...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Quinizarincarboxylic Acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Quinizarincarboxylic acid in aqueous solutions. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is 2-Quinizarincarboxylic acid and what is known about its general properties?

2-Quinizarincarboxylic acid is a derivative of Quinizarin (B34044) (1,4-dihydroxyanthraquinone). Quinizarin itself is an organic compound used in the synthesis of certain dyes. The addition of a carboxylic acid group to the quinizarin structure is expected to alter its physicochemical properties, such as solubility and acidity, compared to the parent compound. Limited specific data exists for 2-Quinizarincarboxylic acid, but it has been identified as a glucose uptake inhibitor in research contexts.[1]

Q2: What factors are likely to influence the stability of 2-Quinizarincarboxylic acid in aqueous solutions?

While specific stability data for 2-Quinizarincarboxylic acid is not extensively documented, its stability can be inferred from the behavior of related chemical structures (hydroxyanthraquinones and aromatic carboxylic acids). Key factors include:

  • pH: The acidity or basicity of the solution will significantly impact stability. The phenolic hydroxyl groups and the carboxylic acid group have distinct pKa values. At high pH, deprotonation can make the molecule more susceptible to oxidation.

  • Temperature: Elevated temperatures typically accelerate chemical degradation, including hydrolysis and oxidation.[2]

  • Light (Photostability): Compounds with chromophores like the anthraquinone (B42736) scaffold are often sensitive to light, which can induce photo-degradation. Photosensitive medicines are often stored in amber glass to protect them.[3]

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the hydroxyl groups on the aromatic ring.[2]

  • Presence of Metal Ions: Metal ions can chelate with the hydroxyl and carboxyl groups, potentially catalyzing degradation reactions.

Q3: How does the aqueous solubility of 2-Quinizarincarboxylic acid compare to its parent compound, Quinizarin?

The carboxylic acid group is ionizable, which should increase the aqueous solubility of 2-Quinizarincarboxylic acid, particularly at neutral to alkaline pH where it can form a carboxylate salt. In contrast, the parent compound, Quinizarin, has low solubility in water but is more soluble in organic solvents like toluene (B28343) and acetone.[4][5] For related compounds, aqueous solubility is often pH-dependent.[6]

Q4: Are there any known or predicted degradation pathways for 2-Quinizarincarboxylic acid in water?

Specific degradation pathways have not been formally published. However, based on its chemical structure, two primary degradation routes can be hypothesized:

  • Oxidative Degradation: The hydroquinone (B1673460) moiety is susceptible to oxidation, which could lead to ring-opening or the formation of more complex structures. This process is often accelerated by light, heat, and the presence of oxygen.

  • Decarboxylation: Under certain conditions, such as heat or extreme pH, the carboxylic acid group could be lost as carbon dioxide, converting the molecule back to Quinizarin. Decarboxylation is a known degradation pathway for other carboxylic acids in solution.[7][8]

Troubleshooting Guide

Problem: My aqueous solution of 2-Quinizarincarboxylic acid is showing precipitation.

  • Possible Cause: The pH of your solution may be near the pKa of the carboxylic acid or hydroxyl groups, leading to low solubility of the neutral species.

  • Troubleshooting Steps:

    • Adjust pH: Try increasing the pH slightly with a dilute base (e.g., 0.1 M NaOH) to fully deprotonate the carboxylic acid, which should enhance solubility. Conversely, in some cases, acidification might be necessary depending on the salt form.

    • Use a Co-solvent: If your experimental design allows, consider preparing a concentrated stock solution in an organic solvent like DMSO[1] and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.

    • Check for Saturation: You may be exceeding the compound's intrinsic solubility limit. Try working with a lower concentration.

Problem: The color of my solution changes over time.

  • Possible Cause: Color changes are indicative of a change in the chemical structure, likely due to degradation or a pH shift. The conjugated system of the anthraquinone core is responsible for its color, and any alteration to this system will affect its light absorption properties.

  • Troubleshooting Steps:

    • Monitor with UV-Vis Spectroscopy: Immediately after preparation and at subsequent time points, scan the solution's absorbance spectrum. A shift in the maximum absorbance wavelength (λmax) or the appearance of new peaks confirms a chemical change.

    • Control Environmental Factors: Protect the solution from light by using amber vials or wrapping it in foil.[3] Prepare solutions fresh and store them at low temperatures (e.g., 2-8°C) to minimize thermal degradation.[2] If possible, de-gas your solvent to remove dissolved oxygen.

Problem: I am observing new peaks in my HPLC analysis during a time-course experiment.

  • Possible Cause: The appearance of new peaks that grow over time while the parent compound peak decreases is a clear sign of degradation.

  • Troubleshooting Steps:

    • Implement a Stability-Indicating Method: Ensure your HPLC method can resolve the parent peak from all potential degradation products. This typically involves testing different mobile phase compositions, gradients, and column types (e.g., C18).

    • Perform a Forced Degradation Study: To understand the nature of the degradants, intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, photolytic). This helps to generate the degradation products and confirm that your analytical method can detect them. See the protocol below for more details.

    • Identify Degradants: If possible, use HPLC coupled with Mass Spectrometry (LC-MS) to obtain mass information about the new peaks, which can help in identifying their structures and confirming the degradation pathway.[9]

Quantitative Data Summary

Specific quantitative stability data for 2-Quinizarincarboxylic acid is scarce in the literature. However, data for the parent compound, Quinizarin , can provide a useful baseline for experimental design.

ParameterValueConditionsSource
pKa110.83 ± 0.02Aqueous Media[10]
pKa212.03 ± 0.02Aqueous Media[10]
SolubilityLowWater[11]
Solubility< 2.5% by weightToluene, Acetone, Acetic Acid, Acetonitrile, n-Butanol[4][5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution for Stability Testing

  • Weighing: Accurately weigh the desired amount of 2-Quinizarincarboxylic acid in a calibrated microbalance.

  • Initial Solubilization (if necessary): If the compound does not dissolve directly in the aqueous buffer, first dissolve it in a minimal volume of a compatible organic solvent (e.g., DMSO).

  • Dilution: Add the dissolved concentrate dropwise to the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) while stirring to achieve the final target concentration. Ensure the final organic solvent concentration is minimal (typically <1%).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before analysis.

  • Initial Analysis: Immediately after preparation, analyze the solution using a validated analytical method (e.g., HPLC-UV) to establish the initial concentration (T=0).

Protocol 2: Forced Degradation Study

  • Prepare Solutions: Prepare identical solutions of 2-Quinizarincarboxylic acid in the desired aqueous buffer.

  • Apply Stress Conditions: Expose individual solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Heat the solution at a controlled temperature (e.g., 60°C).

    • Photolytic Stress: Expose the solution to a controlled light source (e.g., a photostability chamber).

  • Incubation: Store the stressed samples for a defined period (e.g., 24 hours), alongside a control sample protected from stress conditions.

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples to an appropriate pH.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and observe the formation of degradation products.

Visualizations

Stability_Workflow prep 1. Prepare Aqueous Solution (e.g., in PBS pH 7.4) t0 2. Initial Analysis (T=0) (HPLC-UV, LC-MS) prep->t0 stress 3. Apply Stress Conditions (Control, Acid, Base, H₂O₂, Heat, Light) t0->stress incubate 4. Incubate for Defined Time stress->incubate analyze 5. Final Analysis (HPLC-UV, LC-MS) incubate->analyze data 6. Quantify Degradation & Identify Products analyze->data

Caption: Experimental workflow for assessing the aqueous stability of 2-Quinizarincarboxylic acid.

Caption: Hypothesized degradation pathways for 2-Quinizarincarboxylic acid in aqueous solution.

References

Troubleshooting

Technical Support Center: Purification of Crude 2-Quinizarincarboxylic Acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude "2-Quinizarincarboxylic...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude "2-Quinizarincarboxylic acid".

Troubleshooting Guide

Q1: My crude 2-Quinizarincarboxylic acid has a very low purity and appears as a dark, tarry solid. Where do I begin?

A1: A dark, tarry appearance suggests the presence of significant polymeric or colored impurities. A multi-step purification approach is recommended.

  • Initial Solvent Wash: Begin by triturating the crude solid with a non-polar solvent in which 2-Quinizarincarboxylic acid has poor solubility. This can help remove non-polar impurities. Consider solvents like hexanes or diethyl ether.

  • Recrystallization: This is a crucial step for significant purification. The choice of solvent is critical. Based on the solubility of the structurally similar compound quinizarin (B34044), solvents like toluene, acetone, or acetic acid could be effective.[1][2]

  • Column Chromatography: If recrystallization does not yield the desired purity, column chromatography is a powerful technique for separating compounds with different polarities.[3]

Q2: I am struggling to find a suitable single solvent for recrystallization. What should I do?

A2: If a single solvent is not effective, a multi-solvent system is a common alternative. The goal is to find a solvent pair where 2-Quinizarincarboxylic acid is soluble in one solvent ("soluble solvent") and insoluble in the other ("anti-solvent").

  • Procedure: Dissolve the crude product in a minimal amount of the hot "soluble solvent". While the solution is still hot, slowly add the "anti-solvent" until the solution becomes slightly cloudy (the point of saturation). Allow the solution to cool slowly to promote the formation of pure crystals.

Q3: My compound is streaking on the TLC plate during column chromatography. How can I improve the separation?

A3: Streaking of carboxylic acids on silica (B1680970) gel TLC plates is a common issue due to the interaction of the acidic proton with the silica.

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent can suppress the deprotonation of the carboxylic acid, leading to sharper bands and better separation.[4]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel.

Q4: After recrystallization, the yield of my purified 2-Quinizarincarboxylic acid is very low. How can I improve it?

A4: Low recovery can be due to several factors:

  • Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Cooling Rate: Cooling the crystallization mixture too rapidly can lead to the formation of small, impure crystals and lower recovery. Allow the solution to cool to room temperature slowly, and then cool it further in an ice bath to maximize crystal formation.

  • Solubility in the Chosen Solvent: Your product might be too soluble in the chosen recrystallization solvent, even at low temperatures. Re-evaluate your solvent choice based on solubility data.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in crude 2-Quinizarincarboxylic acid?

A1: The impurities will largely depend on the synthetic route used. Common impurities can include unreacted starting materials, by-products from side reactions, and decomposition products. For instance, in syntheses involving quinizarin, residual quinizarin could be a major impurity.

Q2: What is the expected solubility of 2-Quinizarincarboxylic acid?

Data Presentation

Table 1: Solubility of Quinizarin in Various Solvents

SolventSolubility (% by weight)
Toluene< 2.5
Acetone< 2.5
Acetic Acid< 2.5
Acetonitrile< 2.5
n-Butanol< 2.5

Note: The solubility of quinizarin, a structurally related compound, is below 2.5% by weight in these solvents, suggesting they could be suitable for the recrystallization of 2-Quinizarincarboxylic acid. The order of decreasing solubility is Toluene > Acetone > Acetic Acid > Acetonitrile > n-Butanol.[1][2]

Experimental Protocols

Protocol 1: Recrystallization of Crude 2-Quinizarincarboxylic Acid

  • Solvent Selection: Based on the solubility data for quinizarin, select a suitable solvent (e.g., toluene, acetone, or acetic acid).[1][2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude 2-Quinizarincarboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of 2-Quinizarincarboxylic Acid

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.[3]

  • Sample Loading: Dissolve the crude or partially purified 2-Quinizarincarboxylic acid in a minimum amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point for acidic compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate), with a small amount of added acid (e.g., 0.5% acetic acid).[4] Gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude 2-Quinizarincarboxylic Acid Wash Solvent Wash (e.g., Hexanes) Crude->Wash Recrystallization Recrystallization (e.g., Toluene) Wash->Recrystallization Chromatography Column Chromatography (Silica Gel, Acidified Eluent) Recrystallization->Chromatography Further Purification Needed Pure Pure 2-Quinizarincarboxylic Acid Recrystallization->Pure Sufficient Purity Chromatography->Pure

Caption: General purification workflow for crude 2-Quinizarincarboxylic acid.

Troubleshooting_Logic Start Purification Issue LowPurity Low Purity after Recrystallization Start->LowPurity LowYield Low Yield after Recrystallization Start->LowYield TLCStreaking Streaking on TLC Start->TLCStreaking Solution_Chromatography Perform Column Chromatography LowPurity->Solution_Chromatography Solution_Solvent Optimize Recrystallization Solvent/ Cooling Rate LowYield->Solution_Solvent Solution_Acidify Add Acid to Mobile Phase TLCStreaking->Solution_Acidify

Caption: Troubleshooting logic for common purification issues.

References

Troubleshooting

Addressing matrix effects in the analysis of "2-Quinizarincarboxylic acid"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the analysis of 2-Quinizarincarboxylic acid. The information is tailored for researchers,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the analysis of 2-Quinizarincarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Poor Peak Shape and Inconsistent Retention Times

  • Question: My chromatograms for 2-Quinizarincarboxylic acid show poor peak shape (e.g., tailing, fronting, or splitting) and the retention time is shifting between injections. What could be the cause and how can I fix it?

  • Answer: These issues are often indicative of strong matrix effects or problems with the chromatographic conditions.

    • Matrix Effects: Co-eluting matrix components can interfere with the interaction of 2-Quinizarincarboxylic acid with the stationary phase.

      • Solution: Enhance sample preparation to remove interferences. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering compounds than a simple protein precipitation.[1]

    • Chromatographic Conditions: The mobile phase composition and pH can significantly impact the peak shape of a carboxylic acid like 2-Quinizarincarboxylic acid.

      • Solution: Optimize the mobile phase. Ensure the pH is appropriate to maintain the compound in a consistent ionization state. Adding a small amount of a suitable buffer can improve peak shape. Also, evaluate different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and gradient profiles.

Issue: Low Signal Intensity and Poor Sensitivity

  • Question: I am observing a weak signal for 2-Quinizarincarboxylic acid, leading to a high limit of quantification (LOQ). How can I improve the sensitivity of my assay?

  • Answer: Low signal intensity is a classic sign of ion suppression, a common matrix effect in LC-MS/MS analysis.[2]

    • Ion Suppression: Co-eluting matrix components can compete with 2-Quinizarincarboxylic acid for ionization in the mass spectrometer's source, reducing its signal.

      • Solution 1: Improve Sample Cleanup: Employ more rigorous sample preparation methods such as SPE to remove phospholipids (B1166683) and other interfering substances.

      • Solution 2: Chromatographic Separation: Modify your LC method to separate the analyte from the region where matrix components cause the most suppression. A post-column infusion experiment can help identify these suppression zones.[2]

      • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

      • Solution 4: Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.

Issue: High Signal Variability and Poor Reproducibility

  • Question: The peak areas for my quality control (QC) samples are highly variable between different sample lots and even within the same batch. What is causing this lack of reproducibility?

  • Answer: High variability is often due to differential matrix effects between samples.

    • Inconsistent Matrix Effects: Different biological samples (e.g., plasma from different individuals) can have varying compositions, leading to different degrees of ion suppression or enhancement.

      • Solution 1: Matrix-Matched Calibrants and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your study samples. This helps to normalize the matrix effects across the entire analytical run.

      • Solution 2: Robust Sample Preparation: A consistent and efficient sample preparation procedure is crucial to minimize variability. Automated liquid handlers can improve the reproducibility of sample processing.

      • Solution 3: Use of an appropriate Internal Standard: An internal standard that closely mimics the behavior of the analyte during sample preparation and analysis is essential for correcting variability.

Frequently Asked Questions (FAQs)

  • What are matrix effects and how do they affect the analysis of 2-Quinizarincarboxylic acid?

    • Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[3] For 2-Quinizarincarboxylic acid, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2]

  • How can I determine if my analysis is affected by matrix effects?

    • The post-column infusion experiment is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram.[2] A quantitative assessment can be done by comparing the signal of the analyte in a post-extraction spiked sample to the signal in a neat solution (the matrix effect factor).

  • What is the best sample preparation technique to minimize matrix effects for 2-Quinizarincarboxylic acid?

    • While there is no single "best" method for all applications, Solid-Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT) for removing a broad range of interferences, particularly for complex matrices like plasma. The choice of SPE sorbent should be optimized for the properties of 2-Quinizarincarboxylic acid.

  • Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of 2-Quinizarincarboxylic acid?

    • While not strictly mandatory in all cases, using a SIL-IS is highly recommended for bioanalytical methods. It is the most effective way to compensate for variability in sample preparation and for matrix effects, leading to more accurate and precise results.

  • Can I just dilute my samples to overcome matrix effects?

    • Dilution can be an effective strategy if the concentration of 2-Quinizarincarboxylic acid is sufficiently high. By diluting the sample, the concentration of interfering matrix components is reduced. However, this will also dilute the analyte, which may compromise the sensitivity of the assay if the initial concentration is low.

Quantitative Data Summary

Table 1: Matrix Effect in the Analysis of Anthraquinones in Different Matrices

AnalyteMatrixSample PreparationMatrix Effect (%)Reference
AnthraquinoneTeaQuEChERS-15 (Suppression)Fictionalized Data
AlizarinPlasmaProtein Precipitation-45 (Suppression)Fictionalized Data
EmodinUrineDilute-and-Inject+25 (Enhancement)Fictionalized Data

Table 2: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect for a Carboxylic Acid Drug

Sample Preparation MethodRecovery (%)Matrix Effect (%)Reference
Protein Precipitation95 ± 5-50 ± 12Fictionalized Data
Liquid-Liquid Extraction85 ± 8-20 ± 8Fictionalized Data
Solid-Phase Extraction92 ± 4-10 ± 5Fictionalized Data

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix and then spike the analyte and internal standard into the final extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank biological matrix before the extraction process.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: General LC-MS/MS Method for the Analysis of 2-Quinizarincarboxylic Acid in Plasma

  • Sample Preparation (Solid-Phase Extraction):

    • Precondition a mixed-mode anion exchange SPE cartridge.

    • Load 100 µL of plasma sample pre-treated with a suitable buffer.

    • Wash the cartridge with a weak organic solvent to remove neutral and basic interferences.

    • Elute the 2-Quinizarincarboxylic acid with an acidic organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid group.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor ion (the deprotonated molecule [M-H]⁻) and a stable product ion for both 2-Quinizarincarboxylic acid and its internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (e.g., SPE, LLE, PPT) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC Liquid Chromatography (Separation) Evap_Recon->LC Inject MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification troubleshooting_matrix_effects cluster_solutions Mitigation Strategies Problem Inaccurate Results (Ion Suppression/Enhancement) SamplePrep Improve Sample Preparation (e.g., SPE, LLE) Problem->SamplePrep Chroma Optimize Chromatography Problem->Chroma IS Use Stable Isotope-Labeled Internal Standard Problem->IS Dilution Sample Dilution Problem->Dilution signaling_pathway_placeholder Compound 2-Quinizarincarboxylic Acid Target Glucose Transporter (e.g., GLUTs) Compound->Target Inhibits Effect Inhibition of Glucose Uptake Target->Effect Leads to

References

Reference Data & Comparative Studies

Validation

Validating 2-Quinizarincarboxylic Acid as a Novel GLUT Inhibitor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The landscape of metabolic-targeted therapies is rapidly evolving, with a significant focus on the inhibition of glucose transporters (GLUTs) as a promising...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic-targeted therapies is rapidly evolving, with a significant focus on the inhibition of glucose transporters (GLUTs) as a promising strategy in oncology and other metabolic diseases. Cancer cells, in particular, exhibit an increased reliance on glucose for their rapid proliferation, a phenomenon known as the Warburg effect.[1][2] This guide provides a comparative framework for the validation of "2-Quinizarincarboxylic acid" as a potential GLUT inhibitor, benchmarking it against established inhibitors and detailing the requisite experimental protocols for its rigorous evaluation.

Comparative Analysis of GLUT Inhibitors

A critical step in validating a new inhibitor is to compare its potency and selectivity against known compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized GLUT inhibitors across different GLUT isoforms. Currently, specific IC50 data for 2-Quinizarincarboxylic acid against various GLUT isoforms is not widely available in published literature. One study has reported an inhibitory rate of 24.9% on glucose uptake at a concentration of 50 μM. Further research is necessary to determine its precise IC50 values and selectivity profile.

InhibitorTarget GLUT Isoform(s)IC50Reference Compound Class
2-Quinizarincarboxylic acid TBDTBD (24.9% inhibition at 50 µM)Anthraquinone
Phloretin GLUT1, GLUT2~70 µM (GLUT1)Flavonoid
WZB117 GLUT1~10 µM in various cancer cell linesSynthetic Small Molecule
BAY-876 GLUT1 (highly selective)2 nMSynthetic Small Molecule
Glutor GLUT1, GLUT2, GLUT311 nM in sensitive cell linesSynthetic Small Molecule
KL-11743 GLUT1, GLUT2, GLUT3, GLUT4115 nM (GLUT1), 137 nM (GLUT2), 90 nM (GLUT3), 68 nM (GLUT4)Synthetic Small Molecule
Cytochalasin B GLUT1, GLUT4µM to mM rangeMycotoxin
Resveratrol GLUT1Varies by cell typePolyphenol

TBD: To Be Determined

Experimental Protocols for Validation

To ascertain the efficacy and mechanism of action of 2-Quinizarincarboxylic acid as a GLUT inhibitor, a series of standardized in vitro assays are recommended.

2-NBDG-Based Glucose Uptake Assay

This assay utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure cellular glucose uptake.

Protocol:

  • Cell Seeding: Plate cancer cell lines known to overexpress specific GLUT isoforms (e.g., A549 for GLUT1) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and culture overnight.[3]

  • Glucose Starvation: The following day, replace the culture medium with glucose-free DMEM and incubate for 1-2 hours to increase the glucose uptake rate.

  • Inhibitor Treatment: Treat the cells with varying concentrations of 2-Quinizarincarboxylic acid (e.g., 0.1 µM to 100 µM) and control inhibitors (e.g., Phloretin, WZB117) in glucose-free medium for a predetermined time (e.g., 30 minutes).

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 100-200 µg/ml to each well and incubate for 10-60 minutes.[4]

  • Signal Termination and Measurement: Remove the 2-NBDG containing medium and wash the cells with ice-cold PBS.[3] Add Cell-Based Assay Buffer to each well.[3]

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.[3][4]

  • Data Analysis: Calculate the percentage of glucose uptake inhibition for each concentration of the test compound and determine the IC50 value.

Radiolabeled 2-Deoxy-D-Glucose (2-DG) Uptake Assay

This is considered a gold-standard method for quantifying glucose uptake due to its high sensitivity.

Protocol:

  • Cell Preparation: Seed cells in a 24-well plate and grow to confluency.

  • Pre-incubation: Wash cells with a suitable buffer (e.g., Krebs-Ringer-HEPES) and pre-incubate with various concentrations of 2-Quinizarincarboxylic acid or control inhibitors for 10-20 minutes.

  • Glucose Uptake Initiation: Initiate glucose uptake by adding a buffer containing [³H]-2-deoxy-D-glucose ([³H]-2-DG) at a concentration of 0.5-1.0 µCi/mL. Incubate for 5-10 minutes.

  • Termination of Uptake: Stop the reaction by adding ice-cold buffer containing a high concentration of glucose or a known GLUT inhibitor like phloretin.

  • Cell Lysis and Scintillation Counting: Wash the cells with ice-cold PBS, lyse the cells, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of radiolabeled 2-DG taken up by the cells and calculate the IC50 value for the inhibitor.

Visualizing the Impact of GLUT Inhibition

Understanding the downstream effects of GLUT inhibition is crucial for drug development. The following diagrams illustrate a key signaling pathway influenced by GLUT activity and a typical workflow for inhibitor validation.

GLUT1_Signaling_Pathway Figure 1: Simplified GLUT1-Mediated Signaling Pathway GLUT1 GLUT1 Intracellular_Glucose Intracellular Glucose GLUT1->Intracellular_Glucose PI3K PI3K GLUT1->PI3K Glucose Extracellular Glucose Glucose->GLUT1 Transport Glycolysis Glycolysis Intracellular_Glucose->Glycolysis ATP ATP Glycolysis->ATP Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor 2-Quinizarincarboxylic acid Inhibitor->GLUT1

Caption: Simplified GLUT1-Mediated Signaling Pathway.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is often upregulated in cancer.[5] GLUT1-mediated glucose uptake fuels glycolysis, providing the necessary ATP and metabolic intermediates for these processes. Inhibition of GLUT1 can disrupt this signaling cascade, leading to reduced cell growth.[5]

Experimental_Workflow Figure 2: Workflow for Validation of a GLUT Inhibitor cluster_0 In Vitro Assays cluster_1 Cellular Assays cluster_2 Mechanism of Action Compound Test Compound (2-Quinizarincarboxylic acid) Glucose_Uptake_Assay Glucose Uptake Assay (2-NBDG or Radiolabeled) Compound->Glucose_Uptake_Assay IC50_Determination IC50 Determination Glucose_Uptake_Assay->IC50_Determination Selectivity_Panel GLUT Isoform Selectivity Panel IC50_Determination->Selectivity_Panel Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Selectivity_Panel->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3/7) Cell_Viability->Apoptosis_Assay Metabolic_Analysis Metabolic Analysis (e.g., Lactate Production) Apoptosis_Assay->Metabolic_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot for p-Akt, etc.) Metabolic_Analysis->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Studies (Xenograft Models) Signaling_Pathway_Analysis->In_Vivo_Studies

Caption: Workflow for Validation of a GLUT Inhibitor.

Conclusion and Future Directions

While preliminary data suggests that 2-Quinizarincarboxylic acid has the potential to inhibit glucose uptake, a comprehensive validation is required to establish its profile as a GLUT inhibitor. The experimental framework outlined in this guide provides a clear path for determining its IC50, isoform selectivity, and cellular effects. Further investigation into its impact on key signaling pathways will be critical in elucidating its mechanism of action and potential as a therapeutic agent. The direct comparison of its performance against established inhibitors will ultimately determine its novelty and utility in the field of metabolic-targeted drug discovery.

References

Comparative

Comparative Analysis of 2-Quinizarincarboxylic Acid and Other Glucose Uptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of 2-Quinizarincarboxylic acid and other prominent glucose uptake inhibitors. The objective is to furnish researc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Quinizarincarboxylic acid and other prominent glucose uptake inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing the performance, mechanisms of action, and experimental protocols associated with these compounds. While quantitative data for 2-Quinizarincarboxylic acid is limited, this guide presents the available information alongside comprehensive data for well-characterized inhibitors to facilitate informed decision-making in research and development.

Introduction to Glucose Uptake Inhibition

Cancer cells exhibit a heightened reliance on glucose metabolism to fuel their rapid proliferation, a phenomenon known as the Warburg effect. This metabolic reprogramming necessitates the overexpression of glucose transporters (GLUTs), particularly GLUT1, on the cancer cell surface. Consequently, the inhibition of these transporters presents a promising therapeutic strategy to selectively target cancer cells by disrupting their primary energy supply. A variety of natural and synthetic compounds have been investigated for their potential to inhibit glucose uptake, each with distinct potencies and mechanisms of action.

Quantitative Comparison of Glucose Uptake Inhibitors

The following table summarizes the inhibitory potency of 2-Quinizarincarboxylic acid and other selected glucose uptake inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. It is important to note that IC50 values can vary depending on the cell line and experimental conditions used.

InhibitorTarget(s)IC50 ValueCell Line(s)Reference(s)
2-Quinizarincarboxylic acid Not specified24.9% inhibition at 50 μMNot specified[1]
Phloretin GLUT1, GLUT2~50-100 µM (for significant inhibition)COS-7, SKOV3, MCF-7[2]
WZB117 GLUT1~0.6 µMVarious cancer cell lines[3]
BAY-876 GLUT12 nM (cell-free), 188 nM (SKOV3), ~60 nM (OVCAR3)Cell-free, SKOV3, OVCAR3[2][4]
Cytochalasin B GLUT1, GLUT4Nanomolar rangeHEK 293[5]
Glutor GLUT1, GLUT2, GLUT311 nMHCT116 and other cancer cell lines[6]
DRB18 Pan-GLUT (GLUT1-4)900 nM - 9.0 µMVarious cancer cell lines[7]

Note: The data for 2-Quinizarincarboxylic acid is limited to a single reported value of percentage inhibition at a specific concentration. Further studies are required to determine its IC50 value and comprehensively characterize its inhibitory profile.

Signaling Pathways in Glucose Uptake

Glucose uptake in mammalian cells is a complex process regulated by multiple signaling pathways. The insulin (B600854) signaling pathway is a primary regulator, particularly in muscle and adipose tissues, where it promotes the translocation of GLUT4 to the cell membrane. In many cancer cells, which often exhibit insulin-independent glucose uptake, the PI3K/Akt/mTOR pathway plays a crucial role in upregulating GLUT1 expression and localization to the plasma membrane.

Below is a diagram illustrating the principal signaling pathway involved in insulin-stimulated glucose uptake.

Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt activates AS160 AS160 Akt->AS160 phosphorylates GLUT4_Vesicles GLUT4 Vesicles AS160->GLUT4_Vesicles inhibits GLUT4_Translocation GLUT4 Translocation to Plasma Membrane GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental Protocols

Accurate and reproducible measurement of glucose uptake is critical for the evaluation of potential inhibitors. Two common methods are the 2-NBDG uptake assay and the radioactive 2-deoxy-D-glucose uptake assay.

Experimental Workflow: 2-NBDG Glucose Uptake Assay

The 2-NBDG assay utilizes a fluorescently labeled glucose analog that can be detected by flow cytometry or fluorescence microscopy.

cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_uptake Glucose Uptake cluster_analysis Data Acquisition and Analysis Seed_Cells Seed cells in a 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Wash_Cells Wash cells and incubate in glucose-free medium Incubate_Overnight->Wash_Cells Add_Inhibitor Add test inhibitor at varying concentrations Wash_Cells->Add_Inhibitor Incubate_Treatment Incubate for a defined period Add_Inhibitor->Incubate_Treatment Add_2NBDG Add 2-NBDG solution Incubate_Treatment->Add_2NBDG Incubate_Uptake Incubate for 20-30 minutes Add_2NBDG->Incubate_Uptake Stop_Uptake Stop uptake by washing with cold PBS Incubate_Uptake->Stop_Uptake Resuspend_Cells Resuspend cells in FACS buffer Stop_Uptake->Resuspend_Cells Acquire_Data Acquire data on a flow cytometer (FL-1 channel) Resuspend_Cells->Acquire_Data Analyze_MFI Analyze Mean Fluorescence Intensity (MFI) Acquire_Data->Analyze_MFI

Caption: Workflow for a cell-based 2-NBDG glucose uptake assay.

Detailed Methodologies

1. 2-NBDG Glucose Uptake Assay Protocol [8][9]

This protocol is adapted for a 96-well plate format and analysis by flow cytometry.

  • Cell Culture:

    • Seed cells at a density of 5 x 10^5 cells per well in a 96-well plate and culture overnight.

  • Inhibitor Treatment:

    • The following day, gently wash the cells with phosphate-buffered saline (PBS).

    • Replace the medium with glucose-free DMEM and incubate for 1 hour to starve the cells of glucose.

    • Add the glucose uptake inhibitors (e.g., 2-Quinizarincarboxylic acid, Phloretin, WZB117, BAY-876, Cytochalasin B) at the desired concentrations to the respective wells. Include a vehicle-only control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment time (e.g., 1-24 hours).

  • Glucose Uptake Measurement:

    • Prepare a working solution of 2-NBDG at a final concentration of 100-200 µg/ml in glucose-free medium.

    • Add the 2-NBDG working solution to each well and incubate for 20-30 minutes at 37°C.[9]

    • To stop the glucose uptake, remove the 2-NBDG solution and wash the cells twice with ice-cold PBS.

  • Flow Cytometry Analysis:

    • Trypsinize the cells and resuspend them in FACS buffer (PBS with 1% BSA).

    • Acquire data on a flow cytometer, measuring the fluorescence in the FL-1 (green) channel.

    • The mean fluorescence intensity (MFI) is proportional to the amount of 2-NBDG taken up by the cells. Calculate the percentage of inhibition relative to the vehicle control.

2. Radioactive 2-Deoxy-D-Glucose Uptake Assay Protocol

This protocol describes a classic method for measuring glucose uptake using a radiolabeled glucose analog.

  • Cell Culture and Treatment:

    • Culture cells to confluence in 12-well plates.

    • Wash the cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

    • Pre-incubate the cells with the test inhibitors at the desired concentrations in KRPH buffer for a specified time.

  • Glucose Uptake Measurement:

    • Initiate glucose uptake by adding a solution containing 2-deoxy-D-[3H]glucose (or [14C]glucose) to a final concentration of 0.1-1.0 µCi/mL and unlabeled 2-deoxy-D-glucose to a final concentration of 10-100 µM.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Quantification:

    • Lyse the cells with a lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Normalize the counts per minute (CPM) to the protein concentration of each sample. Calculate the percentage of inhibition relative to the control.

Conclusion

The inhibition of glucose uptake remains a compelling strategy for the development of novel therapeutics, particularly in the context of oncology. While established inhibitors like Phloretin, WZB117, BAY-876, and Cytochalasin B provide valuable tools for research, the exploration of new chemical entities is crucial. 2-Quinizarincarboxylic acid has been identified as a potential glucose uptake inhibitor, but further quantitative studies are necessary to fully elucidate its potency and mechanism of action. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and comparison of these and other emerging glucose uptake inhibitors.

References

Validation

A Comparative Performance Analysis of 2-Quinizarincarboxylic Acid and Commercial Fluorescent Probes for Metal Ion Detection

In the realm of chemical and biological sensing, fluorescent probes are indispensable tools for the detection and quantification of various analytes. This guide provides a comprehensive performance comparison of 2-Quiniz...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical and biological sensing, fluorescent probes are indispensable tools for the detection and quantification of various analytes. This guide provides a comprehensive performance comparison of 2-Quinizarincarboxylic acid, a derivative of quinizarin, with commercially available fluorescent probes, primarily focusing on their application in metal ion detection. The comparison is based on available experimental data for the parent compound, quinizarin, and prominent commercial alternatives, offering researchers, scientists, and drug development professionals a detailed overview to inform their probe selection.

Principle of Fluorescence and Signaling Mechanisms

Fluorescent probes function by absorbing light at a specific wavelength and emitting it at a longer wavelength. The efficiency of this process is characterized by parameters such as the molar extinction coefficient (ε), which measures light absorption, and the quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted light. The overall brightness of a fluorophore is a product of these two factors.[1]

2-Quinizarincarboxylic Acid: A "Turn-On" Sensor

Quinizarin and its derivatives, including 2-Quinizarincarboxylic acid, are typically non-fluorescent in their free form. However, upon chelation with certain metal ions, such as Aluminum (Al³⁺), Gallium (Ga³⁺), and Indium (In³⁺), they form rigid complexes that exhibit strong fluorescence. This "turn-on" mechanism, primarily driven by Chelation-Enhanced Fluorescence (CHEF), makes them highly specific for target ions, as the fluorescence signal is only generated in the presence of the analyte.

Commercial Fluorescent Probes: Diverse Mechanisms

Commercial fluorescent probes for metal ion detection operate through various signaling mechanisms. A common strategy, particularly in rhodamine-based probes, involves a reversible spirocycle-to-ring-opened amide transformation. In the absence of the target metal ion, the probe exists in a non-fluorescent, colorless spirocyclic form. Binding of the metal ion induces a conformational change to the highly fluorescent, colored ring-opened form. Other mechanisms include Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).[2][3]

Quantitative Performance Comparison

The following tables summarize the key photophysical and performance characteristics of 2-Quinizarincarboxylic acid (based on data for its parent compound, quinizarin) and representative commercial fluorescent probes used for the detection of Al³⁺ and Ga³⁺.

Table 1: Photophysical Properties of Fluorescent Probes for Al³⁺ Detection

ProbeExcitation Max (λ_ex)Emission Max (λ_em)Quantum Yield (Φ)Stokes Shift (nm)
Quinizarin-Al³⁺ Complex 500-573 nm585-619 nmUp to 0.8 (in n-butanol)~50-80
Morin-Al³⁺ Complex 418 nm[4]490 nm[4]High (specific value varies)72
Rhodamine B-based Probe (BOS2) ~560 nm~580 nmNot specified~20
Naphthalimide-based Probe (NBP) Not specified~530 nmNot specifiedNot specified

Table 2: Performance Characteristics of Fluorescent Probes for Al³⁺ and Ga³⁺ Detection

ProbeTarget IonDetection Limit (LOD)Fluorescence Enhancement
Quinizarin-Metal Complexes Al³⁺, Ga³⁺, In³⁺Not specifiedSignificant "turn-on"
Morin Al³⁺1 x 10⁻⁸ M[5]High
Rhodamine B-based Probe (BOS1) Al³⁺1.839 μM[6]Significant "turn-on"
Rhodamine B-based Probe (BOS2) Al³⁺1.374 μM[6]Significant "turn-on"
Naphthalimide-based Probe (NBP) Al³⁺80 nM[7]Prominent enhancement[7]
Hydrazone-based Probe (BTC) Ga³⁺0.0488 μM[8]"Off-on-off" response with PPi[8]
Naphthol-based Sensor (L) Ga³⁺Not specifiedSignificant enhancement

Experimental Protocols

Accurate and reproducible assessment of fluorescent probe performance relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

General Protocol for Metal Ion Detection using Fluorescence Spectroscopy
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM of 2-Quinizarincarboxylic acid) in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM of AlCl₃, Ga(NO₃)₃ in deionized water).

  • Spectroscopic Measurements:

    • In a quartz cuvette, place a defined volume of buffer solution (e.g., 2 mL of HEPES buffer, pH 7.4).

    • Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 μM).

    • Record the initial fluorescence spectrum of the probe solution using a spectrofluorometer. The excitation wavelength should be set at or near the absorbance maximum of the probe-metal complex.

    • Incrementally add small volumes of the metal ion stock solution to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence emission spectrum.

    • Observe the change in fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • From this titration curve, the detection limit can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

Protocol for Live-Cell Imaging of Intracellular Metal Ions
  • Cell Culture:

    • Culture the desired cell line (e.g., HeLa cells) on glass-bottom dishes suitable for fluorescence microscopy.

  • Cell Loading with the Fluorescent Probe:

    • Prepare a loading solution of the fluorescent probe (e.g., 5 μM of a cell-permeable version of the probe) in a serum-free cell culture medium.

    • Remove the culture medium from the cells and wash with a phosphate-buffered saline (PBS).

    • Incubate the cells with the probe loading solution for a specified time (e.g., 30 minutes) at 37°C.

    • Wash the cells with PBS to remove any excess probe.

  • Metal Ion Treatment and Imaging:

    • Treat the probe-loaded cells with different concentrations of the target metal ion in the cell culture medium.

    • Acquire fluorescence images using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.

    • A control group of cells (probe-loaded but not treated with the metal ion) should be imaged to establish the baseline fluorescence.

    • The change in intracellular fluorescence intensity will indicate the uptake and presence of the metal ion.[9]

Visualizing Signaling Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams created using the DOT language are provided.

Signaling_Pathway cluster_Probe 2-Quinizarincarboxylic Acid cluster_Analyte Analyte cluster_Complex Fluorescent Complex Probe Non-fluorescent Probe Complex Highly Fluorescent Complex Probe->Complex Chelation Metal_Ion Metal Ion (e.g., Al³⁺) Metal_Ion->Complex Binding

Caption: Signaling pathway of 2-Quinizarincarboxylic acid upon metal ion binding.

Experimental_Workflow A Prepare Probe and Metal Ion Stock Solutions B Add Probe to Buffer Solution A->B C Record Initial Fluorescence Spectrum B->C D Titrate with Metal Ion Solution C->D E Record Fluorescence Spectra after each addition D->E Incremental additions F Plot Fluorescence Intensity vs. [Metal Ion] E->F G Calculate Limit of Detection (LOD) F->G

Caption: General experimental workflow for metal ion detection.

References

Comparative

A Researcher's Guide to Validating the Specificity of 2-Quinizarincarboxylic Acid and its Analogs in Biological Systems

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a chemical probe is paramount. This guide provides a comparative framework for validating the biologica...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a chemical probe is paramount. This guide provides a comparative framework for validating the biological specificity of 2-Quinizarincarboxylic acid and its widely studied parent compound, Quinizarin. Due to the limited target-specific data for 2-Quinizarincarboxylic acid, this guide focuses on Quinizarin as a primary exemplar for multi-target compound validation, comparing its broad activity profile with more selective chemical probes.

Quinizarin (1,4-dihydroxyanthraquinone), an anthraquinone (B42736) derivative, is recognized for its wide-ranging biological effects, including anticancer, antimicrobial, and antioxidant properties.[1][2] However, its utility as a precise chemical probe is complicated by its polypharmacology—the ability to interact with multiple molecular targets. Primary reported mechanisms include DNA intercalation and inhibition of Topoisomerase II, placing it in a class similar to anthracycline-based chemotherapeutics like Doxorubicin.[1] Additionally, studies suggest interactions with anti-apoptotic proteins like Bcl-2 and the generation of reactive oxygen species (ROS).[2]

This guide outlines the key biological activities of Quinizarin, compares its cellular potency with specific inhibitors of its putative target pathways, and details essential experimental protocols for deconvoluting the complex pharmacology of such molecules.

Comparative Analysis of Biological Activity

Validating the specificity of a compound like Quinizarin requires comparing its activity against its various potential targets and contrasting its cellular effects with those of highly selective inhibitors. The data available for Quinizarin primarily consists of cellular cytotoxicity assays, which represent the cumulative effect of its interactions.

CompoundPrimary Mechanism(s) of ActionTarget(s)Potency Metric (Value)Cell Line(s)
Quinizarin DNA Intercalation, Topoisomerase II Inhibition, Bcl-2 ModulationMulti-TargetK_d (DNA): 86.1 µM[1] IC_50 (Cell Proliferation): 0.90 - 33.0 µM[2]Leukemia, Colon
Etoposide Topoisomerase II InhibitionTopoisomerase IIIC_50 (DNA Cleavage): ~6 µM (in vitro, +ATP)[3] IC_50 (Cell Proliferation): 0.3 - 80 µM[4]Neuroblastoma
Mitoxantrone (B413) DNA Intercalation & Topoisomerase II InhibitionDNA, Topoisomerase IIBinding Affinity (K_a): ~10^5 - 10^6 M⁻¹[5]Various
Venetoclax (B612062) (ABT-199) Selective Bcl-2 InhibitionBcl-2K_i (Bcl-2): < 0.01 nM[2][6] IC_50 (Cell Proliferation): <10 nM - >1 µM[7]Acute Myeloid Leukemia

This table summarizes the reported potency of Quinizarin and compares it with selective inhibitors. The broad range of IC50 values for Quinizarin highlights its variable effects across different cell types, characteristic of a multi-target agent.

Key Signaling Pathways and Mechanisms

The promiscuous nature of Quinizarin means it can perturb multiple cellular pathways simultaneously. Its primary anticancer effects are often attributed to the induction of DNA damage and the inhibition of DNA repair mechanisms, leading to cell cycle arrest and apoptosis.

G cluster_0 Quinizarin's Primary Anticancer Mechanisms Quinizarin Quinizarin DNA_Intercalation DNA Intercalation Quinizarin->DNA_Intercalation Binds to DNA (Kd = 86.1 µM) TopoII Topoisomerase II Inhibition Quinizarin->TopoII Inhibits enzyme Bcl2 Bcl-2 Modulation Quinizarin->Bcl2 Modulates protein DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Causes strand breaks TopoII->DNA_Damage Stabilizes cleavage complex Apoptosis Apoptosis Bcl2->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Activates checkpoints Cell_Cycle_Arrest->Apoptosis

Caption: Putative signaling pathways affected by Quinizarin.

Experimental Protocols for Target Validation and Specificity Profiling

To dissect the polypharmacology of a compound like Quinizarin, a multi-pronged experimental approach is essential. No single method is sufficient; instead, orthogonal techniques should be employed to build a comprehensive target profile.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct target engagement in intact cells or tissue lysates. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., A549) to 80-90% confluency. Treat cells with the test compound (e.g., Quinizarin at various concentrations) or vehicle (DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[8]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 45°C to 70°C) for 3-5 minutes using a thermal cycler, followed by rapid cooling on ice.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[9]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of a specific target protein (e.g., Topoisomerase II) remaining in the soluble fraction using Western blotting or other protein detection methods like ELISA.[1]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

G start Treat Cells with Compound or Vehicle heat Heat Challenge (Temperature Gradient) start->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation (Separate Aggregates) lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant analyze Quantify Target Protein (e.g., Western Blot) supernatant->analyze end Generate Melting Curve & Assess Shift analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This chemoproteomic approach identifies proteins that directly bind to an immobilized version of the small molecule.

Detailed Protocol:

  • Probe Synthesis: Synthesize an analog of the compound of interest (e.g., Quinizarin) that incorporates a linker and an affinity tag (e.g., biotin) or can be attached to a solid support (e.g., agarose (B213101) beads). A photo-reactive group can be included for covalent crosslinking (Photo-Affinity Labeling).[10]

  • Immobilization: Covalently attach the synthesized probe to the solid support (e.g., streptavidin beads if biotinylated).

  • Lysate Incubation: Prepare a total protein lysate from the biological system of interest. Incubate the lysate with the immobilized probe to allow for the formation of protein-probe complexes.[11] Include a control incubation with beads that lack the probe and a competition control where an excess of the free, unmodified compound is added.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing buffer conditions (e.g., pH, salt concentration) or, in competition experiments, by adding a high concentration of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).[10]

G cluster_workflow Affinity Chromatography-Mass Spectrometry Workflow Probe Immobilize Compound Probe on Beads Incubate Incubate with Cell Lysate Probe->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Separate by SDS-PAGE & Analyze by Mass Spec Elute->Analyze Identify Identify Potential Protein Targets Analyze->Identify

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Conclusion and Recommendations

The validation of "2-Quinizarincarboxylic acid" and its parent compound Quinizarin exemplifies the challenges associated with characterizing multi-target chemical probes. The data strongly suggests that Quinizarin does not possess a single, highly specific biological target, but rather engages in polypharmacology, primarily through DNA intercalation and inhibition of Topoisomerase II.

For researchers utilizing these compounds, it is critical to:

  • Acknowledge the Multi-Target Nature: Avoid attributing a cellular phenotype to a single molecular interaction without substantial evidence.

  • Use Orthogonal Validation: Employ a combination of target engagement assays (like CETSA) and unbiased discovery proteomics (like AC-MS) to build a comprehensive interaction profile.

  • Utilize Specific Comparators: Benchmark the effects of Quinizarin against highly selective inhibitors (e.g., Etoposide for Topoisomerase II, Venetoclax for Bcl-2) to dissect the contribution of each pathway to the observed phenotype.

By applying these rigorous validation strategies, the scientific community can ensure that compounds like Quinizarin are used appropriately as chemical tools, leading to more robust and reproducible biological insights.

References

Validation

Cross-Validation of Analytical Methods for Quinizarin-2-Carboxylic Acid: A Comparative Guide

Introduction Cross-validation of analytical methods is a critical process in research and drug development, ensuring that an analytical method produces reliable and consistent results.[1] This process is essential when t...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cross-validation of analytical methods is a critical process in research and drug development, ensuring that an analytical method produces reliable and consistent results.[1] This process is essential when transferring a method between laboratories or when data from different analytical approaches need to be compared. The primary goal is to demonstrate the equivalency of analytical results, thereby ensuring data integrity. Due to the limited availability of published direct cross-validation studies for quinizarin-2-carboxylic acid, this guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), using quinizarin (B34044) and other aromatic carboxylic acids as representative models. The principles and methodologies described are broadly applicable for the analysis of quinizarin-2-carboxylic acid.

Comparative Analysis of Analytical Methods

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of aromatic carboxylic acids. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. The HPLC-UV method is robust and cost-effective, making it suitable for routine analysis where analyte concentrations are relatively high.[1] In contrast, the LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical studies where very low concentrations in complex biological matrices need to be accurately measured.[1]

Data Presentation

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of compounds similar to quinizarin-2-carboxylic acid.

Performance ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **Typically ≥ 0.995Typically ≥ 0.998
Accuracy (% Recovery) 95-105%98-102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ng/mL to µg/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range
Selectivity Moderate; potential for interferenceHigh; specific mass transitions
Cost LowerHigher
Throughput HighModerate to High

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of quinizarin and related carboxylic acids using HPLC-UV and LC-MS/MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of quinizarin in samples where the concentration is expected to be in the higher ng/mL to µg/mL range.

  • Sample Preparation:

    • Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Use solid-phase extraction (SPE) for sample cleanup if the matrix is complex.

    • Filter the final extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system equipped with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set based on the UV absorbance maximum of quinizarin or its derivative.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the trace-level quantification of quinizarin-2-carboxylic acid in complex matrices like biological fluids, owing to its high sensitivity and selectivity.

  • Sample Preparation:

    • For biological samples, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

    • Alternatively, use liquid-liquid extraction or solid-phase extraction for sample cleanup and concentration.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A suitable C18 or HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

Visualizations

Analytical Method Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of two analytical methods.

MethodA Method A Development (e.g., HPLC-UV) ValidationA Method A Validation (Accuracy, Precision, Linearity, etc.) MethodA->ValidationA MethodB Method B Development (e.g., LC-MS/MS) ValidationB Method B Validation (Accuracy, Precision, Linearity, etc.) MethodB->ValidationB SampleAnalysis Analyze Same Set of Samples by Both Methods ValidationA->SampleAnalysis ValidationB->SampleAnalysis DataComparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) SampleAnalysis->DataComparison Conclusion Conclusion on Method Equivalency DataComparison->Conclusion

A general workflow for analytical method cross-validation.

Signaling Pathway

Due to the nature of the topic, a signaling pathway diagram is not applicable. The provided Graphviz diagram illustrates the logical relationship in the experimental workflow of cross-validation.

References

Comparative

A Comparative Analysis of the Cytotoxic Effects of Quinizarin Derivatives on Cancer Cell Lines

An essential guide for researchers and drug development professionals, this report provides a comparative overview of the cytotoxic properties of various quinizarin (B34044) derivatives against several cancer cell lines....

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals, this report provides a comparative overview of the cytotoxic properties of various quinizarin (B34044) derivatives against several cancer cell lines. This guide synthesizes experimental data from multiple studies to facilitate an objective assessment of their potential as anticancer agents.

Quinizarin, a synthetic anthraquinone (B42736), and its derivatives have garnered significant interest in oncological research due to their demonstrated cytotoxic activities. These compounds exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. This report summarizes key findings on the cytotoxic efficacy of different quinizarin derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways.

Comparative Cytotoxicity of Quinizarin and Its Derivatives

The cytotoxic potential of quinizarin and its analogs has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in the table below. Lower IC50 values indicate greater cytotoxic efficacy.

CompoundCell LineIC50 (µM)Reference
QuinizarinHeLa (Cervical Cancer)4.60 ± 0.26 (µg/ml)[1][2]
QuinizarinMDA-MB-231 (Breast Cancer)3.89 ± 0.15 (µg/ml)[1][2]
Quinizarin Derivative (Compound 3)Molt-4 (T-ALL)0.90 ± 2.55[3]
Quinizarin Derivative (Compound 3)Jurkat (T-ALL)Not Specified[3]
Aminoanthraquinone (3a)MCF-7 (Breast Cancer)1.1 (µg/mL)[4]
Aminoanthraquinone (3a)Hep-G2 (Liver Cancer)1.1 (µg/mL)[4]
Aminoanthraquinone (5a)MCF-7 (Breast Cancer)3.0 (µg/mL)[4]
Aminoanthraquinone (5a)Hep-G2 (Liver Cancer)3.0 (µg/mL)[4]
Aminoanthraquinone (5b)MCF-7 (Breast Cancer)3.0 (µg/mL)[4]
Aminoanthraquinone (5b)Hep-G2 (Liver Cancer)13.0 (µg/mL)[4]
XanthopurpurinMDA-MB-231 (Breast Cancer)14.65 ± 1.45[5]
Lucidin-ω-methyl etherMDA-MB-231 (Breast Cancer)13.03 ± 0.33[5]

Experimental Protocols

The evaluation of the cytotoxic effects of quinizarin derivatives predominantly involves cell-based assays. The following is a generalized protocol based on methodologies reported in the cited literature.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the quinizarin derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control (untreated cells).

Mechanistic Insights: Signaling Pathways

Quinizarin derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. One of the key mechanisms involves the activation of the caspase-dependent apoptosis pathway.

G cluster_0 Quinizarin Derivative Treatment cluster_1 Cellular Response cluster_2 Apoptotic Cascade Quinizarin Quinizarin Derivative ROS ↑ Intracellular ROS Quinizarin->ROS Bcl2 ↓ Bcl-2 Degradation Quinizarin->Bcl2 cMyc ↓ c-myc Degradation Quinizarin->cMyc Caspase Caspase Activation ROS->Caspase activates Bcl2->Caspase inhibits inhibition Apoptosis Apoptosis cMyc->Apoptosis contributes to Caspase->Apoptosis executes

Caption: Proposed mechanism of apoptosis induction by a quinizarin derivative.

Experimental Workflow for Cytotoxicity Screening

The process of evaluating the cytotoxic effects of novel compounds involves a systematic workflow, from compound synthesis to data analysis.

cluster_synthesis Compound Preparation cluster_cell_culture Cell-Based Assay cluster_measurement Data Acquisition cluster_analysis Data Analysis synthesis Synthesis of Quinizarin Derivatives culture Cancer Cell Line Culture synthesis->culture treatment Treatment with Derivatives culture->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay incubation->mtt readout Absorbance Measurement mtt->readout ic50 IC50 Value Calculation readout->ic50 comparison Comparative Analysis ic50->comparison

Caption: Standard workflow for evaluating the cytotoxicity of quinizarin derivatives.

Conclusion

The presented data indicates that quinizarin and its derivatives exhibit significant cytotoxic effects against a variety of cancer cell lines. Notably, modifications to the quinizarin scaffold, such as the introduction of amino groups, can modulate the cytotoxic potency. The variability in IC50 values across different cell lines and derivatives underscores the importance of continued structure-activity relationship (SAR) studies to optimize the anticancer properties of this class of compounds. The induction of apoptosis through the caspase-dependent pathway appears to be a key mechanism of action for at least some of these derivatives. Further research is warranted to fully elucidate the therapeutic potential of these promising compounds.

References

Validation

Comparative Guide to In Vitro Bioassay Validation for 2-Quinizarincarboxylic Acid

This guide provides a comparative overview of in vitro bioassay validation for 2-Quinizarincarboxylic acid, focusing on its activity as a glucose uptake inhibitor and its potential anticancer effects. The performance of...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of in vitro bioassay validation for 2-Quinizarincarboxylic acid, focusing on its activity as a glucose uptake inhibitor and its potential anticancer effects. The performance of 2-Quinizarincarboxylic acid is compared with other relevant compounds, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.

Overview of 2-Quinizarincarboxylic Acid and Alternatives

2-Quinizarincarboxylic acid is recognized as a glucose uptake inhibitor. In the context of cancer research, where altered glucose metabolism is a key feature, this inhibitory activity is of significant interest. This guide compares its bioassay performance with established glucose uptake inhibitors and standard chemotherapeutic agents.

Alternatives for Comparison:

  • Phloretin: A natural dihydrochalcone (B1670589) that acts as a broad-spectrum inhibitor of glucose transporters (GLUTs).

  • WZB117: A specific inhibitor of GLUT1, a glucose transporter often overexpressed in cancer cells.

  • Doxorubicin: A widely used chemotherapy agent that induces cytotoxicity through DNA intercalation and inhibition of topoisomerase II.

  • Imatinib: A targeted therapy that inhibits specific tyrosine kinases involved in cancer cell proliferation.

Comparative Performance Data

The following tables summarize the quantitative data from various in vitro bioassays, allowing for a direct comparison of 2-Quinizarincarboxylic acid with the selected alternatives.

Table 1: Glucose Uptake Inhibition
CompoundCell LineAssay TypeConcentration% InhibitionReference
2-Quinizarincarboxylic acid Not SpecifiedNot Specified50 µM24.9%[1]
PhloretinCOS-72-NBDG Uptake100 µM~46%[2]
PhloretinSKOV32-NBDG Uptake100 µM~44%[2]
WZB117MCF-72-DG Uptake50 µMNot Specified[2][3]

Note: Direct comparative data for 2-Quinizarincarboxylic acid in specific cell lines with these alternatives is limited in the available literature.

Table 2: Cytotoxicity (IC50 values)
CompoundCell LineAssay TypeIC50Reference
Quinizarin (B34044) Derivative (Compound 3) Molt-4 (Leukemia)Not Specified0.90 ± 2.55 µM[4]
Quinizarin Derivative (Compound 3) Jurkat (Leukemia)Not Specified10.90 ± 3.66 µM[4]
ImatinibMCF-7 (Breast Cancer)MTT Assay7.0 µM[5]
DoxorubicinHCT 116 (Colon Cancer)MTT Assay1.0 µM[6]
Arylazo-pyrazole Derivative MCF-7 (Breast Cancer)MTT Assay3.0 µM[5]
β-nitrostyrene derivative (CYT-Rx20) MCF-7 (Breast Cancer)Not Specified0.81 ± 0.04 µg/mL[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glucose Uptake Assay (General Protocol)

This protocol is based on the use of a fluorescent glucose analog, 2-NBDG, or a radiolabeled analog like 2-deoxy-D-glucose (2-DG).

Materials:

  • Cell culture medium (glucose-free for the assay)

  • Phosphate-Buffered Saline (PBS)

  • 2-NBDG or [3H]-2-DG

  • Test compounds (e.g., 2-Quinizarincarboxylic acid, Phloretin)

  • 96-well plates (black, clear bottom for fluorescence)

  • Fluorescence plate reader or scintillation counter

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Serum Starvation: Wash cells with warm PBS and then incubate in serum-free medium for 2-16 hours to reduce basal glucose uptake.[8]

  • Inhibitor Treatment: Remove the starvation medium and add fresh serum-free medium containing the test compound at various concentrations. Incubate for 30-60 minutes.[8]

  • Glucose Uptake: Add the fluorescent or radiolabeled glucose analog to each well and incubate for 15-60 minutes.[8]

  • Stop Reaction: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.[8]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • For 2-NBDG, measure the fluorescence using a plate reader (Ex/Em = ~485/535 nm).[8]

    • For [3H]-2-DG, measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the background signal from all readings and normalize the results to the vehicle-treated control to determine the percentage of inhibition.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight.

  • Compound Treatment: Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at a wavelength between 550 and 600 nm.[1]

  • Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the untreated control. The IC50 value can then be determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in vitro bioassays.

G cluster_0 Glucose Uptake Inhibition GLUT1 GLUT1 Transporter Cell Cancer Cell GLUT1->Cell Glucose Extracellular Glucose Glucose->GLUT1 Transport Inhibitor 2-Quinizarincarboxylic acid (Inhibitor) Inhibitor->GLUT1 Blocks Metabolism Glycolysis Cell->Metabolism

Caption: Signaling pathway for GLUT1-mediated glucose uptake and its inhibition.

G start Start seed Seed cells in 96-well plate start->seed treat Treat with 2-Quinizarincarboxylic acid or alternative compounds seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

G cluster_assays In Vitro Bioassays cluster_alternatives Alternative Compounds for Comparison compound 2-Quinizarincarboxylic acid glucose_uptake Glucose Uptake Assay compound->glucose_uptake cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity phloretin Phloretin phloretin->glucose_uptake wzb117 WZB117 wzb117->glucose_uptake doxorubicin Doxorubicin doxorubicin->cytotoxicity

Caption: Logical relationship between 2-Quinizarincarboxylic acid and comparative bioassays.

References

Comparative

A Comparative Guide to Assessing the Purity of Synthesized 2-Quinizarincarboxylic Acid

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active compounds is a critical step. This guide provides a comprehensive comparison of analytical methods to assess t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active compounds is a critical step. This guide provides a comprehensive comparison of analytical methods to assess the purity of "2-Quinizarincarboxylic acid," a derivative of quinizarin (B34044). The methodologies and data presented herein offer a framework for quality control and characterization of this and similar molecules.

Potential Impurities in the Synthesis of 2-Quinizarincarboxylic Acid

  • Unreacted Starting Materials: Such as quinizarin or its precursors.

  • Isomeric By-products: Carboxylation at other positions of the quinizarin ring.

  • Over- or Under-carboxylated Species: Molecules with more than one carboxylic acid group or none at all.

  • Reagents and Solvents: Residual chemicals used during the synthesis and purification process.

  • Degradation Products: Compounds formed by the decomposition of the target molecule.

A thorough purity assessment will, therefore, employ a combination of techniques to detect and quantify these potential contaminants.

Comparative Analysis of Purity Assessment Methods

A multi-pronged approach is recommended for the robust assessment of 2-Quinizarincarboxylic acid purity. The following table summarizes the key analytical techniques and their respective strengths in detecting various types of impurities.

Analytical Technique Information Provided Detects Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity (% area), presence of non-volatile impurities.Unreacted starting materials, by-products, degradation products.Requires a suitable chromophore for UV detection. Co-elution of impurities is possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification and quantification of impurities with distinct proton or carbon signals.Isomers, residual solvents, structural analogs.Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be difficult to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups, comparison to a reference standard.Gross impurities with different functional groups.Not suitable for quantification. May not detect impurities with similar functional groups.
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities by mass-to-charge ratio.By-products, degradation products with different molecular weights.Isomers are often indistinguishable. Ionization efficiency can vary between compounds, affecting quantification.
Melting Point Analysis Indication of purity; pure compounds have a sharp melting point range.Presence of impurities that depress and broaden the melting point range.Not specific; a sharp melting point does not guarantee the absence of all impurities.
Elemental Analysis Determination of the elemental composition (%C, %H, %O).Gross impurities that significantly alter the elemental composition.Insensitive to isomeric impurities or those with similar elemental compositions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These should be optimized based on the specific instrumentation and the characteristics of the synthesized material.

  • Objective: To determine the purity of 2-Quinizarincarboxylic acid by separating it from potential non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B). A typical gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum of 2-Quinizarincarboxylic acid (a wavelength around 254 nm or a visible wavelength where quinizarins absorb is a good starting point).

  • Sample Preparation: Dissolve a known concentration of the synthesized compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

  • Objective: To confirm the chemical structure of 2-Quinizarincarboxylic acid and to identify and quantify any proton-bearing impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃), depending on the solubility of the compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: To observe the proton signals. The integration of these signals can be used for quantitative analysis of impurities if their signals are resolved from the main compound.

    • ¹³C NMR: To observe the carbon signals, providing further structural confirmation.

    • 2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and to help identify the structure of unknown impurities.

  • Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the expected structure of 2-Quinizarincarboxylic acid. The presence of unexpected signals may indicate impurities.

  • Objective: To identify the key functional groups present in the synthesized molecule and to check for the presence of impurities with different functional groups.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

  • Analysis: The spectrum should show characteristic absorption bands for the functional groups present in 2-Quinizarincarboxylic acid, including:

    • O-H stretch (broad) for the carboxylic acid and hydroxyl groups.

    • C=O stretch for the quinone and carboxylic acid groups.

    • C=C stretch for the aromatic rings. The absence of bands corresponding to potential starting materials or the presence of unexpected bands would indicate impurities.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthesized 2-Quinizarincarboxylic acid.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome Synthesis Synthesize 2-Quinizarincarboxylic Acid Purification Initial Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Primary Quantitative NMR NMR Spectroscopy Purification->NMR Structural Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight MP Melting Point Purification->MP Initial Purity Check Decision Purity Acceptable? HPLC->Decision NMR->Decision FTIR->Decision MS->Decision MP->Decision FurtherPurification Further Purification Decision->FurtherPurification No FinalProduct Final Pure Product Decision->FinalProduct Yes FurtherPurification->HPLC

Caption: Workflow for the synthesis, purification, and purity assessment of 2-Quinizarincarboxylic acid.

Analytical_Technique_Relationship cluster_properties Physicochemical Properties cluster_techniques Analytical Techniques Compound Synthesized 2-Quinizarincarboxylic Acid Purity Purity (%) Compound->Purity Structure Chemical Structure Compound->Structure MW Molecular Weight Compound->MW FuncGroups Functional Groups Compound->FuncGroups HPLC HPLC HPLC->Purity Quantifies NMR NMR NMR->Purity Identifies Impurities NMR->Structure Confirms MS Mass Spec MS->Structure Suggests Fragments MS->MW Determines FTIR FTIR FTIR->FuncGroups Identifies

Caption: Interrelationship between the properties of 2-Quinizarincarboxylic acid and analytical techniques.

Validation

Comparative analysis of the binding affinity of quinizarin derivatives to target proteins

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of quinizarin (B34044) derivatives to key cellular targets. This guide provides a comparative analysis...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of quinizarin (B34044) derivatives to key cellular targets.

This guide provides a comparative analysis of the binding affinity of various quinizarin derivatives to their target proteins, supported by experimental data. Quinizarin (1,4-dihydroxyanthraquinone) and its derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. Their planar anthraquinone (B42736) structure allows them to intercalate with DNA and interact with various protein targets, thereby modulating critical cellular pathways. This guide summarizes quantitative binding data, details relevant experimental protocols, and visualizes key signaling pathways to offer a valuable resource for drug discovery and development.

Quantitative Analysis of Binding Affinity

The binding affinity of quinizarin and its derivatives to various target proteins and DNA has been evaluated using a range of biophysical and biochemical assays. The following table summarizes the key quantitative data, including dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50).

CompoundTargetAssay MethodBinding Affinity (Kd, Ki, or IC50)Reference
QuinizarinCalf Thymus DNANot SpecifiedKd = 86.1 µM[1]
QuinizarinCalf Thymus DNAUV-vis, Circular DichroismBinding constants determined[2]
DanthronCalf Thymus DNAUV-vis, Circular DichroismBinding constants determined[2]
Co(II)-Quinalizarin ComplexCalf Thymus DNASpectrophotometric TitrationApparent and overall binding constants evaluated[3]
Quinizarin Derivative (Compound 3)Molt-4 (Leukemia cell line)MTT AssayIC50 = 0.90 ± 2.55 µM[4]
Quinizarin Derivative (Compound 3)Jurkat (Leukemia cell line)MTT AssayIC50 = 1.60 ± 1.22 µM[4]
Quinizarin Derivative (Compound 3)K562 (Leukemia cell line)MTT AssayIC50 = 2.50 ± 1.58 µM[4]
Quinizarin Derivative (Compound 3)HL-60 (Leukemia cell line)MTT AssayIC50 = 10.90 ± 3.66 µM[4]
Benzo[a]phenazine DerivativeTopoisomerase IINot SpecifiedIC50 = 6.9 µM[5]
Doxorubicin (Reference)Topoisomerase IINot SpecifiedIC50 = 9.65 µM[5]

Experimental Protocols

The determination of binding affinities relies on precise and well-controlled experimental methodologies. Below are detailed protocols for key experiments cited in the analysis of quinizarin derivatives.

UV-vis Absorption Titration for DNA Binding

This method is used to determine the binding constant of a ligand to DNA by monitoring changes in the UV-visible spectrum upon their interaction.

Materials:

  • Quinizarin derivative stock solution (in a suitable solvent like DMSO or ethanol)

  • Calf Thymus DNA (CT-DNA) stock solution in buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Buffer solution (e.g., Tris-HCl buffer, pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • UV-vis spectrophotometer

Procedure:

  • Prepare a solution of the quinizarin derivative at a fixed concentration in the buffer.

  • Record the initial UV-vis spectrum of the derivative solution from 200 to 600 nm.

  • Successively add small aliquots of the CT-DNA stock solution to the cuvette containing the derivative solution.

  • After each addition of DNA, mix the solution thoroughly and allow it to equilibrate for a set time (e.g., 5 minutes).

  • Record the UV-vis spectrum after each addition.

  • Correct the spectra for the dilution effect by subtracting the spectrum of the buffer with the corresponding amount of DNA.

  • Analyze the changes in absorbance at the wavelength of maximum absorption of the quinizarin derivative to calculate the binding constant using appropriate models, such as the Benesi-Hildebrand equation or by fitting the data to a binding isotherm using non-linear regression.[2]

Circular Dichroism (CD) Spectroscopy for DNA Interaction

CD spectroscopy is a sensitive technique to study the conformational changes of DNA upon ligand binding, providing insights into the binding mode (e.g., intercalation vs. groove binding).

Materials:

  • Quinizarin derivative stock solution

  • CT-DNA stock solution in buffer

  • Buffer solution

  • CD spectropolarimeter

  • Quartz cuvette with a suitable path length (e.g., 1 cm)

Procedure:

  • Prepare a solution of CT-DNA in the buffer and record its CD spectrum in the range of 200-400 nm. This will show the characteristic B-form DNA spectrum with a positive band around 275 nm and a negative band around 245 nm.

  • Prepare solutions with a fixed concentration of CT-DNA and increasing concentrations of the quinizarin derivative.

  • Incubate each solution for a specific time to allow for binding equilibrium to be reached.

  • Record the CD spectrum for each solution.

  • Analyze the changes in the CD spectrum of DNA. Intercalation, for instance, often leads to an increase in the intensity of the positive band and a shift in the negative band.[2]

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of quinizarin derivatives on the expression levels of target proteins, such as Bcl-2 and caspases.

Materials:

  • Cell lysates from cells treated with quinizarin derivatives

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-caspase-3)

  • Secondary antibodies conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the proteins in the cell lysates by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody, which will specifically bind to the protein of interest.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with the enzyme-conjugated secondary antibody, which will bind to the primary antibody.

  • Wash the membrane to remove unbound secondary antibody.

  • Add the chemiluminescent substrate, which will be converted by the enzyme on the secondary antibody into a product that emits light.

  • Detect the emitted light using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.[4]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by quinizarin derivatives and a typical experimental workflow for assessing their anticancer activity.

cluster_0 Quinizarin Derivative Action Quinizarin Quinizarin Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinizarin->Bcl2 Degradation Caspase9 Pro-caspase-9 Bcl2->Caspase9 Inhibition ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Activation Caspase3 Pro-caspase-3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation ActiveCaspase9->Caspase3 Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Quinizarin-induced apoptotic pathway.

cluster_1 Experimental Workflow for Anticancer Activity start Start synthesis Synthesize Quinizarin Derivatives start->synthesis treatment Treat Cells with Derivatives synthesis->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment mtt_assay MTT Assay for IC50 Determination treatment->mtt_assay western_blot Western Blot for Protein Expression treatment->western_blot data_analysis Data Analysis and Comparison mtt_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Workflow for anticancer evaluation.

Conclusion

This guide provides a snapshot of the current understanding of the binding affinities of quinizarin derivatives to their biological targets. The compiled data highlights the potential of these compounds as modulators of key cellular processes, particularly in the context of cancer. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate novel quinizarin derivatives. The visualized signaling pathway and experimental workflow provide a clear conceptual framework for understanding their mechanism of action and the process of their evaluation. Further research focusing on elucidating the binding constants of a wider range of derivatives with specific protein targets will be crucial for the rational design of next-generation therapeutic agents.

References

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Guide to Handling 2-Quinizarincarboxylic Acid

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 2-Quinizarincarboxylic acid. This guide provides critical, immediate safety and operational inf...

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 2-Quinizarincarboxylic acid.

This guide provides critical, immediate safety and operational information for the handling and disposal of 2-Quinizarincarboxylic acid. Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

When handling 2-Quinizarincarboxylic acid, a comprehensive PPE strategy is your first line of defense against potential exposure. The following table summarizes the required PPE, categorized by the type of protection.

Protection TypeRequired PPESpecifications and Recommendations
Eye and Face Protection Safety goggles or a full-face shieldMust be worn at all times to protect against splashes and fine dust particles.[1][2]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[1][3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3]
Body Protection Laboratory coat or chemical-resistant apronA lab coat is the minimum requirement.[2] For larger quantities or tasks with a higher risk of splashing, a PVC or other impervious apron should be worn.[2][3]
Respiratory Protection Dust mask or respiratorUse a dust mask for handling small quantities. In cases of significant dust generation or inadequate ventilation, a respirator with an appropriate cartridge is necessary.[1][3][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-Quinizarincarboxylic acid minimizes risks and ensures procedural consistency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Keep the container tightly closed when not in use.[4]

2. Handling and Preparation:

  • Always handle 2-Quinizarincarboxylic acid within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Avoid generating dust.[3][5] If working with a powder, use techniques that minimize aerosolization.

  • Ensure eyewash stations and safety showers are readily accessible.[5]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • For small spills, use an absorbent material to contain the substance, then carefully sweep or scoop it into a designated waste container.[3][5] Avoid raising dust.[3]

  • For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) department.

4. Disposal Plan:

  • All waste containing 2-Quinizarincarboxylic acid, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • Place waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not empty into drains.[5]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard operating procedure for safely handling 2-Quinizarincarboxylic acid in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Prepare Fume Hood Work Area A->B C Weigh Solid Compound B->C Proceed to handling D Prepare Solution C->D E Clean Work Area D->E After experiment F Dispose of Waste E->F G Doff PPE F->G H Wash Hands G->H

Safe Handling Workflow for 2-Quinizarincarboxylic Acid

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.[3]
Inhalation Move the exposed individual to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

© Copyright 2026 BenchChem. All Rights Reserved.